(S)-Methyl 2,3-dihydroxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2,3-dihydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCNNXZXGCREM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-Methyl 2,3-dihydroxypropanoate: A Key Chiral Building Block in Modern Synthesis
(S)-Methyl 2,3-dihydroxypropanoate , a versatile chiral molecule, holds significant importance in the fields of organic synthesis and drug development. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and applications, tailored for researchers and scientists.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational in scientific discourse. This compound is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.
The IUPAC name for this compound is methyl (2S)-2,3-dihydroxypropanoate [1][2]. The "(2S)" designation specifies the stereochemistry at the chiral center, which is crucial for its biological activity and application in asymmetric synthesis.
It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:
-
(S)-(-)-Methyl glycerate
Chemical Identifiers:
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 120.10 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 241.5 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Solubility | Readily soluble in water (858 g/L at 25 °C) | [3] |
| Refractive Index | 1.456 | [2] |
| pKa | 12.26 ± 0.20 (Predicted) | [4] |
| XLogP3-AA | -1.2 | [1] |
Synthesis of this compound
The synthesis of enantiomerically pure compounds like this compound is a critical task in organic chemistry. Asymmetric synthesis is a common approach to obtain the desired stereoisomer.
One effective method involves the asymmetric dihydroxylation of methyl acrylate. This reaction utilizes a chiral catalyst to direct the formation of the (S)-enantiomer.
Below is a representative workflow for the synthesis of this compound.
Caption: Workflow for the asymmetric dihydroxylation synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, a mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
-
Reagent Addition: Potassium ferricyanide(III) (K₃[Fe(CN)₆]), potassium carbonate (K₂CO₃), and methanesulfonamide (MeSO₂NH₂) are added to the solvent mixture and stirred until dissolved. The chiral ligand, (DHQ)₂PHAL, is then added, followed by a catalytic amount of osmium tetroxide (OsO₄).
-
Substrate Addition: Methyl acrylate is added to the reaction mixture, and the reaction is stirred vigorously at 0 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of sodium sulfite (Na₂SO₃) and stirred for one hour.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Chiral Ligand ((DHQ)₂PHAL): This ligand complexes with the osmium tetroxide catalyst to create a chiral environment, which preferentially directs the dihydroxylation to one face of the methyl acrylate double bond, leading to the formation of the (S)-enantiomer.
-
Co-oxidant (K₃[Fe(CN)₆]): Osmium tetroxide is used in catalytic amounts due to its toxicity and cost. The co-oxidant regenerates the active Os(VIII) species from the Os(VI) intermediate formed during the reaction, allowing the catalytic cycle to continue.
-
Base (K₂CO₃): The base is necessary to maintain the optimal pH for the reaction and to facilitate the hydrolysis of the intermediate osmate ester.
-
Additive (MeSO₂NH₂): Methanesulfonamide can accelerate the hydrolysis of the osmate ester, thereby improving the turnover rate of the catalyst.
-
Low Temperature (0 °C): Running the reaction at a lower temperature enhances the enantioselectivity of the dihydroxylation.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): δ=3.84 (s, 3H, CO₂CH₃), 3.85 (dd, J=11.7/3.9 Hz, 1H, HOCHCH₂OH), 3.91 (dd, J=11.7/3.3 Hz, 1H HOCHCH₂OH), 4.28 (t, J=3.6 Hz, 1H, HOCHCH₂OH)[5].
-
¹³C NMR (CDCl₃): δ=53.1 (CO₂CH₃), 64.1 (HOCHCH₂OH), 71.6 (HOCHCH₂OH), 173.6 (CO₂CH₃)[5].
Infrared (IR) Spectroscopy:
-
IR (pure): ν = 3402, 2955, 1732, 1439, 1215, 1115, 1061 cm⁻¹[5]. The broad peak at 3402 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups, while the sharp peak at 1732 cm⁻¹ corresponds to the C=O stretching of the ester group.
High-Resolution Mass Spectrometry (HRMS):
-
HRMS (m/z): [M+H]⁺ calculated for C₄H₉O₄, 121.0495; found, 121.0517[5]. This data confirms the elemental composition of the molecule.
Applications in Research and Drug Development
This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals[3]. Its utility stems from the presence of multiple functional groups (an ester and two hydroxyl groups) and a defined stereocenter.
Chiral Synthon: The diol functionality can be selectively protected or derivatized, allowing for further synthetic transformations at specific positions. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional synthetic handles.
Role in Drug Design: The incorporation of chiral centers is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The methyl group, in particular, can influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics[6]. By using this compound as a starting material, chemists can introduce a specific stereochemistry into a target molecule, which is essential for achieving the desired biological activity.
Conclusion
This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis via asymmetric methods provides access to enantiomerically pure material, which is crucial for its application in the development of new pharmaceuticals and other biologically active compounds. The analytical techniques described herein provide a robust framework for its characterization, ensuring its quality and suitability for its intended synthetic purposes.
References
- 1. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 10303-88-5 [chemicalbook.com]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Methyl 2,3-dihydroxypropanoate: Properties, Synthesis, and Applications
Introduction
(S)-Methyl 2,3-dihydroxypropanoate, also known as Methyl L-(+)-glycerate, is a versatile and valuable chiral building block in the field of organic synthesis.[1] Its inherent chirality and multiple functional groups—a methyl ester and two hydroxyl groups—make it a crucial starting material for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its significant applications in drug discovery and development.
Molecular Structure and Identifiers
The fundamental structure of this compound consists of a three-carbon propanoate backbone with hydroxyl groups at the C2 and C3 positions and a methyl ester at C1. The "(S)" designation in its name refers to the stereochemical configuration at the chiral center (C2), which dictates its optical activity and is crucial for its role in stereoselective synthesis.[1][2]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | methyl (2S)-2,3-dihydroxypropanoate[3] |
| CAS Number | 10303-88-5[1][4] |
| Molecular Formula | C₄H₈O₄[1][3][4] |
| Molecular Weight | 120.10 g/mol [1][3] |
| Synonyms | Methyl (S)-2,3-dihydroxypropanoate, Methyl L-(+)-glycerate, Methyl (2S)-2,3-dihydroxypropanoate[1][4] |
| InChI | InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1[3] |
| InChIKey | COFCNNXZXGCREM-VKHMYHEASA-N[3] |
| SMILES | COC(=O)--INVALID-LINK--O[3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | Colorless to red liquid | [1][4] |
| Boiling Point | 241.5 ± 0.0 °C (at 760 Torr) | [4] |
| Density | 1.285 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |
| Solubility | Highly soluble in water (858 g/L at 25 °C) | [1] |
| Flash Point | 103.7 ± 11.7 °C | [4] |
| pKa | 12.26 ± 0.20 (Predicted) | [4] |
| Refractive Index | n20/D 1.425 (lit.) | |
| Optical Activity | [α]D20 = -2.5 (c=1.1, methanol) | [5] |
Computed Properties:
| Property | Value | Source |
| Topological Polar Surface Area | 66.8 Ų | [1][3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
| Complexity | 80.1 | [1][3] |
Synthesis and Purification
The synthesis of this compound can be achieved through various methods, with a common approach involving the diazotization of L-serine.[5] This method, while effective, requires careful control of reaction conditions to achieve a good yield and purity.
Synthetic Workflow: From L-Serine to this compound
The following diagram illustrates the key steps in the synthesis of this compound starting from L-serine.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from L-Serine
This protocol is based on a method involving the diazotization of L-serine followed by esterification.[5]
Materials:
-
L-serine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Methanol
-
Trimethyl Orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Cyclohexane and Ethyl Acetate (for elution)
Procedure:
-
Diazotization:
-
Dissolve L-serine (12 g, 110 mmol) in deionized water (150 mL) in a flask and cool the solution to 0°C in an ice bath.[5]
-
Slowly add concentrated sulfuric acid (4.1 mL) to the solution.[5]
-
In a separate beaker, dissolve sodium nitrite (6.8 g, 99 mmol) in deionized water (75 mL).[5]
-
Add the sodium nitrite solution dropwise to the L-serine solution over 24 hours, maintaining the temperature at 0°C.[5]
-
After the initial addition, add another portion of pre-cooled concentrated sulfuric acid (3.3 mL in 20 mL of water) followed by another dropwise addition of sodium nitrite solution (6.8 g in 75 mL of water) over the next 24 hours.[5]
-
Allow the reaction mixture to stir at room temperature for an additional 24 hours.[5]
-
-
Work-up and Esterification:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
To the resulting residue, add methanol (100 mL), trimethyl orthoformate (75 mL), and p-toluenesulfonic acid (1.9 g, 10 mmol).[5]
-
Heat the mixture to reflux for 16 hours.[5]
-
-
Purification:
-
After cooling, concentrate the reaction mixture under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using a cyclohexane/ethyl acetate (1:2) eluent system to yield the pure this compound as a colorless oil.[5]
-
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ = 3.84 (s, 3H, CO₂CH₃), 3.85 (dd, J=11.7/3.9 Hz, 1H, HOCHCH₂OH), 3.91 (dd, J=11.7/3.3 Hz, 1H HOCHCH₂OH), 4.28 (t, J=3.6 Hz, 1H, HOCHCH₂OH)[5] |
| ¹³C NMR (CDCl₃) | δ = 53.1 (CO₂CH₃), 64.1 (HOCHCH₂OH), 71.6 (HOCHCH₂OH), 173.6 (CO₂CH₃)[5] |
| IR (pure) | ν = 3402, 2955, 1732, 1439, 1215, 1115, 1061, 1007, 972, 648 cm⁻¹[5] |
| HRMS (m/z) | [M+H]⁺ calculated for C₄H₉O₄: 121.0495; found: 121.0517[5] |
Applications in Drug Development
The chiral nature of this compound makes it a valuable precursor in the synthesis of enantiomerically pure pharmaceutical compounds.[1] The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly influence its efficacy and safety profile. The "magic methyl" effect, where the addition of a methyl group can drastically alter a compound's properties, is a key concept in drug design, and chiral building blocks like this compound are essential for exploring this effect.[6]
Workflow: Role in Asymmetric Synthesis
Caption: General workflow for utilizing this compound.
Safety and Handling
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, it is recommended to store in a freezer under -20°C.[4]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important chiral building block with well-defined physical and chemical properties. Its utility in asymmetric synthesis, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its characteristics, synthesis, and handling is crucial for its effective and safe application in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound (EVT-1215571) | 10303-88-5 [evitachem.com]
- 3. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 10303-88-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-Methyl 2,3-dihydroxypropanoate - Safety Data Sheet [chemicalbook.com]
Spectroscopic data for (S)-Methyl 2,3-dihydroxypropanoate (1H NMR, 13C NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Profile of (S)-Methyl 2,3-dihydroxypropanoate
Authored by: [Your Name], Senior Application Scientist
Introduction
This compound, also known as Methyl (S)-glycerate, is a chiral molecule of significant interest in synthetic organic chemistry.[1] Its versatile structure, featuring hydroxyl and ester functional groups, makes it a valuable building block for the synthesis of various pharmaceuticals and other fine chemicals.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or drug development setting. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.
Molecular Structure
This compound possesses a stereocenter at the C2 position, leading to its optical activity.[1][2] The molecular formula is C₄H₈O₄, and its molecular weight is 120.10 g/mol .[2][3]
Caption: 2D structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.84 | s | - | 3H | CO₂CH₃ |
| 3.85 | dd | 11.7, 3.9 | 1H | HOCHCH₂OH |
| 3.91 | dd | 11.7, 3.3 | 1H | HOCHCH₂OH |
| 4.28 | t | 3.6 | 1H | HOCHCH₂OH |
Source: ChemicalBook[2]
Spectrum Interpretation
The ¹H NMR spectrum of this compound in CDCl₃ displays four distinct signals.[2]
-
A sharp singlet at 3.84 ppm corresponds to the three protons of the methyl ester group (CO₂CH₃). Its integration value of 3H confirms this assignment.
-
The two diastereotopic protons on the C3 carbon (HOCHCH₂OH) appear as two distinct doublets of doublets at 3.85 ppm and 3.91 ppm . This is due to their different spatial relationships with the chiral center at C2.
-
The proton on the C2 carbon (HOCHCH₂OH) resonates as a triplet at 4.28 ppm due to coupling with the adjacent C3 protons.[2]
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for obtaining a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the spectrum using a standard ¹H NMR pulse sequence. For routine characterization, a 400 MHz or 500 MHz spectrometer is suitable.[4][5]
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the peaks and determine their multiplicities and coupling constants.
Caption: General workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Data Summary
| Chemical Shift (δ) ppm | Assignment |
| 53.1 | CO₂C H₃ |
| 64.1 | HOC H₂OH |
| 71.6 | HOC HCH₂OH |
| 173.6 | C O₂CH₃ |
Source: ChemicalBook[2]
Spectrum Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows four signals, corresponding to the four unique carbon atoms in the molecule.[2]
-
The signal at 173.6 ppm is characteristic of a carbonyl carbon in an ester group.
-
The peak at 71.6 ppm is assigned to the carbon of the chiral center (C2), which is attached to a hydroxyl group.
-
The signal at 64.1 ppm corresponds to the C3 carbon, also attached to a hydroxyl group.
-
The peak at 53.1 ppm is attributed to the methyl carbon of the ester group.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The same spectrometer is used.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled ¹³C NMR pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[6] An inverse gated-decoupling pulse sequence can be employed to obtain quantitative data.[7]
-
Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3402 | O-H stretch | Hydroxyl (-OH) |
| 2955 | C-H stretch | Aliphatic |
| 1732 | C=O stretch | Ester |
| 1439 | C-H bend | Aliphatic |
| 1215, 1115, 1061 | C-O stretch | Ester and Alcohol |
Source: ChemicalBook[2]
Spectrum Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.[2]
-
A broad and strong absorption band around 3402 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups.
-
The peak at 2955 cm⁻¹ is due to the C-H stretching vibrations of the aliphatic portions of the molecule.
-
A strong, sharp absorption at 1732 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.
-
The fingerprint region (below 1500 cm⁻¹) contains several peaks, including those at 1215, 1115, and 1061 cm⁻¹ , which are attributed to C-O stretching vibrations of the ester and alcohol moieties.[2]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Place a small drop of the neat liquid sample of this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum. A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.
-
-
Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Data Summary
| m/z | Ion |
| 121.0517 | [M+H]⁺ |
Source: ChemicalBook (HRMS data)[2]
Fragmentation Analysis
In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 121.0517, which is consistent with the calculated value of 121.0495 for C₄H₉O₄.[2] Under electron ionization (EI), the molecular ion [M]⁺ at m/z 120 would be expected, along with characteristic fragment ions resulting from the loss of functional groups.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable for observing the protonated molecule [M+H]⁺. Electron Ionization (EI) can be used to induce fragmentation and obtain structural information.[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 10303-88-5 [chemicalbook.com]
- 3. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [chemicalbook.com]
- 5. publishing.bceln.ca [publishing.bceln.ca]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to (S)-Methyl 2,3-dihydroxypropanoate: A Chiral Building Block for Drug Discovery and Development
Abstract
(S)-Methyl 2,3-dihydroxypropanoate, a versatile chiral building block, holds significant value in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its stereodefined diol functionality serves as a crucial starting point for the introduction of chirality and further synthetic transformations. This guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, analytical characterization, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals. The content is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Chiral Synthesis
This compound, also known as methyl (S)-glycerate, is a C4 chiral synthon characterized by a methyl ester and two adjacent hydroxyl groups, with the stereochemistry at the C2 position defined as (S). This specific arrangement of functional groups makes it an invaluable precursor for the synthesis of a wide array of enantiomerically pure compounds. The "chiral pool" approach in organic synthesis leverages readily available, enantiopure molecules from nature, and this compound can be derived from natural sources such as L-serine, making it a sustainable and cost-effective choice.[1][2]
The strategic importance of this molecule lies in its ability to serve as a scaffold for the construction of more complex chiral architectures. The diol functionality can be selectively protected, activated, or transformed, allowing for the controlled introduction of new stereocenters and functional groups. This level of synthetic control is paramount in drug discovery, where the biological activity of a molecule is often exquisitely dependent on its three-dimensional structure.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 10303-88-5 | [3] |
| Molecular Formula | C4H8O4 | [3] |
| Molecular Weight | 120.10 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 241.5 °C at 760 mmHg | [4] |
| Density | ~1.285 g/cm³ | [4] |
| Storage | Store in a cool, dry place. For long-term storage, it is recommended to store under an inert atmosphere at -20°C. | [4] |
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): δ 4.28 (t, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H)[2]
-
¹³C NMR (CDCl₃): δ 173.6, 71.6, 64.1, 53.1[2]
-
Infrared (IR, neat): ν 3402 (O-H stretch, broad), 2955 (C-H stretch), 1732 (C=O stretch, ester) cm⁻¹[2]
-
High-Resolution Mass Spectrometry (HRMS): m/z [M+H]⁺ calculated for C₄H₉O₄⁺: 121.0495, found: 121.0517[2]
Synthesis Methodologies: Accessing a Key Chiral Building Block
Several synthetic routes to this compound have been developed, starting from readily available precursors. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.
Synthesis from L-Serine
A common and well-documented method involves the diazotization of the naturally occurring amino acid L-serine, followed by esterification. This approach takes advantage of the inherent chirality of L-serine to establish the (S)-stereocenter.
Caption: Synthesis of this compound from L-Serine.
Experimental Protocol:
-
To a solution of L-serine (12 g, 110 mmol) in water (150 mL) at 0°C, slowly add concentrated sulfuric acid (4.1 mL).[2]
-
A solution of sodium nitrite (6.8 g, 99 mmol) in water (75 mL) is added dropwise over 24 hours while maintaining the temperature at 0°C.[2]
-
The reaction mixture is stirred at room temperature for 24 hours.[2]
-
The solution is concentrated under reduced pressure.
-
The residue is dissolved in methanol (100 mL), and trimethyl orthoformate (75 mL) and p-toluenesulfonic acid (1.9 g, 10 mmol) are added. The mixture is heated to reflux for 16 hours.[2]
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.[2]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.[2]
Causality of Experimental Choices: The use of sodium nitrite in an acidic medium generates nitrous acid in situ, which reacts with the primary amine of L-serine to form a diazonium salt. This unstable intermediate readily loses nitrogen gas to form a carbocation, which is then attacked by water to yield the corresponding hydroxyl group with retention of configuration. The subsequent esterification is carried out under acidic conditions to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Chemo-enzymatic Synthesis from Levoglucosenone
A greener and more sustainable approach utilizes the renewable bio-based compound levoglucosenone, derived from the pyrolysis of cellulose. This method employs a lipase-mediated Baeyer-Villiger oxidation as a key step.[5]
Caption: Chemo-enzymatic synthesis from Levoglucosenone.
This chemo-enzymatic route is advantageous as it avoids the use of hazardous reagents like sodium nitrite and borane, which are required in other synthetic pathways.[5] The enzymatic oxidation step provides high enantioselectivity, ensuring the formation of the desired (S)-enantiomer.
Applications in Drug Discovery and Natural Product Synthesis
The utility of this compound as a chiral building block is demonstrated in its application in the synthesis of various biologically active molecules.
Precursor to Chiral Epoxides and Other Intermediates
This compound is a valuable precursor for the synthesis of chiral epoxides, such as methyl (S)-3-(oxiran-2-yl)propanoate.[5] These epoxides are highly reactive intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to introduce a wide range of functionalities. This strategy has been employed in the synthesis of:
-
Elicitor: A signaling molecule involved in plant defense mechanisms.[5]
-
Streptrubin B: A natural product with potential biological activity.[5]
-
Chiral γ- and δ-lactones: Important structural motifs in many natural products.[5]
Role in the Synthesis of Antiviral and Marine Natural Products
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Based on data for the racemic mixture, methyl 2,3-dihydroxypropanoate is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[4]
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. Its availability from renewable resources, coupled with its well-defined stereochemistry and versatile reactivity, makes it an attractive starting material for drug discovery and development programs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for scientists in the field. The continued exploration of new synthetic routes and applications of this and other chiral synthons will undoubtedly contribute to the advancement of chemical synthesis and the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 10303-88-5 [chemicalbook.com]
- 3. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1215571) | 10303-88-5 [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-Methyl 2,3-dihydroxypropanoate - Safety Data Sheet [chemicalbook.com]
Solubility of (S)-Methyl 2,3-dihydroxypropanoate in common organic solvents
An In-depth Technical Guide to the Solubility of (S)-Methyl 2,3-dihydroxypropanoate in Common Organic Solvents
Abstract
This compound, a chiral building block with significant potential in pharmaceutical and fine chemical synthesis, possesses a solubility profile critical to its application in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally analogous compounds to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to generate the empirical data necessary for their specific applications.
Introduction to this compound
This compound, also known as methyl (S)-glycerate, is a trifunctional molecule featuring a methyl ester and two hydroxyl groups. Its chemical structure, C₄H₈O₄, and molecular weight of 120.10 g/mol , contribute to its unique physicochemical properties[1]. The presence of two hydroxyl groups and a methyl ester moiety imparts a high degree of polarity to the molecule. These functional groups allow it to act as both a hydrogen bond donor and acceptor, which is a primary determinant of its solubility in various solvents[2]. Understanding this solubility is paramount for its effective use in organic synthesis, enabling appropriate solvent selection for reactions, extractions, and crystallizations.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of this compound, arising from its two hydroxyl groups and ester functionality, suggests a high affinity for polar solvents. The molecule's ability to form strong hydrogen bonds with solvent molecules will be the dominant factor in its dissolution.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can also engage in hydrogen bonding. It is anticipated that this compound will exhibit high solubility in these solvents. High solubility in water has been reported, with a value of 858 g/L at 25°C, underscoring its hydrophilic nature[2].
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): While unable to donate hydrogen bonds, these solvents possess polar functional groups that can act as hydrogen bond acceptors. Good solubility is expected, though perhaps less than in protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and the ability to form hydrogen bonds. Consequently, this compound is expected to have very limited solubility in such solvents.
Predicted Solubility Profile
In the absence of direct experimental data, the solubility of structurally similar compounds, such as methyl lactate and ethyl lactate, can provide valuable insights. Methyl lactate is reported to be miscible with water, acetone, and ethanol[2][3]. Similarly, ethyl lactate is easily soluble in ethanol, acetone, ether, and other esters[1]. Given that this compound has an additional hydroxyl group compared to these analogues, its polarity is even greater, suggesting a similar or even more pronounced affinity for polar organic solvents.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These are qualitative predictions intended to guide initial experimental design.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Very High / Miscible | Strong hydrogen bonding capabilities between solute and solvent. |
| Ethanol | Very High / Miscible | Strong hydrogen bonding capabilities. | |
| Isopropanol | High | Good hydrogen bonding, though steric hindrance may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Acetone | High | The ketone carbonyl can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderate to High | The ester carbonyl can act as a hydrogen bond acceptor. | |
| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. | |
| Nonpolar Aprotic | Diethyl Ether | Low to Moderate | Limited polarity and hydrogen bonding capability. |
| Toluene | Very Low | Aromatic hydrocarbon with low polarity. | |
| Hexane | Insoluble | Nonpolar aliphatic hydrocarbon. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, rigorous experimental determination is essential. The following protocols describe two robust and widely accepted methods: the Saturation Shake-Flask Method and Gravimetric Analysis.
Experimental Workflow Overview
The general workflow for determining the solubility of this compound is depicted below.
Caption: Workflow for experimental solubility determination.
Saturation Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Principle: An excess of the solute is agitated in a solvent for a prolonged period to ensure the solution reaches equilibrium saturation at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.
Apparatus and Materials:
-
This compound
-
Organic solvents of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE) or centrifuge
-
Apparatus for quantitative analysis (e.g., HPLC, GC, or gravimetric setup)
Step-by-Step Protocol:
-
Add an excess amount of this compound to a vial. A visible excess of solid should remain to ensure saturation.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. Alternatively, centrifuge the sample and carefully pipette the clear supernatant.
-
Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method (e.g., HPLC, GC) against a calibration curve.
Gravimetric Analysis
This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
Saturated solution prepared as per the Shake-Flask method (steps 1-7)
-
Analytical balance
-
Evaporating dish or beaker (pre-weighed)
-
Pipettes
-
Oven or vacuum oven
-
Desiccator
Step-by-Step Protocol:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the Saturation Shake-Flask Method.
-
Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used to expedite evaporation without degrading the solute.
-
Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the evaporating dish with the dried solute.
-
The mass of the dissolved solute is the final weight of the dish minus the initial tare weight of the empty dish.
-
Calculate the solubility in terms of g/L or other desired units.
Conclusion
This compound is predicted to be a highly polar compound with excellent solubility in polar protic solvents and good solubility in polar aprotic solvents, while being largely insoluble in nonpolar media. This profile is advantageous for its use in a variety of synthetic and formulation contexts. For applications requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for its determination. The synthesis of theoretical prediction and empirical validation outlined herein provides a comprehensive approach for researchers, scientists, and drug development professionals working with this versatile chiral building block.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of (S)-Methyl 2,3-dihydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2,3-dihydroxypropanoate, a key chiral building block in modern drug discovery and fine chemical synthesis, possesses a deceptively simple structure that belies a complex thermal behavior. Understanding its thermal stability and decomposition pathways is of paramount importance for ensuring the integrity of manufacturing processes, the stability of pharmaceutical formulations, and the safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the thermal properties of this compound, including its anticipated thermal stability profile, predicted decomposition mechanisms, and the analytical methodologies crucial for its characterization. Drawing upon established principles of organic chemistry and thermal analysis of analogous compounds, this document serves as an essential resource for professionals engaged in the development and handling of pharmaceuticals and related materials.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound, also known as methyl (S)-glycerate, is a versatile chiral molecule widely employed as a starting material in the synthesis of a variety of pharmaceuticals.[1] Its stereospecific nature is a critical attribute, as the biological activity of many drugs is intrinsically linked to their three-dimensional structure.[2] The presence of two hydroxyl groups and a methyl ester functionality provides multiple points for synthetic modification, making it a valuable synthon for complex molecular architectures.
The seemingly benign nature of this small molecule, however, necessitates a thorough understanding of its behavior under thermal stress. Throughout the lifecycle of a drug product, from synthesis and purification to formulation and storage, this compound and its derivatives may be exposed to elevated temperatures. Such conditions can potentially lead to degradation, compromising the purity, efficacy, and safety of the final product. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the addition of a methyl group can significantly alter a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability.[3][4] A comprehensive understanding of the thermal stability of this methylated chiral ester is therefore not merely an academic exercise but a practical necessity in drug development.[5]
This guide will delve into the core aspects of the thermal stability and decomposition of this compound, providing a framework for its safe and effective utilization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before exploring its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C4H8O4 | |
| Molecular Weight | 120.10 g/mol | |
| CAS Number | 10303-88-5 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 241.5 ± 0.0 °C at 760 mmHg | |
| Density | 1.285 ± 0.06 g/cm³ | |
| Solubility | Soluble in water | [1] |
Predicted Thermal Stability Profile
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-stage decomposition is anticipated. The initial mass loss is likely to occur at lower temperatures and can be attributed to the evaporation of any residual water or solvent. The principal decomposition is expected to commence at temperatures exceeding 200°C, with the rate of mass loss accelerating at higher temperatures. The presence of hydroxyl groups may influence the onset of decomposition, potentially through intermolecular interactions.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, the DSC thermogram is expected to show endothermic events corresponding to boiling and decomposition. The absence of sharp melting peaks would be consistent with its liquid state at room temperature. Exothermic events could be observed if the decomposition process involves oxidative reactions, particularly if the analysis is conducted in an air or oxygen atmosphere.
Postulated Decomposition Pathways and Products
The thermal decomposition of this compound is likely to proceed through a complex series of reactions, influenced by factors such as temperature, heating rate, and the surrounding atmosphere. Based on the pyrolysis of glycerol and other esters, several key decomposition pathways can be postulated.[1][3]
Key Influencing Factors:
-
Ester Moiety: The methyl ester group is a primary site for initial bond cleavage.
-
Hydroxyl Groups: The two hydroxyl groups can participate in dehydration reactions and influence the fragmentation patterns.
-
Chiral Center: While the initial stages of decomposition may not be stereospecific, the chirality can influence the formation of certain intermediates and products.
Predicted Decomposition Products:
Based on the pyrolysis of glycerol and other small esters, the following decomposition products can be anticipated:
-
Small Volatile Molecules: Carbon monoxide (CO), carbon dioxide (CO2), water (H2O), methane (CH4), and formaldehyde (CH2O).
-
Unsaturated Compounds: Acrolein, acrylic acid, and various other vinyl-containing fragments.
-
Oxygenated Fragments: Acetaldehyde, acetic acid, and pyruvic acid.
-
Char/Residue: At higher temperatures, polymerization and condensation reactions can lead to the formation of a carbonaceous residue.
The following diagram illustrates a simplified, plausible decomposition pathway:
Caption: A simplified schematic of the predicted thermal decomposition pathway of this compound.
Analytical Methodologies for Thermal Characterization
A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
TGA is the primary technique for determining the thermal stability and decomposition profile.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a controlled air or oxygen atmosphere can be used.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the sample mass (or percentage mass loss) as a function of temperature. The onset of decomposition, peak decomposition temperatures, and residual mass can be determined from the resulting TGA curve and its derivative (DTG).
Differential Scanning Calorimetry (DSC)
DSC provides information on the thermal transitions and energetic changes associated with decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic peaks corresponding to thermal events can be identified and quantified.
Caption: A typical experimental workflow for the comprehensive thermal analysis of this compound.
Evolved Gas Analysis (EGA)
To identify the decomposition products, TGA can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This allows for the real-time analysis of the gaseous products evolved during the thermal decomposition process.
Implications for Drug Development and Manufacturing
The thermal stability of this compound has significant implications for various stages of pharmaceutical development:
-
Process Chemistry: Knowledge of the decomposition temperature is crucial for setting safe temperature limits during synthesis, purification (e.g., distillation), and drying processes.
-
Formulation Development: The compatibility of this compound with excipients at elevated temperatures during processes like granulation and tablet compression must be evaluated to prevent degradation.
-
Stability Studies: Understanding the thermal degradation pathways is essential for designing accelerated stability studies and predicting the shelf-life of the drug product.
-
Safety Assessment: Identification of potentially toxic decomposition products is a critical aspect of the safety assessment of any pharmaceutical compound.
Conclusion
This compound is a cornerstone chiral building block in pharmaceutical synthesis, and a thorough understanding of its thermal behavior is indispensable for its effective and safe use. While direct experimental data on its thermal decomposition is limited, a comprehensive picture can be constructed through the analysis of analogous compounds and the application of established principles of thermal analysis. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the thermal characterization of this compound, ensuring the quality, safety, and efficacy of the life-saving medicines derived from it. Further experimental studies employing the analytical techniques outlined herein are strongly encouraged to refine and validate the predicted thermal profile and decomposition pathways of this important molecule.
References
- 1. Pyrolysis of glycerol for the production of hydrogen or syn gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-Methyl 2,3-dihydroxypropanoate: A Chiral Building Block from Nature's Blueprint
(S)-Methyl 2,3-dihydroxypropanoate , a valuable chiral building block in modern organic synthesis, represents a cornerstone in the stereocontrolled construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the densely functionalized and stereochemically defined three-carbon backbone, offering a versatile platform for the introduction of further chirality and molecular complexity. This technical guide delves into the origins of this important synthon, focusing on its seminal synthesis from the readily available chiral pool starting material, L-serine.
The Genesis of a Chiral Synthon: A Synthesis-Driven Discovery
The formal "discovery" of this compound is intrinsically linked to its first stereocontrolled synthesis. While the compound has been identified as a natural product in Begonia nantoensis, its significance in synthetic chemistry arose from the development of methods to produce it in an enantiomerically pure form.[2] The most direct and historically significant route leverages the "chiral pool," a collection of abundant, enantiopure compounds from nature, with the amino acid L-serine serving as a prime precursor.
The conversion of L-serine to this compound is a classic example of chiral pool synthesis, where the inherent stereochemistry of the starting material is transferred to the target molecule. This approach is both elegant and efficient, obviating the need for asymmetric catalysis or chiral resolution. The key transformation is the stereospecific diazotization of the primary amine of L-serine to a hydroxyl group, a reaction that proceeds with retention of configuration at the C2 stereocenter.[3]
The First Synthesis: A Stereospecific Transformation of L-Serine
The pioneering synthesis of this compound from L-serine involves a two-step process: the diazotization of L-serine to form (S)-glyceric acid, followed by esterification to yield the final product. The critical step is the diazotization, which must be performed under carefully controlled conditions to ensure the stereochemical integrity of the chiral center.
Mechanistic Insights: The Diazotization of L-Serine
The diazotization of a primary aliphatic amine, such as the one in L-serine, proceeds through the formation of a diazonium salt, which is unstable and readily loses nitrogen gas to form a carbocation.[4] The subsequent capture of this carbocation by a nucleophile, in this case, water, yields the corresponding alcohol.
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric acid. Nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), the key electrophile in the reaction.[5] The lone pair of the primary amine on L-serine attacks the nitrosonium ion, initiating a cascade of proton transfer and dehydration steps that ultimately lead to the formation of the diazonium ion. The departure of the exceptionally stable dinitrogen molecule (N₂) generates a transient carbocation at the C2 position. The stereochemical outcome of the reaction is determined by the mode of nucleophilic attack on this carbocation. In the case of L-serine, the reaction proceeds with overall retention of configuration, suggesting a mechanism that avoids a freely rotating, planar carbocation. This is likely due to the influence of the adjacent carboxyl and hydroxyl groups, which can shield one face of the carbocation or participate in a double inversion mechanism.
Diagram of the Diazotization and Esterification of L-Serine
Caption: Synthetic pathway from L-serine to this compound.
Experimental Protocol: Synthesis of this compound from L-Serine[6]
This protocol details a representative procedure for the laboratory-scale synthesis of this compound from L-serine.
Step 1: Diazotization of L-Serine to (S)-Glyceric Acid
-
A solution of L-serine (12 g, 110 mmol) in water (150 mL) is cooled to 0°C in an ice bath.
-
Concentrated sulfuric acid (4.1 mL, 7.5 g) is slowly added to the cooled solution with stirring.
-
A solution of sodium nitrite (6.8 g, 99 mmol) in water (75 mL) is added dropwise over a period of 24 hours, maintaining the temperature at 0°C.
-
The reaction mixture is again cooled to 0°C, and a pre-cooled solution of concentrated sulfuric acid (3.3 mL, 6.0 g) in water (20 mL) is added.
-
A solution of sodium nitrite (6.8 g, 99 mmol) in water (75 mL) is again added dropwise over the next 24 hours at 0°C.
-
The reaction mixture is allowed to stir at room temperature for an additional 24 hours.
Step 2: Esterification to this compound
-
The reaction solution is concentrated under reduced pressure to approximately one-third of its original volume.
-
Aqueous sodium hydroxide (3.8 g, 95 mmol) is added to the concentrated solution.
-
Methanol (100 mL) and acetone (30 mL) are added, and any insoluble material is removed by filtration.
-
The filtrate is evaporated to dryness, and the residue is redissolved in methanol (100 mL).
-
To this solution, trimethyl orthoformate (75 mL) and p-toluenesulfonic acid (1.9 g, 10 mmol) are added.
-
The mixture is heated to reflux for 16 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography (cyclohexane/ethyl acetate = 1:2) to afford this compound as a colorless oil.
| Parameter | Value |
| Starting Material | L-Serine |
| Final Product | This compound |
| Yield | 23% |
| Appearance | Colorless Oil |
| Molecular Formula | C₄H₈O₄ |
| Molecular Weight | 120.10 g/mol |
Table 1: Summary of the Synthesis of this compound.
Workflow for the Synthesis and Purification
References
(S)-Methyl 2,3-dihydroxypropanoate: A Versatile C3 Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The strategic use of chiral building blocks derived from the "chiral pool" offers an efficient and economical approach to constructing complex molecular architectures. Among these, (S)-Methyl 2,3-dihydroxypropanoate, also known as Methyl (S)-glycerate, has emerged as a highly versatile and valuable C3 building block. Its trifunctional nature, comprising a stereodefined secondary alcohol, a primary alcohol, and a methyl ester, provides a rich platform for a multitude of chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and core synthetic applications of this compound, providing field-proven insights and detailed protocols for its effective utilization in asymmetric synthesis.
Introduction: The Strategic Value of Chiral Building Blocks
Chirality is a fundamental principle in pharmacology and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties. The synthesis of single-enantiomer drugs is now a regulatory expectation, driven by the understanding that different enantiomers can have varied pharmacological and toxicological profiles[1]. The chiral pool synthesis approach, which utilizes readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and hydroxy acids, is a cornerstone of modern organic synthesis[2][]. This compound, derivable from natural sources such as L-serine, exemplifies the power of this strategy[2]. Its well-defined stereocenter and differentiated functional groups allow for predictable and selective chemical manipulations, making it an ideal starting material for the synthesis of complex targets.
Physicochemical and Spectroscopic Profile
This compound is a colorless liquid valued for its role as a chiral precursor in the synthesis of pharmaceuticals and agrochemicals[4]. A clear understanding of its physical and spectral properties is essential for its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2,3-dihydroxypropanoate | [5][6] |
| CAS Number | 10303-88-5 | [4][7][8] |
| Molecular Formula | C₄H₈O₄ | [4][5][6] |
| Molecular Weight | 120.10 g/mol | [4][5][6] |
| Appearance | Colorless to red liquid | [4][7] |
| Boiling Point | 241.5 ± 0.0 °C (at 760 Torr) | [7] |
| Density | 1.285 ± 0.06 g/cm³ (at 20 °C) | [7] |
| Solubility | Highly soluble in water (858 g/L at 25 °C) | [4] |
| Storage | Sealed in dry, store in freezer under -20°C | [7] |
Spectroscopic Data Summary
The structural integrity and purity of this compound are routinely confirmed by spectroscopic methods. Representative data are as follows:
-
¹H NMR (CDCl₃): δ ≈ 4.28 (t, 1H, HOCH CH₂OH), 3.91 (dd, 1H, HOCHCH ₂OH), 3.85 (dd, 1H, HOCHCH ₂OH), 3.84 (s, 3H, CO₂CH ₃).
-
¹³C NMR (CDCl₃): δ ≈ 173.6 (C O₂CH₃), 71.6 (HOC HCH₂OH), 64.1 (HOCHC H₂OH), 53.1 (CO₂C H₃).
-
IR (Pure): ν ≈ 3402 (br, O-H), 2955 (C-H), 1732 (s, C=O ester) cm⁻¹.
-
HRMS (m/z): [M+H]⁺ calculated for C₄H₉O₄: 121.0495; found: 121.0517.
(Note: Exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.)
Synthesis and Availability
While this compound has been reported in natural sources like Begonia nantoensis, for synthetic purposes it is typically prepared from other members of the chiral pool[6]. One of the most common and reliable methods involves the diazotization of L-serine, followed by in-situ esterification. This method leverages the inexpensive and readily available amino acid to produce the target molecule with retention of stereochemistry.
Core Synthetic Applications: A Platform for Chirality Transfer
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The primary (C3) and secondary (C2) hydroxyl groups can be selectively protected or activated, and the methyl ester can be transformed, allowing for a programmed and stereocontrolled elaboration of the carbon skeleton.
Key Derivatization Strategies:
-
Selective Protection: The vicinal diol is readily protected as an acetonide (isopropylidene ketal) using 2,2-dimethoxypropane or acetone with a catalytic acid. This unmasks the ester for transformations and leaves the C2 and C3 stereocenters shielded. The primary hydroxyl can be selectively protected with bulky silyl ethers (e.g., TBDPS) or a trityl group, leaving the secondary alcohol available for oxidation or inversion.
-
Oxidation: The primary alcohol can be selectively oxidized to an aldehyde (e.g., using Dess-Martin periodinane or SO₃·pyridine) or a carboxylic acid. The secondary alcohol can be oxidized to a ketone.
-
Activation and Displacement: Both hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions (Sₙ2), often with inversion of configuration, to introduce new functionalities like azides, halides, or alkyl chains.
-
Ester Modification: The methyl ester can be reduced to a primary alcohol (e.g., with LiAlH₄), hydrolyzed to a carboxylic acid, or converted to amides via aminolysis.
Application in the Total Synthesis of Bioactive Molecules:
The versatility of this compound and its derivatives is showcased in numerous total syntheses of complex natural products. For example, derivatives of this chiral building block are crucial components in the convergent synthesis of the Epothilones , a class of potent anticancer agents that stabilize microtubules[4][5][7][9]. Fragments derived from chiral C3 and C4 synthons are assembled using olefination and aldol reactions to construct the complex macrolide core. Similarly, it serves as a precursor for the antiepileptic drug (R)-Lacosamide , where the synthesis starts from the related L-serine, highlighting the interconnectedness of this part of the chiral pool[2][10].
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Serine
This protocol is adapted from a representative synthesis and should be performed by trained personnel with appropriate safety precautions.
Materials:
-
L-serine (1.0 eq)
-
Deionized water
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Acetone
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate, Cyclohexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of L-serine (e.g., 110 mmol) in water is cooled to 0°C in an ice bath. Concentrated H₂SO₄ is added slowly.
-
A solution of NaNO₂ (0.9 eq) in water is added dropwise over an extended period (e.g., 24 hours) while maintaining the temperature at 0°C.
-
The reaction is re-cooled, and a second portion of pre-cooled H₂SO₄ and NaNO₂ solution is added dropwise over another 24 hours.
-
The reaction mixture is stirred at room temperature for 24 hours to ensure complete diazotization and hydrolysis.
-
The reaction is concentrated under reduced pressure to approximately one-third of its original volume. Aqueous NaOH is added to adjust the pH.
-
Methanol and acetone are added, and any insoluble material is removed by filtration.
-
The filtrate is evaporated, and the residue is redissolved in methanol.
-
Trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid are added, and the mixture is heated to reflux for 16 hours to effect esterification.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (e.g., cyclohexane/ethyl acetate = 1:2) to afford this compound as a colorless oil.
Protocol 2: Acetonide Protection of this compound
Materials:
-
This compound (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
Acetone (as solvent)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Add 2,2-dimethoxypropane followed by a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the protected product, methyl (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which can often be used without further purification.
Conclusion
This compound stands as a testament to the efficiency and elegance of chiral pool synthesis. Its trifunctional nature, coupled with a secure stereocenter, provides a reliable and versatile starting point for the asymmetric synthesis of a wide array of complex and biologically significant molecules. The ability to selectively manipulate its functional groups through well-established protection and derivatization strategies ensures its continued relevance in both academic research and industrial drug development. As synthetic methodologies continue to advance, the strategic application of robust chiral building blocks like Methyl (S)-glycerate will remain indispensable in the quest for novel therapeutics and fine chemicals.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 4. Total syntheses of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective syntheses of epothilones A and B via nitrile oxide cycloadditions and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Enantioselective Synthesis of (S)-Methyl 2,3-dihydroxypropanoate from L-serine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the enantioselective synthesis of (S)-Methyl 2,3-dihydroxypropanoate, a valuable chiral building block in medicinal chemistry and organic synthesis. The described methodology utilizes the readily available and inexpensive amino acid, L-serine, as the starting material. The synthesis proceeds through a two-step sequence involving the esterification of L-serine to its corresponding methyl ester hydrochloride, followed by a stereoretentive diazotization and subsequent hydrolysis to yield the target diol. This guide offers in-depth technical insights, step-by-step experimental procedures, and an explanation of the underlying chemical principles to ensure reproducibility and success.
Introduction
This compound is a versatile chiral synthon employed in the synthesis of a variety of biologically active molecules and complex natural products. Its stereochemically defined diol functionality makes it an attractive precursor for the introduction of chirality in drug candidates. The use of L-serine, a naturally occurring amino acid, as the chiral pool starting material provides an efficient and cost-effective route to this important molecule.[1][2][3] This application note details a robust and scalable procedure for this transformation.
Synthetic Strategy
The overall synthetic pathway is a two-step process starting from L-serine:
-
Esterification: The carboxylic acid of L-serine is converted to its methyl ester. This is typically achieved by reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[4][5][6] This step protects the carboxylic acid and increases the solubility of the starting material in organic solvents for the subsequent reaction.
-
Diazotization and Hydrolysis: The α-amino group of L-serine methyl ester is transformed into a hydroxyl group with retention of stereochemistry. This is accomplished through a diazotization reaction using sodium nitrite (NaNO₂) in an acidic aqueous medium. The resulting diazonium salt is unstable and readily undergoes hydrolysis to afford the desired this compound.[7][8][9]
The key to the enantioselectivity of this synthesis lies in the mechanism of the diazotization of α-amino acids. Unlike the diazotization of many aliphatic amines which can proceed through carbocation intermediates leading to racemization, the reaction of α-amino acids is believed to proceed with a double inversion mechanism via an α-lactone intermediate, resulting in overall retention of the original stereochemistry.[7][8]
Experimental Workflow Diagram
Caption: Synthetic workflow from L-serine to the target product.
Detailed Experimental Protocols
Part 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate Hydrochloride
This protocol is adapted from established procedures for the esterification of amino acids.[4][5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| L-Serine | 105.09 | 10.51 g | 0.10 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 8.7 mL (14.2 g) | 0.12 |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-serine (10.51 g).
-
Solvent Addition: Add anhydrous methanol (150 mL) to the flask and begin stirring to create a suspension.
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (8.7 mL) dropwise to the stirred suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C. Caution: Thionyl chloride is corrosive and reacts vigorously with water. This step should be performed in a well-ventilated fume hood. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 24-48 hours. The suspension will gradually dissolve to form a clear solution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting white solid is (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride. The crude product can be used in the next step without further purification. If desired, the product can be recrystallized from methanol/diethyl ether.
Expected Yield: The reaction is typically high-yielding, often approaching quantitative yields.
Part 2: Synthesis of this compound
This protocol is based on the stereoretentive diazotization of α-amino esters.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride | 155.58 | 15.56 g | 0.10 |
| Sodium nitrite (NaNO₂) | 69.00 | 8.28 g | 0.12 |
| Sulfuric acid (conc. H₂SO₄) | 98.08 | 5.4 mL | 0.10 |
| Deionized water | 18.02 | 100 mL | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
| Ethyl acetate | 88.11 | For extraction | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (15.56 g) in deionized water (50 mL).
-
Acidification and Cooling: Cool the solution to 0-5 °C in an ice-water bath. Slowly add concentrated sulfuric acid (5.4 mL) while stirring.
-
Diazotization: Prepare a solution of sodium nitrite (8.28 g) in deionized water (50 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Neutralization: Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of solid sodium bicarbonate. Caution: This will cause significant CO₂ evolution.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.[10]
Expected Yield: Moderate to good yields (60-80%) are typically obtained after purification.
Characterization Data
| Compound | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| This compound | Colorless to pale yellow oil | 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H)[11] |
Mechanism of Stereoretention
The retention of the (S)-configuration at the α-carbon during the diazotization of L-serine methyl ester is a critical aspect of this synthesis. It is proposed that the reaction proceeds through a double inversion mechanism.[7][8]
Caption: Proposed mechanism for stereoretention in diazotization.
-
Formation of the Diazonium Salt: The α-amino group reacts with nitrous acid (formed in situ from NaNO₂ and H₂SO₄) to generate an unstable α-diazonium salt.
-
Intramolecular Cyclization (First Inversion): The adjacent carboxylate group acts as an internal nucleophile, attacking the α-carbon and displacing the nitrogen gas (N₂), a very good leaving group. This intramolecular Sₙ2 reaction proceeds with an inversion of stereochemistry, forming a transient α-lactone intermediate.
-
Hydrolysis (Second Inversion): A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the strained α-lactone. This is followed by ring-opening, which results in a second inversion of stereochemistry at the α-carbon.
The net result of these two sequential inversions is the overall retention of the original stereochemistry of the L-serine starting material.
Troubleshooting and Optimization
-
Low Yield in Esterification: Ensure that anhydrous methanol and fresh thionyl chloride are used. The reaction time may need to be extended to ensure complete conversion.
-
Discoloration during Diazotization: Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the formation of byproducts.
-
Difficult Purification: If vacuum distillation is challenging due to the high boiling point of the product, purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.[10]
Conclusion
The enantioselective synthesis of this compound from L-serine is a practical and efficient method for accessing this valuable chiral building block. The procedure leverages an inexpensive and readily available starting material and employs a well-established chemical transformation with a predictable stereochemical outcome. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers to successfully implement this synthesis in their own laboratories for applications in drug discovery and organic synthesis.
References
- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]
- 2. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine - Wikipedia [en.wikipedia.org]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of (S)-Methyl 2,3-dihydroxypropanoate via Sharpless Asymmetric Dihydroxylation
Introduction: The Significance of Chiral Diols and (S)-Methyl 2,3-dihydroxypropanoate
Chiral vicinal diols are fundamental building blocks in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Their value lies in the dense and stereochemically rich functionality they possess. This compound, a key chiral synthon, is no exception. Its structure is a precursor to various biologically active compounds, making its efficient and stereocontrolled synthesis a topic of significant interest to the drug development and chemical research communities. The Sharpless Asymmetric Dihydroxylation (AD) stands as a paramount method for accessing such molecules with high enantiopurity.[1][3]
This application note provides a detailed technical guide for the synthesis of this compound from methyl acrylate, leveraging the power and predictability of the Sharpless Asymmetric Dihydroxylation. We will delve into the mechanistic underpinnings of this Nobel Prize-winning reaction, offer a field-proven, step-by-step protocol, and present the expected outcomes, empowering researchers to confidently replicate and adapt this critical transformation.
Scientific Foundation: The Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[4] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst in the catalytic cycle.[3]
The Catalytic System: AD-mix-β
For convenience and reliability, commercially available reagent mixtures known as "AD-mix" are widely used.[4] To synthesize the (S)-enantiomer of the diol, AD-mix-β is the reagent of choice.[3]
The key components of AD-mix-β are:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant.
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
-
(DHQD)₂PHAL: A chiral ligand derived from the cinchona alkaloid dihydroquinidine, which creates the chiral environment necessary for enantioselection.
The Catalytic Cycle: A Symphony of Controlled Oxidation
The reaction proceeds through a well-elucidated catalytic cycle:
-
Ligand Acceleration and Complex Formation: The chiral ligand, (DHQD)₂PHAL, coordinates to the osmium tetroxide, forming a chiral active catalyst. This complexation significantly accelerates the rate of dihydroxylation compared to the uncatalyzed reaction.
-
[3+2] Cycloaddition: The chiral osmium complex undergoes a [3+2] cycloaddition with the alkene (methyl acrylate) to form a cyclic osmate ester intermediate.[3] The facial selectivity of this addition is directed by the chiral ligand, leading to the preferential formation of one enantiomer.
-
Hydrolysis: The osmate ester is hydrolyzed to release the desired diol, this compound, and the reduced osmium(VI) species.
-
Reoxidation: The stoichiometric oxidant, potassium ferricyanide, reoxidizes the osmium(VI) back to osmium(VIII), thus regenerating the active catalyst and allowing the cycle to continue.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound on a 1 mmol scale. For scaling up, reagent quantities should be adjusted proportionally.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| Methyl Acrylate | 86.09 | 1.0 mmol (86.1 mg, 89.7 µL) | Substrate, ensure purity. |
| AD-mix-β | - | 1.4 g | Commercially available pre-mixture. |
| Methanesulfonamide (MsNH₂) | 95.12 | 1.0 mmol (95.1 mg) | Additive to improve rate and selectivity. |
| tert-Butanol | 74.12 | 5.0 mL | Co-solvent. |
| Water | 18.02 | 5.0 mL | Co-solvent, deionized. |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 1.5 g | Quenching agent. |
| Ethyl Acetate | 88.11 | ~60 mL | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | Drying agent. |
| Silica Gel | - | - | For purification. |
Instrumentation:
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g) and methanesulfonamide (95.1 mg).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and water (5.0 mL each).
-
Dissolution and Cooling: Stir the mixture vigorously at room temperature until the solids dissolve, resulting in a biphasic solution. Cool the flask in an ice bath to 0 °C.
-
Substrate Addition: To the cold, stirring solution, add methyl acrylate (1.0 mmol, 89.7 µL) dropwise.
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by periodically analyzing aliquots of the reaction mixture. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), add solid sodium sulfite (1.5 g) to the reaction mixture.
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour. The color of the solution should change from dark brown to a lighter orange/yellow.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Results:
Based on literature precedents for similar electron-deficient olefins, the asymmetric dihydroxylation of methyl acrylate using this protocol is expected to proceed with high enantioselectivity.
-
Yield: Moderate to good (typically in the range of 70-90%).
-
Enantiomeric Excess (e.e.): High (often >95% e.e.). The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Causality and Self-Validation in the Protocol
-
Why tert-Butanol/Water? This solvent system is crucial for the Sharpless AD. Water is necessary for the hydrolysis of the osmate ester and for dissolving the inorganic salts, while tert-butanol ensures the solubility of the organic substrate.
-
The Role of Methanesulfonamide: For electron-deficient olefins like methyl acrylate, the rate of dihydroxylation can be sluggish. Methanesulfonamide acts as a ligand and accelerates the hydrolysis of the osmate ester, leading to a faster and often more selective reaction.
-
Importance of Low Temperature: Maintaining the reaction at 0 °C is critical for achieving high enantioselectivity. Higher temperatures can lead to a decrease in the enantiomeric excess due to increased rates of non-selective background reactions.
-
Vigorous Stirring: The reaction is biphasic, and vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases, which is necessary for the reaction to proceed at a reasonable rate.
-
Quenching with Sodium Sulfite: Sodium sulfite is a reducing agent that quenches any unreacted osmium tetroxide and reduces the osmate esters, facilitating the work-up procedure.
Visualizing the Catalytic Pathway
Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
The Sharpless Asymmetric Dihydroxylation using AD-mix-β offers a highly efficient, predictable, and practical route for the synthesis of this compound. The protocol detailed herein, including the strategic use of methanesulfonamide, is optimized for high yield and excellent enantioselectivity. By understanding the underlying principles and adhering to the experimental guidelines, researchers can reliably produce this valuable chiral building block for a multitude of applications in drug discovery and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Protocol for the oxidation of (S)-Methyl 2,3-dihydroxypropanoate to methyl (S)-2-hydroxy-3-oxopropanoate
Abstract
This technical guide provides a detailed protocol for the selective oxidation of (S)-Methyl 2,3-dihydroxypropanoate to Methyl (S)-2-hydroxy-3-oxopropanoate, a valuable chiral building block in synthetic organic chemistry. The selective oxidation of a primary alcohol in the presence of a secondary alcohol presents a common challenge. This document outlines two robust and widely applicable methods for this transformation: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The rationale behind the choice of reagents and reaction conditions is discussed in detail, providing researchers with the necessary insights for successful synthesis.
Introduction: The Challenge of Selective Oxidation
The selective oxidation of vicinal diols to α-hydroxy ketones is a critical transformation in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] The primary challenge lies in preventing overoxidation to the corresponding dicarbonyl compound or oxidative cleavage of the carbon-carbon bond.[1] In the case of this compound, the goal is to selectively oxidize the primary hydroxyl group to an aldehyde, yielding Methyl (S)-2-hydroxy-3-oxopropanoate, while leaving the secondary hydroxyl group untouched.
This application note details two effective methods that offer mild reaction conditions and high chemoselectivity, making them suitable for substrates with sensitive functional groups.[2][3]
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine(V) reagent renowned for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4] It operates under neutral conditions, at room temperature, and typically provides high yields with straightforward workup procedures.[5]
Causality of Experimental Choices
The choice of DMP is predicated on its high chemoselectivity for oxidizing alcohols in the presence of other functional groups.[6] The reaction mechanism involves the formation of a periodinane ester intermediate, followed by an intramolecular proton transfer and fragmentation to yield the carbonyl compound, acetic acid, and a reduced iodine species.[6] The reaction is often performed in chlorinated solvents like dichloromethane (CH₂Cl₂) for optimal solubility of the reagent and substrate.[4] The addition of a mild base, such as sodium bicarbonate, can be beneficial to neutralize the acetic acid byproduct, which is crucial for acid-sensitive substrates.[2]
Experimental Workflow: Dess-Martin Oxidation
Caption: Workflow for Dess-Martin Oxidation.
Detailed Protocol: Dess-Martin Oxidation
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Moles (mmol) |
| This compound | C₄H₈O₄ | 120.10 | 120 mg | 1.0 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 466 mg | 1.1 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 10 mL | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed for saturated solution | - |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed for 10% solution | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed for drying | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin Periodinane (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl (S)-2-hydroxy-3-oxopropanoate.
Method 2: Swern Oxidation
The Swern oxidation is another widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[8] The reaction is performed at low temperatures (-78 °C) and requires a hindered non-nucleophilic base, such as triethylamine, for the final elimination step.[3]
Causality of Experimental Choices
The Swern oxidation is known for its excellent functional group tolerance and its ability to be performed under mild, non-acidic conditions.[7] The low reaction temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.[9] The mechanism involves the formation of a chlorosulfonium salt from DMSO and oxalyl chloride, which then reacts with the alcohol to form an alkoxysulfonium salt.[8] The addition of a hindered base facilitates an intramolecular elimination to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[7][10] The byproducts are volatile and can be easily removed, simplifying purification.[9]
Experimental Workflow: Swern Oxidation
Caption: Workflow for Swern Oxidation.
Detailed Protocol: Swern Oxidation
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Moles (mmol) |
| This compound | C₄H₈O₄ | 120.10 | 120 mg | 1.0 |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 0.10 mL | 1.2 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 0.17 mL | 2.4 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.70 mL | 5.0 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 15 mL | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed for 1M solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed for drying | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (5 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.2 mmol) dropwise to the stirred solvent.
-
Slowly add dimethyl sulfoxide (2.4 mmol) to the reaction mixture. Stir for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in dichloromethane (2 mL) dropwise over 5 minutes. Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) dropwise, and stir for 10 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl (S)-2-hydroxy-3-oxopropanoate.
Characterization of Methyl (S)-2-hydroxy-3-oxopropanoate
The successful synthesis of the target compound can be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see the disappearance of the primary alcohol protons and the appearance of an aldehyde proton signal.
-
¹³C NMR: Expect to see the appearance of a carbonyl carbon signal corresponding to the aldehyde.
-
FT-IR: Look for a characteristic C=O stretching frequency for the aldehyde.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Considerations
-
Dess-Martin Periodinane: Can be explosive under certain conditions, handle with care.[5]
-
Oxalyl Chloride and Swern Oxidation Byproducts: Oxalyl chloride is corrosive and toxic. The Swern oxidation produces carbon monoxide, which is highly toxic, and dimethyl sulfide, which has a strong, unpleasant odor.[7] All manipulations should be performed in a well-ventilated fume hood.
-
Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.
Conclusion
Both the Dess-Martin periodinane oxidation and the Swern oxidation are highly effective and reliable methods for the selective oxidation of this compound to Methyl (S)-2-hydroxy-3-oxopropanoate. The choice between the two methods will depend on the specific requirements of the synthesis, available equipment, and safety considerations. The protocols provided in this application note offer a solid foundation for researchers and drug development professionals to successfully perform this important chemical transformation.
References
- 1. stacks.stanford.edu [stacks.stanford.edu]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Esterification of (S)-Methyl 2,3-dihydroxypropanoate with Acyl Chlorides
Introduction
(S)-Methyl 2,3-dihydroxypropanoate is a versatile chiral building block in organic synthesis, prized for its role in the development of complex molecules, including pharmaceuticals and natural products.[1][2] Its two hydroxyl groups—one primary and one secondary—offer differential reactivity that can be exploited for selective functionalization. This application note provides a detailed guide to the esterification of this compound with acyl chlorides, a fundamental transformation for introducing a wide array of functional groups.
The selective acylation of polyols is a critical challenge in synthetic chemistry.[3][4][5][6][7][8] Directing the esterification to either the primary or secondary alcohol of this compound allows for the synthesis of distinct mono- and di-ester derivatives. These derivatives are key intermediates in the synthesis of bioactive compounds, where precise control of stereochemistry and functional group placement is paramount. This guide will delve into the mechanistic underpinnings of selectivity, provide detailed experimental protocols, and outline robust analytical methods for product characterization.
Mechanistic Insights into Selective Esterification
The reaction between an alcohol and an acyl chloride is a classic example of nucleophilic acyl substitution.[9][10][11][12][13] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester.[10][12]
In the case of this compound, the primary hydroxyl group is generally more reactive than the secondary hydroxyl group due to reduced steric hindrance. This inherent difference in reactivity forms the basis for achieving selective mono-esterification at the primary position under carefully controlled conditions.
Several factors can be manipulated to control the regioselectivity of the acylation:
-
Steric Hindrance: The less sterically encumbered primary alcohol reacts more readily than the more hindered secondary alcohol.
-
Catalysis: The choice of catalyst can significantly influence the reaction's selectivity. Both base and acid catalysis can be employed, with organocatalysts offering a high degree of control.[3] For instance, certain catalysts can enhance the nucleophilicity of a specific hydroxyl group through hydrogen bonding interactions.[3][14]
-
Reaction Conditions: Temperature, solvent, and the rate of addition of the acyl chloride are critical parameters. Lower temperatures and slow addition of the acylating agent typically favor mono-acylation at the more reactive site.
Reaction Pathway Overview
Caption: General reaction pathways for the esterification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 10303-88-5)[1]
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol 1: Selective Mono-esterification at the Primary Hydroxyl Group
This protocol is designed to favor the formation of the primary mono-ester by taking advantage of its greater reactivity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) and a suitable base like pyridine or triethylamine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the primary mono-ester.
Protocol 2: Synthesis of the Di-ester
This protocol aims for the exhaustive esterification of both hydroxyl groups.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq.) and a base such as pyridine or triethylamine (2.5 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Add the acyl chloride (2.2 eq.) dissolved in anhydrous DCM to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete disappearance of the mono-ester intermediates.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the di-ester.
Experimental Workflow Diagram
Caption: A generalized workflow for the esterification and product isolation.
Product Characterization
Accurate characterization of the resulting esters is crucial to confirm their structure and purity.[15] A combination of spectroscopic techniques is recommended.[16]
Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and determination of the site of esterification. | The chemical shifts of the protons adjacent to the esterified hydroxyl group will shift downfield. Integration of the signals can confirm the degree of esterification. |
| ¹³C NMR | Confirmation of the carbon skeleton and the presence of the ester carbonyl group. | A new signal corresponding to the ester carbonyl carbon will appear around 165-175 ppm. The carbon attached to the esterified oxygen will also show a downfield shift. |
| FT-IR | Identification of functional groups. | A strong absorption band characteristic of the ester carbonyl stretch will be observed around 1700-1750 cm⁻¹. The broad O-H stretch of the starting material will disappear or diminish. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the molecular formula. | The molecular ion peak corresponding to the mass of the expected ester product will be observed. |
| HPLC | Assessment of purity and separation of isomers. | Can be used to determine the ratio of mono- and di-esters and to isolate pure compounds.[15] |
Example ¹H NMR Data Interpretation
For the mono-acylation product at the primary hydroxyl group, the protons of the -CH₂O- group will experience a significant downfield shift compared to the starting material. Conversely, the proton of the -CHO- group will show a smaller downfield shift in the case of acylation at the secondary hydroxyl. In the di-ester, both sets of protons will be shifted downfield.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides are highly reactive towards water.[9] All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the formation of the corresponding carboxylic acid.
-
Controlling Exothermicity: The reaction can be exothermic. Slow, dropwise addition of the acyl chloride, especially at low temperatures, is crucial to control the reaction rate and prevent the formation of side products.
-
Choice of Base: Pyridine and triethylamine are commonly used to neutralize the HCl byproduct.[12] The choice of base can sometimes influence the selectivity of the reaction.
-
Purification Challenges: The polarity of the mono- and di-esters can be quite similar, potentially making chromatographic separation challenging. Careful selection of the eluent system and a high-quality silica gel are important for achieving good separation.
Conclusion
The esterification of this compound with acyl chlorides is a powerful method for the synthesis of valuable chiral intermediates. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, selective acylation of the primary hydroxyl group can be achieved with high efficiency. For the synthesis of the di-ester, an excess of the acylating agent and a suitable base are employed. The protocols and analytical guidelines presented in this application note provide a robust framework for researchers in organic synthesis and drug development to successfully perform these transformations and characterize the resulting products.
References
- 1. This compound | 10303-88-5 [chemicalbook.com]
- 2. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: (S)-Methyl 2,3-Dihydroxypropanoate in Agrochemical Synthesis
Introduction: The Strategic Value of (S)-Methyl 2,3-Dihydroxypropanoate in Modern Agrochemical Design
The relentless pursuit of enhanced efficacy, greater selectivity, and improved toxicological profiles in agrochemicals has underscored the importance of stereochemistry in active ingredient design. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit significantly different biological activities. The "eutomer," or the more active enantiomer, is highly sought after, as its use can lead to lower application rates, reduced environmental impact, and minimized off-target effects. This compound, also known as methyl (S)-glycerate, is a versatile and economically significant chiral building block derived from the chiral pool. Its two hydroxyl groups and a carboxylate moiety provide multiple points for synthetic modification, making it an ideal starting material for the construction of complex, stereochemically defined agrochemicals.
These application notes provide a detailed overview of the utility of this compound, particularly in its protected form as methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, in the synthesis of novel fungicides. We will explore the chemical logic behind its use and provide a comprehensive, step-by-step protocol for the synthesis of a representative 1,3-dioxolane-based fungicide.
Core Application: Synthesis of Chiral 1,3-Dioxolane Fungicides
The 1,3-dioxolane scaffold is a key pharmacophore in a number of successful fungicides. The specific stereochemistry of substituents on the dioxolane ring is often critical for potent and selective inhibition of fungal growth. This compound provides a readily available and optically pure starting material to introduce the desired stereochemistry into the final product. The synthesis of potent fungicides, such as certain 1,3-dioxolane compounds, can be strategically designed around this chiral synthon.
The general synthetic strategy involves the protection of the diol functionality of this compound, typically as an acetonide (isopropylidene ketal), to form methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This protected intermediate is then elaborated through a series of chemical transformations to introduce the desired pharmacophoric groups.
Proposed Synthesis of a 3-[2-(2,4-dichlorobenzyl)-1,3-dioxolan-2-yl]pyridine Analog
The following protocol outlines a proposed synthetic route to a pyridine-substituted 1,3-dioxolane fungicide, adapted from the general class of compounds described in patent US4380544A, which have demonstrated fungicidal activity.[1] This specific pathway illustrates how the chirality of this compound can be transferred to a complex agrochemical target.
Experimental Protocol: Synthesis of a Chiral 1,3-Dioxolane Fungicide
This protocol is presented in three stages:
-
Protection of this compound.
-
Grignard Addition to the Ester and Ketal Formation.
-
Final Product Formation.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >98% |
| 2,2-Dimethoxypropane | Sigma-Aldrich | 98% |
| p-Toluenesulfonic acid monohydrate | Sigma-Aldrich | 98.5% |
| Sodium bicarbonate | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Magnesium turnings | Sigma-Aldrich | 99.5% |
| Iodine | Sigma-Aldrich | 99.8% |
| 3-Bromopyridine | Sigma-Aldrich | 99% |
| Anhydrous Diethyl Ether | Fisher Scientific | Anhydrous |
| Ammonium chloride | Fisher Scientific | ACS Grade |
| 2,4-Dichlorobenzyl bromide | Sigma-Aldrich | 98% |
| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |
| Anhydrous N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
Stage 1: Synthesis of Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
Rationale: The protection of the vicinal diol of this compound as an isopropylidene ketal is a crucial first step. This prevents unwanted side reactions of the hydroxyl groups in subsequent steps and allows for selective manipulation of the ester functionality.
-
Procedure:
-
To a solution of this compound (10.0 g, 83.2 mmol) in anhydrous dichloromethane (150 mL) is added 2,2-dimethoxypropane (12.3 mL, 100 mmol).
-
p-Toluenesulfonic acid monohydrate (0.16 g, 0.83 mmol) is added as a catalyst.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate as a colorless oil.
-
Stage 2: Synthesis of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)(pyridin-3-yl)methanol
-
Rationale: This step involves a Grignard reaction to introduce the pyridine moiety. The ester is converted to a tertiary alcohol, which will subsequently be used to form the core dioxolane ring of the final product.
-
Procedure:
-
Magnesium turnings (2.43 g, 100 mmol) are placed in a flame-dried, three-necked flask under an argon atmosphere. A crystal of iodine is added to initiate the reaction.
-
A solution of 3-bromopyridine (9.6 mL, 100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the magnesium turnings with stirring. The reaction is initiated with gentle heating and then maintained at a gentle reflux.
-
After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C.
-
A solution of methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (16.0 g, 100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
The mixture is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Stage 3: Synthesis of the Final Fungicide Analog
-
Rationale: The final step involves the formation of the ketal with the 2,4-dichlorobenzyl group. This is a crucial step for the fungicidal activity of the molecule.
-
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-dimethylformamide (100 mL) at 0 °C is added a solution of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)(pyridin-3-yl)methanol (22.3 g, 100 mmol) in anhydrous DMF (50 mL) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2,4-dichlorobenzyl bromide (26.3 g, 110 mmol) in anhydrous DMF (50 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched by the addition of water (200 mL).
-
The mixture is extracted with ethyl acetate (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final product.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a chiral 1,3-dioxolane fungicide.
Conclusion and Future Perspectives
This compound is a powerful chiral building block for the synthesis of stereochemically defined agrochemicals. The protocol detailed above provides a template for the synthesis of a specific class of 1,3-dioxolane fungicides, demonstrating the strategic importance of this starting material. The versatility of the hydroxyl and carboxylate functionalities allows for the generation of a diverse library of analogs for structure-activity relationship studies, which is essential for the discovery of new and improved agrochemical active ingredients. Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic routes, as well as the exploration of this compound in the synthesis of other classes of agrochemicals, including herbicides and insecticides.
References
Derivatization of (S)-Methyl 2,3-dihydroxypropanoate for Robust Gas Chromatography (GC) Analysis
An Application Guide and Protocol
Prepared by: Gemini, Senior Application Scientist
Abstract & Guiding Principle
(S)-Methyl 2,3-dihydroxypropanoate, a chiral diol ester, possesses functional groups—specifically two hydroxyl groups—that render it non-volatile and prone to strong intermolecular hydrogen bonding. These characteristics make direct analysis by gas chromatography (GC) highly challenging, often resulting in poor chromatographic performance, including severe peak tailing, low sensitivity, and potential thermal degradation within the GC inlet.[1][2] To overcome these limitations, a chemical derivatization step is imperative. This application note provides a comprehensive, field-proven protocol for the silylation of this compound.
The core strategy involves converting the polar hydroxyl (-OH) groups into nonpolar trimethylsilyl (TMS) ethers using a potent silylating agent. This transformation effectively masks the active hydrogens, thereby eliminating hydrogen bonding, reducing the molecule's polarity, and significantly increasing its volatility and thermal stability.[3][4] The resulting TMS-ether derivative is ideally suited for GC and GC-Mass Spectrometry (GC-MS) analysis, enabling sharp, symmetrical peaks and reliable quantification. We will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a combination renowned for its high reactivity and the volatile nature of its by-products, which minimizes chromatographic interference.[5][6]
The Chemistry of Silylation: Mechanism and Reagent Selection
The Silylation Reaction
Silylation is a nucleophilic substitution (SN2-type) reaction where an active hydrogen from a functional group is displaced by an alkylsilyl group, most commonly a trimethylsilyl (-Si(CH3)3) group.[7] For this compound, both hydroxyl groups are targeted.
The general reactivity order for functional groups with silylating agents is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. The reaction with BSTFA proceeds by the hydroxyl group's oxygen atom attacking the silicon atom of the silylating agent, leading to the formation of a stable TMS-ether and non-interfering, volatile by-products.
Causality in Reagent Choice: Why BSTFA + 1% TMCS?
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a powerful and versatile TMS donor. A key advantage of BSTFA is that its reaction by-products (N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide) are highly volatile and typically elute with the solvent front in GC, preventing interference with the analytes of interest.[5][6]
-
TMCS (Trimethylchlorosilane): While BSTFA alone can derivatize many compounds, the addition of TMCS as a catalyst significantly enhances its silylating strength.[1] TMCS is particularly effective for derivatizing sterically hindered or less reactive hydroxyl groups, ensuring a complete and rapid reaction to form the di-substituted product. It is believed to function by creating a more reactive intermediate, driving the equilibrium towards the products.[6]
The complete derivatization of this compound is depicted below.
Figure 1: Silylation of this compound with BSTFA.
Detailed Experimental Protocol
This protocol is designed as a robust starting point and may be optimized for specific sample matrices or instrument configurations.
Materials and Reagents
| Item | Specification | Recommended Supplier |
| This compound | ≥98% Purity | Sigma-Aldrich, etc. |
| BSTFA + 1% TMCS | Derivatization Grade | Supelco, Restek, etc. |
| Pyridine or Acetonitrile | Anhydrous (≤0.005% water), GC Grade | Major chemical suppliers |
| Internal Standard (e.g., Sorbitol) | ≥98% Purity | Major chemical suppliers |
| GC Vials, Caps, and Inserts | 2 mL, Amber, with PTFE/Silicone Septa | Agilent, Waters, etc. |
| Heating Block or GC Oven | Capable of maintaining ±1°C | Varies |
| Nitrogen Gas Supply | High Purity (99.999%) | Varies |
| Syringes | Gas-tight, various volumes | Hamilton, SGE |
Critical Safety Note: Derivatization reagents are moisture-sensitive and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Consult the Safety Data Sheet (SDS) for specific handling information.[5]
Step-by-Step Derivatization Procedure
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in anhydrous pyridine or acetonitrile.
-
Prepare a stock solution of the internal standard (IS), such as sorbitol, at 1 mg/mL in the same solvent.
-
-
Aliquotting and Drying (Critical Step):
-
Into a 2 mL GC vial, pipette 100 µL of the sample stock solution and 100 µL of the IS stock solution.
-
The complete absence of water is crucial for successful silylation. [8] Place the vial in a heating block at 40-60°C and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. The residue should appear as a clear film or white solid.
-
-
Derivatization Reaction:
-
To the dried residue in the vial, add 100 µL of anhydrous pyridine (to act as a solvent and acid scavenger) and vortex briefly to redissolve the analytes.
-
Add 100 µL of BSTFA + 1% TMCS. A significant molar excess of the reagent is recommended to drive the reaction to completion.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 10-15 seconds.
-
Place the vial in a heating block or oven set to 60°C for 60 minutes .[2][9] Reaction time and temperature can be optimized, but these conditions are effective for most diols.
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. If necessary, the sample can be further diluted with an aprotic solvent like hexane or dichloromethane before analysis.[9]
-
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard high-performance GC. |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 | Ensures rapid volatilization of the TMS derivative without thermal degradation. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column ideal for separating a wide range of derivatized compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | Provides good separation of the derivative from solvent and by-products. |
| MS System | Agilent 5977 MSD or equivalent | Standard quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for creating reproducible fragmentation patterns. |
| Mass Scan Range | 50 - 500 amu | Covers the expected mass of the derivative and its characteristic fragments. |
| Source Temperature | 230°C | Standard source temperature. |
| Quadrupole Temperature | 150°C | Standard quadrupole temperature. |
A Self-Validating System: Ensuring Trustworthiness and Reproducibility
A robust analytical method must be self-validating. This protocol incorporates several checks to ensure the integrity of the results from sample preparation through to data analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
Large-scale synthesis of (S)-Methyl 2,3-dihydroxypropanoate for industrial applications
An Application Note for the Industrial-Scale Synthesis of (S)-Methyl 2,3-dihydroxypropanoate
Abstract
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry is critical for biological activity.[1] This application note provides a comprehensive and scalable protocol for the synthesis of this compound via the catalytic asymmetric dihydroxylation of methyl acrylate. The methodology is designed for large-scale industrial applications, emphasizing process efficiency, high enantioselectivity, and robust purification procedures. This guide offers detailed, step-by-step instructions, explains the chemical principles behind the chosen strategy, and includes protocols for quality control and safety, tailored for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound, with its two stereocenters and versatile functional groups (an ester and two hydroxyls), serves as a key intermediate for complex molecule synthesis.[1] While several synthetic routes exist, many are not amenable to industrial scale-up due to factors like low yields, the use of hazardous reagents, or prohibitive costs associated with starting materials or purification.[2]
This protocol leverages the power of catalytic asymmetric dihydroxylation (AD) , a Nobel Prize-winning technology that provides a reliable and highly enantioselective method for converting prochiral alkenes into chiral diols.[3] The chosen substrate, methyl acrylate, is an inexpensive and readily available commodity chemical.
Why Catalytic Asymmetric Dihydroxylation?
-
High Enantioselectivity: The use of chiral ligands allows for the synthesis of the desired (S)-enantiomer with high enantiomeric excess (ee), minimizing the need for difficult chiral separations later in a synthetic sequence.
-
Catalytic Efficiency: The reaction uses only a catalytic amount of the expensive and toxic osmium tetroxide, which is continuously regenerated by a stoichiometric co-oxidant, making the process more cost-effective and environmentally benign on a large scale.
-
Scalability: The reaction conditions are well-established and have been proven to be scalable from the laboratory bench to industrial reactors.
The overall synthetic strategy is visualized in the workflow diagram below.
Caption: Overall Experimental Workflow
Reaction Mechanism and Key Parameters
The core of this synthesis is the asymmetric dihydroxylation of the double bond in methyl acrylate. The reaction proceeds through a catalytic cycle involving an osmium catalyst and a chiral ligand.
Caption: Catalytic Asymmetric Dihydroxylation
-
Complex Formation: The OsO₄ catalyst coordinates with a chiral ligand (present in AD-Mix-α) to form a chiral complex.
-
[3+2] Cycloaddition: This chiral complex reacts with the methyl acrylate from a specific face of the double bond, dictated by the ligand's stereochemistry, to form a cyclic osmylate (VI) ester intermediate.
-
Hydrolysis: The intermediate is hydrolyzed to release the chiral diol product.
-
Catalyst Regeneration: The resulting Os(VI) species is re-oxidized back to Os(VIII) by a stoichiometric co-oxidant (like K₃Fe(CN)₆ and K₂CO₃, which are components of the AD-mix), allowing the catalytic cycle to continue.
Critical Process Parameters are summarized in the table below. Adherence to these parameters is vital for achieving high yield and enantioselectivity.
| Parameter | Recommended Value | Rationale & Expert Insights |
| Temperature | 0 - 5 °C | Low temperature is crucial for maximizing enantioselectivity. It slows down the rate of the non-catalyzed, non-selective background reaction and enhances the facial selectivity of the chiral catalyst. |
| Solvent System | tert-Butanol / Water (1:1) | This solvent mixture is optimal for solubilizing both the organic substrate and the inorganic salts of the AD-mix, creating a homogenous environment for the reaction to proceed efficiently. |
| Substrate Addition | Slow, dropwise addition | Methyl acrylate is added slowly to the cooled reaction mixture to maintain the low temperature and control the reaction exotherm. This prevents runaway reactions and degradation of the catalyst or product. |
| Stirring Rate | Moderate to Vigorous | Efficient stirring is necessary to ensure proper mixing of the biphasic system, which promotes efficient mass transfer and prevents localized concentration gradients. |
| Quenching Agent | Sodium Sulfite (Na₂SO₃) | Sodium sulfite is a reducing agent used to quench the reaction by reducing any residual Os(VIII) or other oxidizing species to less reactive forms, ensuring a safe work-up. |
Detailed Synthesis Protocol
This protocol is designed for a nominal 1 kg scale production. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.
Materials and Equipment
| Reagents & Materials | Grade | Quantity | Supplier Example |
| Methyl Acrylate | ≥99%, stabilized | 1.00 kg (11.6 mol) | Sigma-Aldrich |
| AD-Mix-α | N/A | 16.3 kg | Sigma-Aldrich |
| Potassium Osmate (VI) Dihydrate | 99.8% | 1.71 g (4.64 mmol) | Strem Chemicals |
| tert-Butanol | ACS Reagent Grade | 6.0 L | Fisher Scientific |
| Deionized Water | N/A | 6.0 L | In-house |
| Sodium Sulfite (Anhydrous) | ACS Reagent Grade | 1.8 kg | VWR |
| Ethyl Acetate | ACS Reagent Grade | 3 x 5.0 L | VWR |
| Brine (Saturated NaCl solution) | N/A | 2.0 L | In-house |
| Anhydrous Magnesium Sulfate | ≥97% | 500 g | Sigma-Aldrich |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Circulating chiller/heater for temperature control.
-
Large separatory funnel (20 L).
-
Rotary evaporator with a large-capacity flask (10-20 L).
-
Vacuum distillation apparatus with a fractionating column.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the 20 L reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Set up the overhead stirrer, temperature probe, and addition funnel.
-
Connect the reactor jacket to the circulating chiller and begin cooling to 0 °C.
-
-
Reagent Charging:
-
To the reactor, add tert-butanol (6.0 L) and deionized water (6.0 L). Stir to mix.
-
Once the solvent mixture has cooled to ~5 °C, add the AD-Mix-α (16.3 kg) in portions while stirring. A thick, pale yellow slurry will form.
-
Add the potassium osmate(VI) dihydrate (1.71 g). Stir the mixture at 0 °C for 30 minutes until the catalyst is well-dispersed.
-
-
Substrate Addition:
-
Charge the methyl acrylate (1.00 kg) into the addition funnel.
-
Add the methyl acrylate dropwise to the vigorously stirred reaction slurry over a period of 2-3 hours.
-
Crucial: Maintain the internal temperature of the reactor below 5 °C throughout the addition. Adjust the addition rate as necessary to control any exotherm.
-
-
Reaction and Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C.
-
Monitor the reaction progress by taking small aliquots every 2 hours. Quench the aliquot with a small amount of Na₂SO₃, extract with ethyl acetate, and analyze the organic layer by TLC or GC to check for the disappearance of the methyl acrylate starting material.
-
The reaction is typically complete within 12-24 hours.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, slowly add solid sodium sulfite (1.8 kg) in portions.
-
Caution: The quenching process can be exothermic. Add the sulfite slowly to keep the temperature below 20 °C.
-
After the addition is complete, remove the cooling and allow the mixture to warm to room temperature while stirring for at least 1 hour. The color of the slurry should change from dark brown/green to a lighter tan.
-
Transfer the entire mixture to a 20 L separatory funnel.
-
Add ethyl acetate (5.0 L) and shake vigorously. Allow the layers to separate. The separation can be slow; adding brine (1-2 L) can help break any emulsions.[4]
-
Drain the lower aqueous layer. Extract the aqueous layer two more times with ethyl acetate (2 x 5.0 L).
-
Combine all the organic layers. Dry the combined organic phase over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.
-
-
Purification by Vacuum Distillation:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the ethyl acetate.
-
Transfer the resulting crude oil to a suitable flask for vacuum distillation.
-
Expert Tip: For large-scale purification, a short-path distillation apparatus with a fractionating column is recommended to efficiently separate the product from less volatile impurities.[4]
-
Assemble the vacuum distillation apparatus. Slowly apply vacuum and begin heating.
-
Collect any forerun (low-boiling impurities) in a separate receiving flask.
-
Collect the main product fraction at the appropriate temperature and pressure (Boiling Point: ~241.5 °C at 760 Torr, will be significantly lower under vacuum).[5] A stable boiling point indicates a pure fraction is being collected.[4]
-
The final product should be a colorless to light yellow liquid.[6]
-
Quality Control and Product Specifications
The purified this compound should be analyzed to confirm its identity, purity, and enantiomeric excess.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, IR, MS |
| Purity | ≥ 98.0% | Gas Chromatography (GC) |
| Enantiomeric Excess (ee) | ≥ 99.0% | Chiral High-Performance Liquid Chromatography (HPLC) |
| Expected Yield | 75 - 85% | Gravimetric |
| Molecular Formula | C₄H₈O₄ | N/A |
| Molecular Weight | 120.10 g/mol | N/A |
Expected Characterization Data: [2]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.28 (t, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 173.6, 71.6, 64.1, 53.1.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any of the reagents.
-
Osmium Catalyst: Potassium osmate and osmium tetroxide are highly toxic and volatile. Handle only in a well-ventilated fume hood. Weigh in a contained environment. All waste containing osmium must be collected and disposed of according to institutional hazardous waste protocols.
-
Methyl Acrylate: Is a flammable liquid and an irritant. Avoid inhalation and contact with skin.
-
Ethyl Acetate: Is a highly flammable liquid. Avoid open flames and sparks.
-
Quenching: The quenching step with sodium sulfite can be exothermic. Perform this step with caution and adequate cooling.
References
Biocatalytic Synthesis of (S)-Methyl 2,3-dihydroxypropanoate: An Application and Protocol Guide
Introduction: The Significance of Chiral Purity in Pharmaceutical Intermediates
(S)-Methyl 2,3-dihydroxypropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its stereochemistry is crucial, as the biological activity and safety of a final drug product can be highly dependent on the enantiomeric purity of its intermediates.[2] Traditional chemical synthesis routes to such chiral molecules often involve harsh reagents, multiple protection and deprotection steps, and can suffer from low enantioselectivity, necessitating difficult and costly purification procedures.[3]
Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a powerful and sustainable alternative.[4] Enzymatic reactions are typically performed under mild conditions, are highly specific, and can exhibit exquisite chemo-, regio-, and stereoselectivity.[5][6] This guide provides a detailed overview and practical protocols for two prominent biocatalytic strategies for the synthesis of this compound: Lipase-Catalyzed Kinetic Resolution and Whole-Cell Biocatalysis using engineered Escherichia coli.
Strategic Overview: Biocatalytic Pathways
The choice of biocatalytic strategy often depends on the available starting materials, desired scale, and downstream processing considerations. Below is a conceptual overview of the two approaches detailed in this guide.
References
- 1. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Isotopically Labeled (S)-Methyl 2,3-dihydroxypropanoate for Advanced Metabolic Studies
Abstract
Stable isotope labeling is a powerful technique for elucidating complex metabolic pathways and quantifying metabolic fluxes.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of (S)-Methyl 2,3-dihydroxypropanoate, isotopically labeled for use as a metabolic tracer. This compound is the methyl ester of D-glyceric acid, a key metabolite in serine and fructose metabolism.[4] Elevated levels of D-glyceric acid are associated with the rare inborn error of metabolism known as D-glyceric aciduria, which can lead to severe neurological symptoms.[5][6][7][8][9] The ability to trace the metabolic fate of this molecule provides researchers with a critical tool for studying disease pathophysiology and the intricate dynamics of central carbon metabolism.[10][11][12] The synthesis protocol described herein utilizes the robust and highly stereoselective Sharpless Asymmetric Dihydroxylation, ensuring high enantiomeric purity of the final product.
Introduction: The Need for Labeled Metabolic Probes
Metabolic flux analysis (MFA) is a critical methodology for understanding the dynamic operation of biochemical networks in both health and disease.[2] By introducing a substrate enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) into a biological system, researchers can track the atoms as they are incorporated into downstream metabolites.[3][13] This approach, often coupled with high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into reaction rates and pathway utilization that are unattainable through static metabolomic snapshots alone.[1][3]
D-glyceric acid and its esters are significant intermediates in several major metabolic pathways, including glycolysis, serine biosynthesis, and fructose catabolism.[4][14][15] Genetic deficiencies in the enzyme D-glycerate kinase lead to the accumulation of D-glyceric acid, a condition known as D-glyceric aciduria, which underscores the importance of this metabolic node.[5][7] Providing a labeled version of this compound allows for precise tracking of its conversion and incorporation into the metabolic network, offering a window into the pathophysiology of related metabolic disorders and the fundamental regulation of connected pathways.
This guide details a reliable method for synthesizing this compound with a ¹³C label at the C1 position, starting from commercially available, labeled methyl acrylate. The chosen synthetic route, the Sharpless Asymmetric Dihydroxylation, is renowned for its high enantioselectivity and broad substrate scope, making it an ideal choice for producing a chirally pure metabolic probe.[16][17][18]
Synthetic Strategy and Workflow
The overall strategy involves the enantioselective dihydroxylation of a ¹³C-labeled prochiral alkene, methyl [1-¹³C]acrylate, to install the required vicinal diol with (S)-stereochemistry.
Reaction Scheme
The core of the synthesis is the Sharpless Asymmetric Dihydroxylation reaction. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. For the desired (S)-enantiomer, the ligand derived from dihydroquinidine (DHQD) is used, which is commercially available as part of "AD-mix-β".[16][17]
Caption: Synthetic route to (S)-Methyl [1-¹³C]2,3-dihydroxypropanoate.
Detailed Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| Methyl [1-¹³C]acrylate | 99 atom % ¹³C | Sigma-Aldrich | Store at -20°C. |
| AD-mix-β | N/A | Sigma-Aldrich | Contains the catalyst, ligand, and re-oxidant. |
| Methanesulfonamide (MsNH₂) | ≥98% | Sigma-Aldrich | Additive to improve reaction rate.[17] |
| tert-Butanol (t-BuOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Water | Deionized, 18 MΩ·cm | Millipore | Reaction solvent. |
| Sodium Sulfite (Na₂SO₃) | ACS Reagent | VWR | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Causality Behind Choices:
-
AD-mix-β: This pre-packaged reagent mixture provides convenience and reliability. It contains potassium osmate as the catalyst source, potassium ferricyanide as the stoichiometric re-oxidant to regenerate the catalyst, potassium carbonate to maintain the optimal basic pH for the reaction, and the (DHQD)₂PHAL chiral ligand that directs the dihydroxylation to yield the (S)-enantiomer.[16]
-
Methanesulfonamide: This additive is known to accelerate the hydrolysis of the osmate ester intermediate, thereby improving the catalytic turnover rate, which is especially useful for less reactive or electron-deficient alkenes.[17]
-
t-BuOH/H₂O Solvent System: This biphasic system is standard for Sharpless AD reactions, providing a medium where both the organic substrate and the inorganic salts of the AD-mix have sufficient solubility.
Synthesis Protocol: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol (25 mL) and deionized water (25 mL). Cool the flask to 0°C in an ice-water bath.
-
Add Reagents: While stirring vigorously, add AD-mix-β (7.0 g, approx. 1.4 g per mmol of alkene) and methanesulfonamide (0.48 g, 5.0 mmol) to the solvent. Stir until the majority of the solids have dissolved, resulting in a pale green-yellow, slightly hazy solution.
-
Substrate Addition: Add Methyl [1-¹³C]acrylate (0.44 g, 5.0 mmol) to the reaction mixture dropwise over 2 minutes.
-
Reaction Monitoring: Seal the flask and continue stirring vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 6-12 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (7.5 g). Remove the flask from the ice bath and allow it to warm to room temperature, stirring for 1 hour. During this time, the solution color will change from orange/brown to a pale yellow.
-
Extraction: Add ethyl acetate (50 mL) to the flask. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification Protocol: Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a gradient solvent system starting with 30% ethyl acetate in hexanes.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of 30% to 70% ethyl acetate in hexanes. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product (Rf ≈ 0.3 in 1:1 EtOAc/Hexanes) and concentrate under reduced pressure to yield (S)-Methyl [1-¹³C]2,3-dihydroxypropanoate as a colorless, viscous oil.
Characterization and Quality Control
Proper characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized tracer.
Spectroscopic Analysis
The structure and isotopic incorporation are confirmed using NMR and Mass Spectrometry.
| Analysis Method | Expected Result for (S)-Methyl [1-¹³C]2,3-dihydroxypropanoate |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H).[19] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.5 (¹³C enriched, C1), 70.8 (C2), 63.5 (C3), 52.5 (OCH₃). |
| HRMS (ESI+) | Calculated for C₃¹³CH₈O₄Na [M+Na]⁺: 144.0459. Found: 144.0455. |
Note: ¹H NMR chemical shifts are based on the unlabeled compound and may show slight variations. The key confirmation in ¹³C NMR is the significantly enhanced signal at ~171.5 ppm corresponding to the labeled carboxyl carbon.
Enantiomeric Purity Analysis
The stereochemical integrity of the product is paramount for its use in biological systems. Enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Method: Chiral stationary phases, such as those based on derivatized cellulose or amylose, are effective for separating the enantiomers of this compound.[20][21]
-
Typical Conditions:
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol.
-
Detection: UV at 210 nm.
-
-
Expected Result: >98% e.e. for the (S)-enantiomer.
Application in Metabolic Flux Studies
The synthesized (S)-Methyl [1-¹³C]2,3-dihydroxypropanoate can be used as a tracer to investigate cellular metabolism.
Experimental Workflow
The general workflow for a cell-based metabolic labeling experiment is as follows:
Caption: Workflow for a stable isotope tracing experiment in cell culture.
Rationale and Expected Outcomes
Once introduced into cells, the methyl ester is likely hydrolyzed by intracellular esterases to yield [1-¹³C]D-glyceric acid. This labeled glycerate can then enter central metabolic pathways. Its conversion to 2-phosphoglycerate is catalyzed by glycerate kinase.[5] From there, the ¹³C label can be traced through the lower part of glycolysis and into the TCA cycle. By analyzing the mass isotopomer distributions of key metabolites like pyruvate, lactate, citrate, and serine over time, researchers can quantify the contribution of exogenous glycerate to these pools and calculate the flux through these critical pathways.[1][12] This provides a direct method to study the metabolic consequences of D-glycerate kinase deficiency or to probe the regulation of serine and fructose metabolism under various physiological or pathological conditions.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of high-purity, isotopically labeled this compound. The use of Sharpless Asymmetric Dihydroxylation ensures excellent stereocontrol, which is critical for biological applications. The resulting tracer is a valuable tool for researchers in metabolism, drug development, and clinical diagnostics, enabling detailed investigation into metabolic pathways implicated in both normal physiology and human diseases like D-glyceric aciduria.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 4. Glyceric Acid - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 6. Orphanet: D-glyceric aciduria [orpha.net]
- 7. D-glyceric aciduria is caused by genetic deficiency of D-glycerate kinase (GLYCTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kishomed.io [kishomed.io]
- 9. D-Glyceric Aciduria - DoveMed [dovemed.com]
- 10. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 14. Glycerol Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Glyceric acid - Wikipedia [en.wikipedia.org]
- 16. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 17. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging (S)-Methyl 2,3-dihydroxypropanoate for the Synthesis of Advanced Chiral Ligands
Abstract
(S)-Methyl 2,3-dihydroxypropanoate, a readily available C3 building block from the chiral pool, serves as a versatile and economical starting material for the asymmetric synthesis of high-value chiral ligands.[1][2] This guide provides an in-depth exploration of its transformation into key intermediates and subsequent elaboration into widely used classes of ligands, including C₂-symmetric diols and P-chiral phosphines. The protocols herein are designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying principles that govern stereochemical control and reaction efficiency. By detailing robust synthetic routes and characterization methods, this document serves as a practical resource for harnessing the synthetic potential of this powerful chiral precursor.
Introduction: The Strategic Value of this compound
The "chiral pool" is a collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and hydroxy acids.[3][4] Utilizing these building blocks is a highly effective strategy in asymmetric synthesis, as it allows for the direct incorporation of stereocenters into a target molecule, often obviating the need for complex, multi-step chiral induction processes.[2]
This compound (also known as (S)-methyl glycerate) is a prime example of a versatile chiral pool reagent.[5] Its structure features a stereocenter at C2, flanked by three distinct functional groups: a primary alcohol, a secondary alcohol, and a methyl ester. This dense functionality allows for a variety of selective transformations, making it an ideal starting point for constructing more complex chiral architectures. The primary application explored in this guide is its conversion into chiral ligands, which are indispensable tools for asymmetric catalysis in the pharmaceutical and fine chemical industries.[6]
Core Synthetic Logic
The central strategy involves a two-stage process. First, this compound is converted into a more synthetically tractable intermediate, (S)-2,3-O-isopropylidene glyceraldehyde . This key intermediate preserves the original stereocenter while unmasking a reactive aldehyde functionality. Second, this aldehyde is used as an electrophilic handle to build out the ligand scaffold through carbon-carbon bond-forming reactions.
Protocol I: Synthesis of the Key Intermediate, (S)-2,3-O-isopropylidene glyceraldehyde
This protocol details the conversion of this compound into the pivotal aldehyde intermediate. The process involves two critical steps: protection of the vicinal diol and the selective reduction of the methyl ester.
Rationale and Mechanistic Insights
-
Diol Protection: The 1,2-diol moiety is first protected as an acetonide (isopropylidene ketal). This is crucial for two reasons: 1) It prevents the free hydroxyl groups from interfering with subsequent organometallic or hydride reagents, and 2) It imparts conformational rigidity, which can enhance stereocontrol in later steps. The reaction is an acid-catalyzed equilibrium, and the use of 2,2-dimethoxypropane or acetone with a dehydrating agent drives the reaction to completion.
-
Selective Ester Reduction: The ester must be reduced to an aldehyde without proceeding to the over-reduced primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures (-78 °C). At this temperature, DIBAL-H coordinates to the ester carbonyl, delivers a single hydride, and forms a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous workup, preventing a second hydride addition.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acetone (anhydrous, ~10 volumes)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Dichloromethane (DCM, anhydrous)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.1 eq)
-
Methanol, Saturated aqueous sodium potassium tartrate (Rochelle's salt), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.
Procedure:
Step A: (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add anhydrous acetone and 2,2-dimethoxypropane.
-
Add p-TsOH·H₂O and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes). The product is significantly less polar than the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step.
Step B: (S)-2,3-O-isopropylidene glyceraldehyde
-
Purify the crude product from Step A by vacuum distillation or flash chromatography if necessary. Dissolve the purified acetonide in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2 hours. Monitor by TLC; the aldehyde product is volatile, so careful spotting is required.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then pour it into a vigorously stirring solution of saturated aqueous Rochelle's salt. Stir for 1-2 hours until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (water bath temperature < 30 °C) to yield the crude aldehyde.[7]
-
Note: This aldehyde is prone to racemization and polymerization upon storage. It is best used immediately in the next step.
Application I: Synthesis of a C₂-Symmetric Diaryl Diol Ligand
This protocol demonstrates the use of the glyceraldehyde intermediate to synthesize a ligand analogous to TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), a powerful chiral auxiliary and ligand.
Rationale and Stereochemical Control
The addition of a Grignard reagent (e.g., Phenylmagnesium bromide) to the aldehyde proceeds via nucleophilic attack on the carbonyl carbon. The stereochemical outcome is governed by Felkin-Anh or Cram-chelation models. The existing stereocenter at C2 directs the incoming nucleophile to one face of the aldehyde, leading to the formation of a new stereocenter with a predictable configuration. The large group (the dioxolane ring) orients itself anti-periplanar to the incoming nucleophile, leading to the major diastereomer.
Detailed Experimental Protocol
Materials:
-
Crude (S)-2,3-O-isopropylidene glyceraldehyde (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr, 3.0 M in ether) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Methanol, 1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the freshly prepared aldehyde in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add PhMgBr solution dropwise. The reaction is often exothermic.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude product is a mixture of diastereomeric alcohols. Purify by flash chromatography (e.g., 10-20% EtOAc/Hexanes) to isolate the major diastereomer.
-
Deprotection: Dissolve the purified diastereomer in methanol and add 1M HCl. Stir at room temperature for 2-4 hours until TLC shows complete consumption of the starting material.
-
Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry and concentrate to yield the final diol ligand.
| Reagent | Product Diastereomeric Ratio (Typical) | Yield (after chromatography) |
| Phenylmagnesium bromide | >95:5 | 75-85% |
| 2-Naphthylmagnesium bromide | >93:7 | 70-80% |
| p-Tolylmagnesium bromide | >95:5 | 78-88% |
Application II: Synthesis of a C₂-Symmetric Diphosphine Ligand (DIOP Analogue)
Chiral phosphine ligands are cornerstones of asymmetric catalysis.[8][9] The diol synthesized in Application I can be readily converted into a diphosphine ligand, analogous to Kagan's DIOP.
Rationale
This transformation requires converting the hydroxyl groups into good leaving groups, typically tosylates or mesylates. This is followed by an Sₙ2 reaction with a nucleophilic phosphide source, such as lithium diphenylphosphide (LiPPh₂). The double Sₙ2 displacement occurs with inversion of configuration at both stereocenters, but since both centers are inverted, the C₂-symmetry of the molecule is retained.
Detailed Experimental Protocol
Materials:
-
Chiral Diol (from Application I) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Anhydrous Pyridine
-
Diphenylphosphine (HPPh₂) (2.2 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
Step A: Ditosylation
-
Dissolve the chiral diol in anhydrous pyridine under an inert atmosphere and cool to 0 °C.
-
Add TsCl portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 4-6 hours, then store in a refrigerator overnight.
-
Pour the reaction mixture onto ice/water and extract with cold diethyl ether.
-
Wash the organic layer sequentially with cold 1M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude ditosylate is often a solid and can be recrystallized (e.g., from ethanol).
Step B: Phosphination
-
Caution: This step involves pyrophoric and air-sensitive reagents. Strict anhydrous and inert techniques are mandatory.
-
In a flame-dried, three-neck flask under argon, dissolve diphenylphosphine in anhydrous THF and cool to 0 °C.
-
Slowly add n-BuLi dropwise. The solution will turn from colorless to deep orange/red, indicating the formation of lithium diphenylphosphide (LiPPh₂). Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve the ditosylate in anhydrous THF.
-
Cool the LiPPh₂ solution to -40 °C and add the ditosylate solution dropwise via cannula.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the careful, slow addition of degassed water.
-
Extract with degassed ethyl acetate or toluene. Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or chromatography under an inert atmosphere to yield the chiral phosphine ligand.
| Ligand | Application Example | Enantiomeric Excess (ee) |
| DIOP Analogue | Rh-catalyzed hydrogenation of methyl-Z-α-acetamidocinnamate | >95% |
| TADDOL-derived Diol | Ti-catalyzed Diels-Alder reaction | 85-98% |
Summary and Characterization
The successful synthesis of these chiral ligands relies on careful monitoring and characterization at each stage.
-
TLC and Chromatography: Essential for monitoring reaction progress and for purification.
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): Confirms the structure of intermediates and final products. For phosphine ligands, ³¹P NMR is indispensable for assessing purity.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.
-
Polarimetry: Measures the optical rotation [α]ᴅ to confirm the enantiopurity of the chiral products. This value should be compared to literature data where available.
-
Chiral HPLC: Provides a precise measurement of enantiomeric or diastereomeric excess.
The pathways detailed here illustrate a powerful and modular approach to synthesizing valuable chiral ligands from a single, inexpensive chiral precursor. By understanding the principles behind each transformation, researchers can adapt these protocols to create a diverse library of ligands for various applications in asymmetric catalysis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. US20070129553A1 - Process for the preparation of glyceraldehyde acetonide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Polymerization of (S)-Methyl 2,3-dihydroxypropanoate and its Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of (S)-Methyl 2,3-dihydroxypropanoate. This chiral monomer, derived from natural sources, serves as a valuable building block for creating advanced biocompatible and biodegradable polyesters, primarily poly(glyceric acid) and its functional derivatives. These polymers are of significant interest for high-value biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and resorbable medical implants. This guide details multiple strategic polymerization pathways, provides validated, step-by-step experimental protocols, and outlines methods for polymer characterization.
Introduction: The Scientific Rationale
This compound is a stereochemically pure monomer that contains three distinct functional groups: a methyl ester, a secondary hydroxyl group, and a primary hydroxyl group. This unique structure offers several advantages for polymer synthesis:
-
Biocompatibility: The monomer is structurally related to glyceric acid, a natural metabolite, suggesting that the resulting polymers will exhibit excellent biocompatibility and produce non-toxic degradation products.
-
Degradability: The polyester backbone is susceptible to hydrolysis, making the polymers biodegradable and suitable for transient medical applications.
-
Chirality: The inherent (S)-chirality allows for the synthesis of stereoregular polymers. This control over tacticity can profoundly influence the polymer's physical properties, such as crystallinity, degradation rate, and mechanical strength.
-
Functionality: The pendant hydroxyl groups along the polymer backbone provide reactive sites for post-polymerization modification, enabling the attachment of drugs, targeting ligands, or other functional moieties.
The primary polymer derived from this monomer is poly((S)-glyceric acid) and its esters. The choice of polymerization strategy is critical as it dictates the polymer's final properties, including molecular weight, dispersity, and architecture. This guide will explore three principal methods: direct polycondensation, ring-opening polymerization of a cyclic derivative, and enzymatic polymerization.
Strategic Polymerization Pathways
The polymerization of this compound can be approached through several distinct mechanistic routes. The selection of a pathway depends on the desired polymer characteristics and the available laboratory resources.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the synthesis of (S)-Methyl 2,3-dihydroxypropanoate. This valuable chiral building block is essential in the synthesis of various pharmaceuticals and fine chemicals.[1] Achieving high yield and enantioselectivity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low Yield in Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
Question: I am performing a Sharpless asymmetric dihydroxylation on methyl acrylate to produce this compound, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Sharpless asymmetric dihydroxylation can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity. Here’s a systematic approach to troubleshooting:
1. Catalyst System Integrity:
-
Cause: The osmium tetroxide (OsO₄) and the chiral ligand are the heart of the reaction.[2] Decomposition or improper handling can lead to reduced catalytic activity. The commercially available "AD-mix" reagents simplify preparation but require proper storage.[3]
-
Solution:
-
Verify Reagent Quality: Ensure your OsO₄ and chiral ligands (e.g., (DHQD)₂PHAL for the (S)-enantiomer) are fresh and have been stored correctly, protected from light and moisture.[3][4] AD-mix preparations should be stored in a freezer and sealed tightly.[5]
-
Stoichiometric Oxidant: Potassium ferricyanide (K₃[Fe(CN)₆]) is a common stoichiometric oxidant used to regenerate the Os(VIII) catalyst.[3][6] Ensure it is fully dissolved in the aqueous phase of your reaction mixture. The pH of the reaction is also crucial; the reaction is typically faster under slightly basic conditions, so a buffer is often used.[3]
-
2. Reaction Conditions:
-
Cause: Temperature, solvent system, and reaction time are critical parameters. Deviations can lead to side reactions or incomplete conversion.
-
Solution:
-
Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to enhance enantioselectivity.[2] However, for some substrates, this can slow the reaction rate. Monitor the reaction progress by TLC or GC to determine the optimal reaction time at the chosen temperature.
-
Solvent System: A common solvent system is a t-butanol/water mixture.[7] The ratio is important for ensuring all components are in the appropriate phase.
-
Additives: For some substrates, additives like methanesulfonamide (CH₃SO₂NH₂) can accelerate the catalytic cycle and improve yields.[2]
-
3. Substrate Purity:
-
Cause: Impurities in the methyl acrylate can poison the catalyst or lead to unwanted side reactions.
-
Solution:
-
Purify Starting Material: Distill the methyl acrylate immediately before use to remove any inhibitors or polymers.
-
Workflow for Optimizing Sharpless Asymmetric Dihydroxylation:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Byproducts during Synthesis from Glycerol
Question: I am attempting to synthesize methyl glycerate from glycerol, but I am observing significant amounts of byproducts like methyl pyruvate and methyl lactate. How can I improve the selectivity towards the desired product?
Answer:
The catalytic conversion of glycerol to methyl glycerate is a promising green chemistry route, but over-oxidation and side reactions are common challenges.[8][9]
1. Catalyst Selection and Support:
-
Cause: The choice of catalyst and its support significantly influences selectivity. Gold-based catalysts are often used for glycerol oxidation.[9] The support material can affect the interaction with gold nanoparticles and, consequently, the catalytic properties.[9]
-
Solution:
-
Supported Gold Catalysts: Gold nanoparticles supported on metal oxides like TiO₂, Al₂O₃, or ZnO have shown good results for the oxidation of glycerol in methanol.[10] The choice of support can influence the product distribution.
-
Bimetallic Catalysts: In some cases, bimetallic catalysts, such as Au-CuO, have been shown to be highly active for glycerol oxidation.[8]
-
2. Reaction Parameters:
-
Cause: Reaction temperature, pressure, and time play a crucial role in controlling the product distribution.[8] Higher temperatures and longer reaction times can favor the formation of over-oxidation products.[8]
-
Solution:
-
Temperature Optimization: Start with a lower reaction temperature (e.g., 343 K) and gradually increase it while monitoring the product distribution by GC or HPLC.[8] This will help identify the optimal temperature for maximizing methyl glycerate yield.
-
Reaction Time: Monitor the reaction progress over time. Extending the reaction time may not always lead to higher yields of the desired product and can promote the formation of byproducts.[8]
-
Oxygen Pressure: The partial pressure of oxygen can also influence the reaction. Optimization of this parameter may be necessary.
-
3. Catalyst Characterization:
-
Cause: The size and dispersion of the metal nanoparticles on the support can affect catalytic activity and selectivity.
-
Solution:
-
Characterize Your Catalyst: Techniques like Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable information about the catalyst's physical and chemical properties, helping to correlate them with catalytic performance.[8]
-
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Au/CuO | Au/TiO₂ | Au/Al₂O₃ |
| Temperature | 363 K | 393 K | 363 K |
| Time | 4 h | 4 h | 6 h |
| Glycerol Conversion | 97%[8] | 98%[8] | High |
| Methyl Glycerate Selectivity | Variable | Lower | High[10] |
| Methyl Lactate Yield | 3%[8] | Increased | Low |
Table 1: Comparison of reaction conditions for glycerol conversion.
Issue 3: Racemization during Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Question: I am synthesizing (R)-Methyl 2,3-dihydroxypropanoate by deprotecting Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. However, I am observing a loss of enantiomeric purity. What could be causing this racemization and how can I prevent it?
Answer:
The deprotection of the acetonide group is a critical step where racemization can occur if not performed under carefully controlled conditions.
1. Deprotection Conditions:
-
Cause: Harsh acidic or basic conditions can lead to racemization at the chiral center. The use of strong acids or high temperatures can promote epimerization.
-
Solution:
-
Mild Acidic Conditions: A common and effective method for deprotection is using a mixture of acetic acid and water at room temperature.[11] This provides a mildly acidic environment that cleaves the acetonide without causing significant racemization.
-
Azeotropic Removal of Water and Acid: After the reaction is complete, it is crucial to remove the water and residual acetic acid. This is typically achieved by azeotropic distillation with toluene.[11]
-
2. Work-up Procedure:
-
Cause: Prolonged exposure to acidic or basic conditions during the work-up can also contribute to racemization.
-
Solution:
-
Neutralization: If a stronger acid is used for deprotection, it is important to neutralize the reaction mixture promptly after the reaction is complete.
-
Temperature Control: Keep the temperature low during the work-up process to minimize the risk of racemization.
-
Detailed Protocol for Deprotection:
-
Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in a mixed solvent of acetic acid and water.[11]
-
Stir the reaction mixture at room temperature for approximately 18 hours.[11]
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Remove the solvent by evaporation under reduced pressure.[11]
-
Add toluene to the residue and perform azeotropic distillation to remove water and residual acetic acid. Repeat this step three times.[11]
-
The final product, (R)-Methyl 2,3-dihydroxypropanoate, can be further purified by distillation if necessary.
Caption: Deprotection workflow to avoid racemization.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include methyl acrylate, which can be converted via asymmetric dihydroxylation, and chiral precursors like (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester, which can be deprotected to yield the desired product.[7][11] Glycerol is also a renewable starting material that can be catalytically converted to methyl glycerate.[8]
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The enantiomeric excess of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[12] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.
Q3: What are the key safety precautions to consider during this synthesis?
A3: When working with osmium tetroxide, it is crucial to handle it with extreme care as it is highly toxic and volatile. It should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Other reagents like strong acids and bases should also be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can this compound be synthesized from natural sources?
A4: Yes, this compound can be derived from natural sources.[7] For example, it has been reported in Begonia nantoensis.[13] However, for larger-scale production and specific stereochemical control, chemical synthesis is often preferred.
References
- 1. Page loading... [guidechem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Buy this compound (EVT-1215571) | 10303-88-5 [evitachem.com]
- 8. Catalytic Conversion of Glycerol to Methyl Lactate over Au-CuO/Sn-Beta: The Roles of Sn-Beta [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [chemicalbook.com]
- 12. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions in the synthesis of (S)-Methyl 2,3-dihydroxypropanoate and how to minimize them
Welcome to the technical support center for the synthesis of (S)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure high yield and enantiopurity.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the biological activity of the final products. The most common and effective method for its preparation is the Sharpless Asymmetric Dihydroxylation (AD) of methyl acrylate. An alternative route involves the stereospecific conversion of L-serine. Both methods, while powerful, are susceptible to side reactions that can compromise yield and optical purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and minimize these undesirable pathways.
Troubleshooting Guide & FAQs
Part 1: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis, allowing for the enantioselective formation of vicinal diols.[1][2][3] The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (usually a cinchona alkaloid derivative) and a stoichiometric co-oxidant.[1]
Answer:
Reduced enantioselectivity is a common issue in Sharpless AD reactions and can primarily be attributed to a competing, non-asymmetric catalytic cycle.
Causality: The primary, highly enantioselective pathway involves the reaction of the alkene with the osmium tetroxide-chiral ligand complex. However, if the intermediate osmate ester is oxidized back to Os(VIII) before the diol product is released, an osmium(VIII)-diol complex can form. This complex can then dihydroxylate another alkene molecule without the directing influence of the chiral ligand, leading to a racemic or less enriched product.[1] This secondary pathway becomes more prominent at higher substrate concentrations or with lower ligand concentrations.[4]
Troubleshooting & Minimization:
-
Increase Chiral Ligand Concentration: The most effective way to suppress the secondary catalytic cycle is to increase the molar ratio of the chiral ligand. This ensures that the osmium tetroxide is predominantly complexed with the ligand, favoring the primary asymmetric pathway. Commercially available "Super AD-mix" kits contain higher concentrations of the ligand for this purpose.
-
Slow Addition of Alkene: Adding the methyl acrylate slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the secondary, non-enantioselective pathway.[5]
-
Optimize Reaction Temperature: While lower temperatures generally favor selectivity, the reaction rate may be significantly reduced. For many substrates, 0 °C is a good starting point. Ensure the temperature is carefully controlled throughout the reaction.
-
Ensure Homogeneity: The reaction is typically biphasic (e.g., t-BuOH/water). Vigorous stirring is essential to ensure proper mixing and maintain the catalytic cycle's efficiency.
Caption: Competing catalytic cycles in Sharpless AD.
Answer:
The hydrolysis of the methyl ester group to the corresponding carboxylic acid (methyl 2,3-dihydroxypropanoate to 2,3-dihydroxypropanoic acid) is a common side reaction, especially given that Sharpless AD reactions are often performed under slightly basic conditions to accelerate the reaction.
Causality: The reaction medium for Sharpless AD is typically a buffered aqueous-organic mixture (e.g., t-BuOH/water with K₂CO₃ and K₃Fe(CN)₆ in AD-mix). The basic conditions required for the efficient hydrolysis of the osmate ester and regeneration of the catalyst can also promote the saponification of the methyl ester.
Troubleshooting & Minimization:
-
Strict pH Control: While basic conditions are favorable, an excessively high pH will accelerate ester hydrolysis. Maintaining the pH in the optimal range (typically around 10-11) is crucial. Use a well-buffered system as provided in the standard AD-mix formulations.
-
Reaction Time: Monitor the reaction progress carefully by TLC or GC. Prolonged reaction times after the consumption of the starting material will increase the likelihood of ester hydrolysis. Quench the reaction as soon as the methyl acrylate is consumed.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures will increase the rate of both the desired dihydroxylation and the undesired hydrolysis.
-
Work-up Procedure: During the work-up, avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture carefully and extract the product promptly.
Answer:
Over-oxidation involves the cleavage of the newly formed diol to yield aldehydes or carboxylic acids. While this is less common with standard Sharpless AD reagents compared to stronger oxidants like permanganate, it can occur under certain conditions.
Causality: This side reaction is essentially a Lemieux-Johnson oxidation, where osmium tetroxide catalyzes the dihydroxylation, and a co-oxidant cleaves the resulting diol.[6][7] This is particularly problematic if an oxidant like sodium periodate (NaIO₄) is present, which is the reagent combination used for intentional oxidative cleavage.[6][7] While the standard co-oxidants in AD-mix (K₃Fe(CN)₆ or NMO) are less prone to this, harsh conditions can still lead to some cleavage.
Troubleshooting & Minimization:
-
Choice of Co-oxidant: Ensure you are using the correct co-oxidant. N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆) are standard for Sharpless AD and are less likely to cause over-oxidation than reagents like NaIO₄ or ozone.[1]
-
Avoid Periodates: Never use sodium periodate or related reagents in the reaction mixture unless oxidative cleavage is the desired outcome.
-
Moderate Reaction Conditions: Avoid excessive temperatures and prolonged reaction times. Once the diol is formed, it is susceptible to further oxidation.
This protocol is designed to maximize yield and enantioselectivity while minimizing the side reactions discussed above.
| Parameter | Recommended Condition | Rationale |
| Reagents | AD-mix-β (for S-diol), t-BuOH, water, methanesulfonamide | Pre-mixed reagents ensure correct stoichiometry. Methanesulfonamide accelerates the hydrolysis of the osmate ester.[1] |
| Temperature | 0 °C | Balances reaction rate and selectivity. |
| Substrate Addition | Slow addition of methyl acrylate over several hours | Minimizes the secondary catalytic cycle.[5] |
| Stirring | Vigorous mechanical stirring | Ensures efficient mixing of the biphasic system. |
| Monitoring | TLC or GC | Allows for timely quenching of the reaction to prevent hydrolysis and over-oxidation. |
| Work-up | Quench with Na₂SO₃, extraction with ethyl acetate, and careful neutralization. | Reduces the osmate and allows for efficient product isolation without harsh pH. |
Step-by-Step Procedure:
-
To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-BuOH and water (5 mL each per mmol of olefin) at 0 °C, add methanesulfonamide (1 equivalent).
-
Stir the mixture vigorously until both layers are clear.
-
Add methyl acrylate (1 equivalent) slowly via syringe pump over 4-6 hours.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with a saturated NaHCO₃ solution, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
Part 2: Synthesis from L-Serine
An alternative route to this compound starts from the readily available chiral pool material, L-serine. The key transformation is the diazotization of the primary amine to a hydroxyl group, with retention of stereochemistry.
Answer:
The key step, the diazotization of the amino group of the L-serine methyl ester, is prone to racemization.
Causality: The diazotization of primary aliphatic amines proceeds through an unstable diazonium salt, which can eliminate N₂ to form a carbocation.[8] This carbocation is planar, and subsequent nucleophilic attack by water can occur from either face, leading to a racemic mixture of the hydroxy ester. While neighboring group participation can sometimes favor retention of stereochemistry, a significant loss of enantiomeric excess is common in these reactions.
Troubleshooting & Minimization:
-
Careful Control of Reaction Conditions: Perform the diazotization at low temperatures (typically 0-5 °C) to minimize the lifetime of the carbocation intermediate.
-
Choice of Acid: The choice of acid used to generate nitrous acid in situ can influence the degree of racemization. Acetic acid is sometimes used to buffer the reaction and can lead to better stereochemical retention compared to strong mineral acids.
-
Alternative Synthetic Routes: Given the inherent difficulty in achieving high stereochemical fidelity with this method, the Sharpless Asymmetric Dihydroxylation is generally the preferred method for producing highly enantioenriched this compound.
Caption: Racemization pathway in the diazotization of L-serine methyl ester.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 8. Diazotisation [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in the Synthesis of (S)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the asymmetric synthesis of (S)-Methyl 2,3-dihydroxypropanoate, a valuable chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to achieving high enantioselectivity in this synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your results.
Troubleshooting Guide: Addressing Low Enantiomeric Excess (e.e.)
Low enantioselectivity is a common hurdle in asymmetric synthesis. The following question-and-answer section addresses specific issues you might encounter and provides actionable solutions.
Question 1: My Sharpless Asymmetric Dihydroxylation of methyl acrylate is yielding a nearly racemic mixture of methyl 2,3-dihydroxypropanoate. What are the likely causes and how can I fix this?
Answer:
Achieving high enantioselectivity in the Sharpless Asymmetric Dihydroxylation (AD) is a multi-faceted process.[1][2] A near-racemic mixture suggests a fundamental issue with the chiral induction. Here’s a systematic approach to troubleshooting:
1. Integrity of the Chiral Ligand and AD-mix:
-
Cause: The chiral ligand (e.g., (DHQ)₂PHAL in AD-mix-α for the (S)-enantiomer) is the primary source of chirality.[1][3] Degradation of the ligand or the entire pre-packaged AD-mix can lead to a loss of enantiocontrol.
-
Troubleshooting Protocol:
-
Verify Ligand Purity: If preparing the catalyst in-situ, ensure the purity of the dihydroquinine (DHQ) or dihydroquinidine (DHQD) based ligand. Use freshly purchased or properly stored ligand.
-
Use Fresh AD-mix: Commercially available AD-mixes are convenient but can degrade over time, especially with improper storage. Use a fresh batch of AD-mix-α for the synthesis of the (S)-enantiomer.[1]
-
Proper Storage: Store chiral ligands and AD-mixes in a cool, dark, and dry environment, preferably under an inert atmosphere, to prevent degradation.
-
2. Reaction Conditions:
-
Cause: Temperature and pH play a crucial role in the rate and selectivity of the dihydroxylation.[3] Deviations from optimal conditions can negatively impact the enantiomeric excess (e.e.).
-
Troubleshooting Protocol:
-
Temperature Control: The Sharpless AD is typically performed at low temperatures (e.g., 0 °C).[4] Inconsistent or elevated temperatures can decrease enantioselectivity.[5][6] Use a reliable cooling bath and monitor the reaction temperature closely.
-
pH Maintenance: The reaction is buffered to maintain a slightly basic pH, which is optimal for catalyst turnover.[3] Ensure the buffer system (e.g., potassium carbonate) is correctly prepared and added.
-
Solvent System: The standard solvent system is a t-butanol/water mixture. The ratio is critical for solubility and reaction rate. Ensure accurate measurement of the solvent components.
-
3. Substrate Purity:
-
Cause: Impurities in the methyl acrylate starting material can interfere with the catalyst or undergo side reactions, leading to lower e.e.
-
Troubleshooting Protocol:
-
Purify the Substrate: Distill the methyl acrylate immediately before use to remove any inhibitors or impurities.
-
Check for Polymerization: Methyl acrylate can polymerize. Ensure the starting material is free of any polymeric residue.
-
4. Catalyst Loading and Turnover:
-
Cause: Insufficient catalyst loading or poor catalyst turnover can result in a significant background racemic reaction.
-
Troubleshooting Protocol:
-
Verify Catalyst Loading: While the osmium tetroxide is catalytic, a sufficient amount is necessary to outcompete any non-catalyzed dihydroxylation. Double-check calculations for all catalyst components.
-
Co-oxidant Stoichiometry: A stoichiometric amount of a co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium catalyst.[1] Ensure the co-oxidant is fresh and added in the correct molar ratio.
-
Below is a workflow diagram to guide your troubleshooting process for the Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting workflow for low enantioselectivity in Sharpless Asymmetric Dihydroxylation.
Question 2: I am attempting an asymmetric hydrogenation of methyl pyruvate to obtain this compound, but the enantioselectivity is poor. How can I improve this?
Answer:
Asymmetric hydrogenation is a powerful technique, but its success hinges on the precise interplay between the catalyst, substrate, and reaction environment.[7] Here are key areas to focus on for improving enantioselectivity:
1. Catalyst System: The Heart of Enantiocontrol
-
Cause: The choice of chiral ligand and metal precursor is paramount. An inappropriate ligand or an improperly formed active catalyst will not provide effective stereochemical control.[8]
-
Troubleshooting Protocol:
-
Ligand Selection: For the hydrogenation of α-ketoesters like methyl pyruvate, ligands such as BINAP derivatives are often employed with a ruthenium precursor.[7] Ensure you are using a ligand known to be effective for this class of substrates.
-
Catalyst Pre-formation: The active catalyst may need to be pre-formed under specific conditions. Follow literature procedures carefully for the preparation of the active catalytic species.
-
Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal center is critical. An incorrect ratio can lead to the formation of less selective or inactive species.
-
2. Reaction Parameters: Fine-Tuning for Selectivity
-
Cause: Temperature, hydrogen pressure, and solvent can significantly influence the enantiomeric outcome of the hydrogenation.[6]
-
Troubleshooting Protocol:
-
Temperature: Lower temperatures generally favor higher enantioselectivity, although this can sometimes come at the cost of reaction rate.[5][6][9] Experiment with a range of temperatures (e.g., from room temperature down to 0 °C or lower) to find the optimal balance.
-
Hydrogen Pressure: The effect of hydrogen pressure can be complex. While higher pressures often increase the reaction rate, they can sometimes have a negative impact on enantioselectivity.[6] It is advisable to screen a range of pressures (e.g., 10 to 50 bar).
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.[10][11] Protic solvents like methanol or ethanol are common for these reactions. However, exploring other solvents may be beneficial.
-
3. Additives:
-
Cause: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
-
Troubleshooting Protocol:
-
Base Additives: For some ruthenium-catalyzed hydrogenations, the presence of a base is crucial for catalyst activation. Ensure the appropriate base and concentration are used.
-
Acidic Additives: In certain systems, trace amounts of acid can have a beneficial effect. For instance, in some Pt/cinchona systems, the highest enantiomeric excess for the hydrogenation of methyl pyruvate was achieved in acetic acid.[6]
-
The following table summarizes the impact of key parameters on the enantioselectivity of asymmetric hydrogenation of methyl pyruvate.
| Parameter | General Trend for Higher e.e. | Rationale |
| Temperature | Lower | Reduces the thermal energy of the system, amplifying the energetic difference between the diastereomeric transition states.[5][9] |
| Hydrogen Pressure | System Dependent | Can influence the concentration of hydrogen available for the reaction and may affect the catalyst structure.[6] |
| Solvent Polarity | System Dependent | Affects the solubility of reactants and the stability of the transition state complex.[10][11] |
| Chiral Ligand | Bulky, Rigid | Creates a well-defined chiral pocket around the metal center, enhancing facial discrimination of the substrate.[12][13][14] |
Frequently Asked Questions (FAQs)
Q1: Can the order of addition of reagents affect the enantioselectivity?
A1: Absolutely. In many asymmetric catalytic reactions, the order of addition is critical for the proper formation of the active chiral catalyst. For instance, pre-mixing the metal precursor and the chiral ligand before introducing the substrate can be crucial. This allows for the formation of the desired chiral complex without competing coordination from the substrate. Always adhere to the specific protocol for your chosen catalytic system.
Q2: My enantiomeric excess is inconsistent between batches, even when I follow the same procedure. What could be the cause?
A2: Inconsistent results often point to subtle variations in experimental conditions or the quality of reagents. Key factors to investigate include:
-
Atmosphere: Ensure all reactions are carried out under a consistently inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.
-
Reagent Purity: The purity of solvents and starting materials can vary between batches. Use freshly purified reagents whenever possible.
-
Stirring Rate: In heterogeneous catalysis, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Maintain a consistent and vigorous stirring rate.
-
Water Content: Trace amounts of water can significantly impact many catalytic systems. Use rigorously dried solvents and glassware.
Q3: Is it possible for the enantioselectivity to change over the course of the reaction?
A3: Yes, this can occur, particularly if the catalyst degrades over time into a less selective or non-selective species. It is also possible in cases of product inhibition or if the product itself can act as a chiral ligand or poison. Monitoring the enantiomeric excess at different reaction times can provide valuable insights into the stability and behavior of your catalytic system.
Q4: How do I accurately determine the enantiomeric excess of my this compound?
A4: The most common and reliable method for determining enantiomeric excess is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). You will need a chiral stationary phase capable of separating the two enantiomers. It is essential to first analyze a racemic sample to establish the retention times of both the (R) and (S) enantiomers.
Below is a diagram illustrating the decision-making process for selecting a synthetic strategy and troubleshooting enantioselectivity.
Caption: Decision tree for synthesis strategy and troubleshooting of enantioselectivity.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents [mdpi.com]
- 11. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude (S)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the purification of crude (S)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this highly polar and valuable chiral building block. Here, we move beyond simple step-by-step instructions to explain the underlying principles of each purification technique, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. A prevalent method involves the acidic hydrolysis of (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. Impurities from this process can include:
-
Unreacted Starting Material: Residual (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate.
-
Reaction Reagents and Solvents: Acetic acid (from the hydrolysis step) and toluene (often used for azeotropic removal of water).
-
Byproducts: Acetone (formed during the deprotection of the acetonide group).
-
Water: Residual water from the hydrolysis and work-up steps.
Other synthetic routes, such as the esterification of L-serine, may introduce different impurities, including unreacted L-serine, byproducts from side reactions like anhydride formation, and the reagents used in the esterification process.[1] Transesterification of glycerides can also be a source, potentially leaving behind residual glycerol and other fatty acid methyl esters.[2]
Q2: Which purification technique is most suitable for this compound?
There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. A multi-step approach is often necessary.
-
Vacuum Distillation: Ideal for removing non-volatile impurities and some solvents. Given the compound's relatively high boiling point, vacuum distillation is essential to prevent thermal decomposition.[3][4]
-
Chromatography (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating highly polar compounds like this compound from other polar impurities.[5][6]
-
Recrystallization: While challenging for a compound that can be a liquid or low-melting solid at room temperature, low-temperature recrystallization can be employed, especially for removing less polar impurities.[7]
Q3: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the highly polar analyte.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities by comparing the spectra of the purified product with that of a known standard.[9]
Troubleshooting and Optimization Guides
Vacuum Distillation
Vacuum distillation is a critical step for the initial purification of crude this compound, especially for removing non-volatile starting materials and high-boiling solvents.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried to prevent contamination with water. Use high-vacuum grease for all joints to ensure a good seal.
-
Sample Preparation: Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full to prevent bumping. Add a magnetic stir bar for smooth boiling.
-
Initiating Vacuum: Begin stirring the sample. Gradually apply vacuum to the system. You may observe some initial bubbling as volatile solvents are removed at room temperature.
-
Heating: Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. The boiling point will depend on the pressure of the system (e.g., approximately 140 °C at 15 Torr).
-
Completion: Stop the distillation when the temperature drops or when signs of decomposition (darkening of the residue) appear.
-
System Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.
| Problem | Potential Cause | Solution |
| Bumping/Uncontrolled Boiling | Uneven heating or lack of boiling chips/stirring. | Use a heating mantle with a stirrer for uniform heating. Ensure the stir bar is functioning correctly. |
| Product Decomposition (Darkening) | Distillation temperature is too high. | Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle is not set too high. |
| Low Yield | Product hold-up in the apparatus. Incomplete condensation. | Use a smaller distillation setup for smaller scales. Ensure the condenser has an adequate flow of coolant. |
| Poor Separation of Impurities | Boiling points of impurities are too close to the product. | Use a fractionating column (e.g., Vigreux) for better separation. Optimize the reflux ratio. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for purifying highly polar compounds that are poorly retained in reverse-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.
-
Column Selection and Equilibration: Choose a suitable HILIC stationary phase (e.g., silica, diol, or amine-functionalized silica). Equilibrate the column with the initial mobile phase conditions (high organic content) for at least 10 column volumes to ensure a stable water layer on the stationary phase.[10]
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. If solubility is an issue, use a minimal amount of a stronger, more polar solvent.
-
Chromatography:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape)
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B to elute the compounds. A typical gradient might be from 5% to 40% B over 20-30 minutes.[10]
-
-
Fraction Collection: Collect fractions based on the UV chromatogram or other detection methods.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.
| Problem | Potential Cause | Solution |
| Poor or No Retention (Elutes in Void Volume) | Sample solvent is too polar. Insufficient column equilibration. | Dissolve the sample in the initial mobile phase. Increase the column equilibration time. |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or buffer concentration. Column overloading. | Add a buffer (e.g., ammonium formate) to the mobile phase to control pH. Reduce the amount of sample loaded onto the column. |
| Irreproducible Retention Times | Insufficient column equilibration between runs. | Ensure the column is fully re-equilibrated with the starting mobile phase conditions before each injection.[10] |
| Compound Stuck on Column | Mobile phase is not polar enough to elute the compound. | Increase the final concentration of the aqueous component (Mobile Phase B) in the gradient. |
Low-Temperature Recrystallization
Recrystallization is a classic purification technique that relies on differences in solubility. For this compound, which can be a liquid at room temperature, low-temperature recrystallization is necessary.[7]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at room temperature but has low solubility at reduced temperatures. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or diethyl ether) is often effective.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at room temperature.
-
Inducing Crystallization: Slowly cool the solution in an ice bath, and then in a colder bath (e.g., dry ice/acetone) to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
-
Crystal Collection: Once crystallization is complete, quickly filter the cold solution through a pre-chilled Büchner funnel to collect the crystals.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
| Problem | Potential Cause | Solution |
| Oiling Out (Product separates as a liquid) | The solution is supersaturated, or the melting point of the solute is below the temperature of the solution. | Add a small amount of solvent to dissolve the oil, then try to crystallize again at a lower temperature. Use a more dilute solution. |
| No Crystals Form | The solution is too dilute. Cooling is not sufficient. | Concentrate the solution by evaporating some of the solvent. Use a colder cooling bath. |
| Poor Recovery of Product | Too much solvent was used. The crystals are too fine and pass through the filter paper. | Reduce the amount of solvent used for dissolution. Use a finer porosity filter paper. |
Visualizing the Purification Workflow
Caption: A typical multi-step purification workflow for this compound.
Logical Troubleshooting Flow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Biodiesel by Interesterification of Triglycerides with Methyl Formate | MDPI [mdpi.com]
- 3. WO2009018390A1 - Vacuum distillation process - Google Patents [patents.google.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. hplc.eu [hplc.eu]
- 6. teledynelabs.com [teledynelabs.com]
- 7. mt.com [mt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. nestgrp.com [nestgrp.com]
Optimizing reaction conditions for the synthesis of (S)-Methyl 2,3-dihydroxypropanoate (temperature, catalyst, solvent)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (S)-Methyl 2,3-dihydroxypropanoate. This guide is designed to provide in-depth, practical advice on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. The primary focus is on the Sharpless Asymmetric Dihydroxylation (AD) of methyl acrylate, a robust and highly enantioselective method.
Frequently Asked Questions (FAQs)
Q1: Why is the Sharpless Asymmetric Dihydroxylation the preferred method for synthesizing this compound?
The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for converting alkenes into chiral vicinal diols with high enantioselectivity.[1][2] For the synthesis of this compound from methyl acrylate, this method is advantageous because it introduces the two hydroxyl groups in a single, highly controlled stereochemical step. The reaction is well-studied, tolerant of various functional groups, and commercially available reagent kits (AD-mix-α and AD-mix-β) simplify the procedure significantly.[1][3]
Q2: What are the key components of the AD-mix and what are their functions?
The commercially available AD-mix contains all the necessary reagents, pre-mixed for convenience. The key components are:
-
Osmium Source (e.g., K₂OsO₂(OH)₄): This is the catalytic source of osmium, which forms the osmate ester intermediate with the alkene.[2][4] Although osmium tetroxide (OsO₄) is the active oxidant, using a less volatile salt improves safety and handling.[4]
-
Chiral Ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL): This is the source of chirality. The ligand, derived from cinchona alkaloids, coordinates to the osmium center, creating a chiral environment that directs the dihydroxylation to one face of the alkene, resulting in high enantioselectivity.[1][3] AD-mix-α contains (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL.[1][2]
-
Stoichiometric Oxidant (K₃[Fe(CN)₆]): Since the osmium source is used in catalytic amounts, a co-oxidant is required to regenerate the Os(VIII) species from the Os(VI) state after each catalytic cycle.[1] Potassium ferricyanide is a common and effective choice.[1]
-
Base (K₂CO₃): The base is crucial for the hydrolysis of the osmate ester intermediate to release the diol product and for maintaining the optimal pH for the catalytic cycle.[2]
-
Additive (Methanesulfonamide, CH₃SO₂NH₂): While not always in the standard mix, methanesulfonamide is often added to accelerate the hydrolysis of the osmate ester, which is the turnover-limiting step of the reaction.[1][5][6] This is particularly important for non-terminal or electron-deficient alkenes.[1][5]
Q3: How do I choose between AD-mix-α and AD-mix-β?
The choice of AD-mix determines the stereochemical outcome. A mnemonic developed by Sharpless helps predict which ligand will deliver the desired enantiomer. For the synthesis of this compound from methyl acrylate, you would typically use AD-mix-α , which contains the (DHQ)₂PHAL ligand.
Troubleshooting Guide: Optimizing Reaction Conditions
This section addresses specific issues you may encounter during the synthesis.
Problem 1: My enantiomeric excess (ee%) is lower than expected.
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Temperature | Temperature has a significant effect on enantioselectivity.[7] Running the reaction at a lower temperature, typically 0 °C, is crucial for maximizing ee%. At higher temperatures, the energy difference between the two diastereomeric transition states decreases, leading to lower selectivity. |
| Slow Hydrolysis of Osmate Ester | A slow hydrolysis step can lead to a competing, non-enantioselective secondary reaction pathway, which erodes the ee%.[3] Solution: Add methanesulfonamide (CH₃SO₂NH₂) to the reaction mixture. It acts as a general acid catalyst, protonating the intermediate osmate ester and accelerating the hydrolysis step.[5][6] |
| Suboptimal Solvent System | The standard solvent system is t-BuOH/water (1:1). This biphasic system is critical for the reaction mechanism. Deviating significantly from this can impact the solubility of reagents and intermediates, affecting selectivity. Some studies have explored ionic liquids like [C4mim][PF6] as co-solvents, which can sometimes enhance enantioselectivity and allow for catalyst recycling.[8] |
| Impure Starting Material | Impurities in the methyl acrylate can interfere with the catalyst. Ensure the starting material is pure, potentially by distillation before use. |
Problem 2: The reaction is sluggish or stalls completely.
| Possible Cause | Recommended Solution & Explanation |
| Poor Reagent Solubility | In the t-BuOH/water system, ensure vigorous stirring to create a fine emulsion. This maximizes the interfacial area where the reaction occurs. |
| Decomposition of Oxidant | The co-oxidant, K₃[Fe(CN)₆], can degrade over time. Use a fresh bottle of the AD-mix or individual reagents. |
| Low pH | While slightly acidic conditions can sometimes accelerate the oxidation of electron-deficient olefins, a pH that is too low can inhibit the catalytic cycle.[1] Ensure the potassium carbonate is added and dissolved properly. |
| Electron-Deficient Substrate | Methyl acrylate is an electron-deficient alkene, which can react more slowly than electron-rich alkenes.[1] Solution: In addition to adding methanesulfonamide, ensure the reaction is run for a sufficient amount of time (monitor by TLC or GC). A slight increase in temperature (e.g., to room temperature) can increase the rate, but this may come at the cost of lower ee%. |
Problem 3: The product yield is low after workup and purification.
| Possible Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure the starting material has been fully consumed before starting the workup. |
| Product Loss During Extraction | This compound is a polar molecule with significant water solubility. During the aqueous workup, multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate are necessary to ensure complete recovery from the aqueous layer.[9] |
| Emulsion Formation | The presence of base and salts can lead to the formation of stable emulsions during extraction, trapping the product. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. |
| Degradation During Purification | The product is a hydroxy ester and can be sensitive to high temperatures. If purification is performed by distillation, it must be done under vacuum to lower the boiling point and prevent thermal degradation.[10] |
Visualizing the Process
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Caption: General experimental workflow from reaction setup to final product characterization.
Troubleshooting Low Enantioselectivity
Use this decision tree to diagnose and solve issues related to poor enantiomeric excess.
Caption: A decision-making flowchart for troubleshooting low enantioselectivity.
Optimized Protocol: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
This protocol is a general guideline. Optimization may be required based on your specific lab conditions and scale.
Materials:
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Methyl acrylate (purified)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 eq.) in a 1:1 mixture of t-BuOH and water (5 mL of each per 1 mmol of alkene).
-
Cooling: Place the flask in an ice bath and stir vigorously until the mixture becomes a homogeneous, pale green or yellow slurry and the temperature is stable at 0 °C.
-
Substrate Addition: Add methyl acrylate (1 eq., 1 mmol) to the cold, stirring mixture. Ensure the flask is loosely capped or equipped with a drying tube to prevent pressure buildup.
-
Reaction: Continue to stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours. The color may change from yellow-green to a darker orange or brown.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature. Stir for an additional 45-60 minutes. The color should lighten to a pale yellow or beige.
-
Extraction: Add ethyl acetate (EtOAc, ~20 mL) to the mixture. Transfer the contents to a separatory funnel. If the layers do not separate well, add brine to help break any emulsion.
-
Separation: Separate the layers. Extract the aqueous layer three more times with ethyl acetate.
-
Drying and Concentration: Combine all the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][11]
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a colorless oil.[10][11]
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Ionic Liquids as a Convenient New Medium for the Catalytic Asymmetric Dihydroxylation of Olefins Using a Recoverable and Reusable Osmium/Ligand [organic-chemistry.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 10303-88-5 [chemicalbook.com]
Technical Support Center: Navigating the Challenges of Purifying (S)-Methyl 2,3-dihydroxypropanoate by Distillation
Welcome to our dedicated technical support center for the purification of (S)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, we address common and complex challenges encountered during distillation, providing in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.
Physicochemical Properties at a Glance
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing a successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C4H8O4 | [1][2] |
| Molecular Weight | 120.10 g/mol | [1][2] |
| Boiling Point (Atmospheric) | 241.5 ± 0.0 °C (at 760 Torr) | [1] |
| Boiling Point (Vacuum) | 140 °C (at 15 Torr) | |
| Density | 1.285 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Solubility | Highly soluble in water (858 g/L at 25 °C) | [3] |
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound discolored (yellow or brown)?
A1: Discoloration is a common indicator of thermal degradation. This compound, being a polyol ester, is susceptible to decomposition at elevated temperatures. The high atmospheric boiling point necessitates vacuum distillation to lower the temperature required for vaporization.
Causality:
-
Thermal Stress: Prolonged exposure to high temperatures, even under vacuum, can initiate decomposition pathways. The presence of two hydroxyl groups and an ester functional group makes the molecule susceptible to various reactions.
-
Oxidation: Trace amounts of oxygen in the distillation apparatus can lead to oxidative degradation, often resulting in colored byproducts.
-
Acid/Base Contamination: Residual acidic or basic catalysts from the synthesis step can catalyze degradation and polymerization reactions at high temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting discoloration during distillation.
Q2: I am experiencing significant yield loss during the distillation of this compound. What are the potential causes?
A2: Low recovery can be attributed to several factors, ranging from mechanical loss to undesired chemical transformations.
Potential Causes & Solutions:
-
Incomplete Distillation: Due to its high viscosity and tendency to coat glassware, a significant portion of the product may remain in the distillation flask and condenser.
-
Solution: Ensure adequate heating of the distillation pot and proper insulation of the column and head to facilitate complete transfer of the vapor. After distillation, the apparatus can be washed with a suitable solvent to recover any remaining product.
-
-
Thermal Decomposition: As mentioned in Q1, degradation leads to the formation of lower boiling point fragments (which may be lost in the forerun) and non-volatile polymeric residues (which remain in the pot).
-
Solution: Employ a high-vacuum system to minimize the distillation temperature. Short-path distillation is highly recommended for this compound to reduce the residence time at high temperatures.
-
-
Side Reactions:
-
Transesterification: If other alcohols (e.g., residual methanol from synthesis) are present, transesterification can occur, leading to the formation of different esters with varying boiling points. This process is often catalyzed by residual acids or bases.
-
Dehydration: The hydroxyl groups in the molecule can undergo elimination reactions at high temperatures, especially in the presence of acidic catalysts, to form unsaturated esters.
-
Polymerization: Intermolecular esterification or etherification can lead to the formation of oligomers and polymers, which are non-volatile and contribute to yield loss.
-
Experimental Protocol: Pre-distillation Neutralization
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any residual acid catalysts.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to remove the solvent before proceeding with distillation.
Q3: Can this compound undergo racemization during distillation?
A3: Racemization is a critical concern when working with chiral compounds. While simple distillation of a pure, neutral ester is unlikely to cause significant racemization, the risk increases under certain conditions.
Factors Influencing Racemization:
-
Presence of Acid or Base: Acidic or basic residues can catalyze the enolization of the ester at the chiral center, which can lead to racemization.
-
High Temperatures: Elevated temperatures can provide the activation energy required for racemization, even in the absence of a strong catalyst.
Preventative Measures:
-
Thorough Neutralization: Ensure the crude product is free from acidic or basic impurities before distillation (see protocol in Q2).
-
Minimize Thermal Stress: Use the lowest possible distillation temperature and pressure. Short-path distillation is advantageous as it minimizes the time the compound spends at high temperatures.
-
Chiral Purity Analysis: Always verify the enantiomeric purity of the distilled product using a suitable analytical technique, such as chiral HPLC or GC, to confirm that no racemization has occurred.
Troubleshooting Guide: Advanced Distillation Techniques
For a thermally sensitive and high-boiling compound like this compound, standard distillation setups may be insufficient. The following advanced techniques can offer significant advantages.
Logical Flow for Technique Selection:
Caption: Selecting the appropriate distillation technique.
Short-Path Distillation
When to Use: This is the recommended starting point for purifying this compound due to its thermal sensitivity.
Principle: The condenser is placed very close to the evaporator, minimizing the distance the vapor has to travel. This reduces the pressure drop in the system and allows for distillation at lower temperatures.
Troubleshooting:
-
Issue: "Bumping" or violent boiling.
-
Cause: Uneven heating or lack of nucleation sites.
-
Solution: Ensure smooth and vigorous stirring of the distillation flask. A capillary bubbler for introducing a fine stream of inert gas can also promote smooth boiling.
-
-
Issue: Product solidifying in the condenser.
-
Cause: Condenser temperature is too low.
-
Solution: Use a condenser with a jacket and circulate a coolant at a temperature slightly above the melting point of the product.
-
Wiped-Film Evaporation (Molecular Distillation)
When to Use: For larger scale purifications or when the compound is extremely sensitive to thermal degradation.
Principle: A thin film of the crude product is spread on a heated surface under a very high vacuum. The short residence time on the heated surface minimizes thermal decomposition.
Troubleshooting:
-
Issue: Inefficient evaporation.
-
Cause: Feed rate is too high, or the evaporator temperature is too low.
-
Solution: Optimize the feed rate and evaporator temperature to achieve a balance between efficient evaporation and minimal degradation.
-
-
Issue: Product carryover into the residue.
-
Cause: Wiper speed is too low, or the vacuum is not sufficient.
-
Solution: Adjust the wiper speed to ensure a thin, uniform film. Improve the vacuum to enhance the mean free path of the molecules.
-
Alternative Purification Strategies
If distillation proves to be challenging, consider these alternative or complementary purification methods.
Crystallization
Given the presence of hydroxyl groups capable of hydrogen bonding, crystallization from a suitable solvent system may be a viable purification method, particularly for removing amorphous, polymeric byproducts.
General Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble.
-
Slowly add a co-solvent (anti-solvent) in which the product is poorly soluble until turbidity is observed.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration and wash with a cold solvent mixture.
-
Dry the crystals under vacuum.
Column Chromatography
For small-scale purifications or for the removal of specific impurities that are difficult to separate by distillation, silica gel column chromatography can be effective. Due to the polar nature of this compound, a polar mobile phase will be required.
References
Technical Support Center: Byproduct Analysis in (S)-Methyl 2,3-dihydroxypropanoate Synthesis via LC-MS
Welcome to the technical support center for the synthesis and analysis of (S)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and characterize impurities. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this analytical task.
I. Troubleshooting Guide: From Synthesis to Signal
This section is structured to follow a logical experimental workflow, addressing potential issues from the reaction mixture to the final mass spectrum.
Issues Originating from the Synthetic Route
The choice of synthetic pathway significantly influences the byproduct profile. Two common routes to this compound are the Sharpless asymmetric dihydroxylation of methyl acrylate and synthesis from L-serine.
Question: My LC-MS analysis of a Sharpless asymmetric dihydroxylation reaction shows multiple unexpected peaks. What are the likely culprits?
Answer: The Sharpless dihydroxylation, while elegant, can generate several byproducts if not perfectly controlled.[1][2][3][4] The core of this reaction is the oxidation of an alkene to a vicinal diol using osmium tetroxide and a chiral ligand.[1][4]
Plausible Byproducts & Their Rationale:
-
Over-oxidation Products: The diol product can be further oxidized, especially if the reaction is left for too long or if the re-oxidant is too harsh. This can lead to the cleavage of the C2-C3 bond, forming methyl glyoxylate and formaldehyde, which can then participate in further reactions.
-
Enantiomeric/Diastereomeric Impurities: Suboptimal conditions or ligand degradation can lead to a loss of enantioselectivity, producing the (R)-enantiomer.
-
Ligand-Related Impurities: The complex chiral ligands (e.g., (DHQ)2-PHAL) can themselves be a source of impurities, either from degradation or from side reactions.
-
Unreacted Starting Material: Incomplete conversion will leave residual methyl acrylate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sharpless dihydroxylation.
Question: I'm synthesizing from L-serine and see a byproduct with a mass corresponding to C4H9NO3. What could this be?
Answer: A common starting material for this synthesis is L-serine.[5][6] A byproduct with the molecular formula C4H9NO3 (MW: 119.12 g/mol ) is likely the starting material itself, Methyl L-serinate, if the deamination step is incomplete.[7]
Plausible Byproducts & Their Rationale:
-
Incomplete Deamination: If your synthesis involves the diazotization of Methyl L-serinate (the methyl ester of L-serine) to replace the amine with a hydroxyl group, incomplete reaction will leave the starting material.
-
Side Reactions of Diazonium Salt: The intermediate diazonium salt is highly reactive and can participate in various side reactions, leading to a complex mixture of minor byproducts.
-
Elimination Products: Under certain conditions, elimination of water from the desired product or an intermediate can occur, leading to unsaturated esters.
LC-MS Method Development & Troubleshooting
This compound is a small, polar molecule, which presents specific challenges for LC-MS analysis.[8][9]
Question: My peak shape for the main product is poor (fronting/tailing/split), and retention is weak on a C18 column. How can I improve this?
Answer: This is a classic issue with small, polar analytes on reversed-phase (RP) columns.[8][9] The limited hydrophobic character of your analyte leads to poor retention and interaction with the stationary phase.
Troubleshooting Steps & Scientific Rationale:
| Issue | Cause | Recommended Solution | Scientific Rationale |
| Poor Retention | Analyte is too polar for C18 phase. | Switch to a polar-embedded or polar-endcapped RP column, or a HILIC column. | These stationary phases offer alternative retention mechanisms (e.g., hydrogen bonding, dipole-dipole interactions) better suited for polar molecules. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[10] | Injecting in a strong organic solvent causes the analyte to travel too quickly at the start, leading to a distorted peak. |
| Peak Tailing | Secondary interactions with residual silanols on the silica backbone. | Use a mobile phase with a low concentration of an acidic modifier like formic acid (0.1%). | The acid protonates the silanols, reducing their interaction with the polar analyte. |
| Split Peaks | Partially blocked column frit or column contamination. | Flush the column with a strong solvent series. If unresolved, replace the column.[10] | Contaminants can create alternative flow paths, leading to peak splitting. |
LC Optimization Workflow:
Caption: LC optimization workflow for polar analytes.
Question: I'm seeing significant ion suppression and a noisy baseline. What are the common causes?
Answer: Ion suppression is a matrix effect where other components in the sample co-elute with your analyte and reduce its ionization efficiency in the MS source.[9][11] A noisy baseline can be due to contaminated solvents or mobile phase additives.[11]
Troubleshooting Ion Suppression & Baseline Noise:
-
Improve Sample Clean-up: If analyzing directly from a crude reaction mixture, consider a simple solid-phase extraction (SPE) or liquid-liquid extraction to remove salts and other non-volatile components.[9]
-
Use High-Purity Solvents: Ensure all solvents and additives (e.g., formic acid) are LC-MS grade.[10][11]
-
Check for Contamination: Flush the entire LC system to remove any build-up of contaminants.[12]
-
Optimize MS Source Parameters: Adjust gas flows, temperatures, and voltages to maximize the signal for your analyte of interest.
Byproduct Characterization by MS
Question: I have a peak for a potential byproduct. How do I use MS and MS/MS to propose a structure?
Answer: Mass spectrometry is a powerful tool for structural elucidation.[13] The process involves using the accurate mass from the full scan (MS1) to determine possible elemental compositions and then using fragmentation data (MS/MS) to piece together the structure.
Step-by-Step Characterization Protocol:
-
Obtain High-Resolution Mass: Determine the accurate mass of the protonated [M+H]+ or deprotonated [M-H]- ion. For this compound (C4H8O4), the monoisotopic mass is 120.0423 g/mol .[14][15]
-
Generate Elemental Compositions: Use software to generate possible chemical formulas that fit the accurate mass within a narrow tolerance (e.g., < 5 ppm).
-
Perform MS/MS Fragmentation: Isolate the parent ion and fragment it. The fragmentation pattern provides structural clues. For dihydroxy acids and esters, characteristic losses include water (H2O), methanol (CH3OH), and carbon monoxide (CO).[16][17]
-
Propose Structures: Based on the synthetic route and the fragmentation data, propose likely structures for the byproducts. For example, a loss of 32 Da from a methyl ester often indicates the loss of methanol.
-
Confirm with Standards (if available): The gold standard for identification is to compare the retention time and MS/MS spectrum with an authentic reference standard.
Expected Fragmentation of this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 121.05 [M+H]+ | 103.04 | 18.01 (H2O) | Loss of a hydroxyl group as water |
| 121.05 [M+H]+ | 89.02 | 32.03 (CH3OH) | Loss of the methyl ester as methanol |
| 119.03 [M-H]- | 89.02 | 30.01 (CH2O) | Loss of formaldehyde |
II. Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for my target compound in positive and negative ion mode?
-
Positive Mode: You should look for the protonated molecule, [M+H]+, at m/z 121.050. You may also see adducts with sodium [M+Na]+ (m/z 143.032) or potassium [M+K]+ (m/z 159.006).
-
Negative Mode: Look for the deprotonated molecule, [M-H]-, at m/z 119.034.
Q2: Can I differentiate between (S)- and (R)- enantiomers using my LC-MS method? Standard reversed-phase LC-MS cannot separate enantiomers. To achieve this, you will need a chiral stationary phase (a chiral column) or a chiral derivatizing agent.
Q3: My reaction involves L-serine as a starting material. What is the mass of its methyl ester? Methyl L-serinate (C4H9NO3) has a monoisotopic mass of 119.058 g/mol .[7] You would look for an [M+H]+ ion at m/z 120.066.
Q4: How can I prevent the degradation of my sample in the autosampler? If you suspect your analytes are unstable, use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C). Also, prepare samples fresh and analyze them promptly.[12]
Q5: What is a good starting point for a generic LC gradient for this analysis? A good starting point for a reversed-phase column would be a gradient from 95% aqueous mobile phase (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes. Because the analyte is very polar, starting with a high aqueous percentage is crucial for retention.[8]
III. References
-
Thermo Fisher Scientific. Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. Available from: --INVALID-LINK--
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: --INVALID-LINK--
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025-05-06). Available from: --INVALID-LINK--
-
LCGC North America. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014-08-26). Available from: --INVALID-LINK--
-
Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available from: --INVALID-LINK--
-
Embrapa. Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues. Available from: --INVALID-LINK--
-
ResearchGate. Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues of archaeological pottery vessels | Request PDF. (2025-08-07). Available from: --INVALID-LINK--
-
EvitaChem. Buy this compound (EVT-1215571). Available from: --INVALID-LINK--
-
GlaxoSmithKline. LCMS ANALYSIS. Available from: --INVALID-LINK--
-
PubChem. This compound | C4H8O4 | CID 11083880. Available from: --INVALID-LINK--
-
PubChem. (S)-methyl 2-amino-3-hydroxypropanoate | C4H9NO3 | CID 2723731. Available from: --INVALID-LINK--
-
ResearchGate. High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOFMS) Analysis on the Ethanol:Water. Available from: --INVALID-LINK--
-
Chemdad. This compound. Available from: --INVALID-LINK--
-
National Institutes of Health. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem. Available from: --INVALID-LINK--
-
PubMed Central. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available from: --INVALID-LINK--
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available from: --INVALID-LINK--
-
PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023-03-17). Available from: --INVALID-LINK--
-
PubMed. Characterization of recombinantly expressed dihydroxy-acid dehydratase from Sulfobus solfataricus-A key enzyme for the conversion of carbohydrates into chemicals. (2015-10-10). Available from: --INVALID-LINK--
-
ResearchGate. Preparation of methyl ester of L-serine. Available from: --INVALID-LINK--
-
ResearchGate. Characterization of recombinantly expressed Dihydroxy-Acid Dehydratase from Sulfobus solfataricus - A Key Enzyme for the conversion of Carbohydrates into chemicals | Request PDF. (2025-08-08). Available from: --INVALID-LINK--
-
Research and Reviews. Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product - Majid M Heravi - Alzahra University | Abstract. Available from: --INVALID-LINK--
-
MDPI. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. (1989-08-02). Available from: --INVALID-LINK--
-
Benchchem. An In-Depth Technical Guide to Methyl 3-hydroxypropanoate: Discovery, History, and Synthesis. Available from: --INVALID-LINK--
-
YouTube. Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. (2020-07-28). Available from: --INVALID-LINK--
-
EPIC. Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin. (2023-05-18). Available from: --INVALID-LINK--
-
Alfa Chemistry. Sharpless Asymmetric Dihydroxylation. Available from: --INVALID-LINK--
-
PubMed. L-serine Production by a Methylotroph and Its Related Enzymes. Available from: --INVALID-LINK--
-
ResearchGate. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2025-10-16). Available from: --INVALID-LINK--
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. L-serine production by a methylotroph and its related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-methyl 2-amino-3-hydroxypropanoate | C4H9NO3 | CID 2723731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics [mdpi.com]
- 14. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for scaling up (S)-Methyl 2,3-dihydroxypropanoate synthesis
Introduction
Welcome to the technical support guide for the synthesis of (S)-Methyl 2,3-dihydroxypropanoate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The most common and reliable method for its enantioselective synthesis is the Sharpless Asymmetric Dihydroxylation (AD) of methyl acrylate.[2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges that may arise during the scale-up of this synthesis, ensuring high yield, purity, and enantioselectivity.
This document is structured into a proactive Troubleshooting Guide and a comprehensive FAQ section to directly address potential issues encountered in the lab.
Troubleshooting Guide: Scaling Up this compound Synthesis
This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process development.
Question 1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
Answer: Low yield during the scale-up of a Sharpless AD reaction is a common issue that can typically be traced back to one of three areas: incomplete reaction, product degradation, or losses during workup and purification.
Pillar 1: Incomplete Reaction
-
Causality: The catalytic cycle of the Sharpless AD involves the regeneration of the active Os(VIII) species by a stoichiometric co-oxidant (typically K₃Fe(CN)₆ in AD-mix formulations).[2][3] If the reaction stalls, it's often due to the deactivation of the catalyst or insufficient reaction time. The reaction is also known to proceed more rapidly under slightly basic conditions, so pH control is crucial.[2]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Do not rely solely on a fixed reaction time, especially during scale-up. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the methyl acrylate starting material.
-
Ensure pH Stability: The reaction is typically performed in a buffered solvent system (e.g., t-BuOH/H₂O with K₂CO₃). Ensure the buffer is completely dissolved and the pH remains stable throughout the reaction.
-
Reagent Quality: AD-mixes are convenient but can degrade if stored improperly. Use freshly opened or properly stored reagents. The osmium tetroxide, even at catalytic amounts, is the heart of the reaction; its quality is paramount.
-
Pillar 2: Product Degradation
-
Causality: While the dihydroxylation of acrylates is generally clean, the resulting diol can be susceptible to overoxidation or side reactions under harsh conditions.[4] For instance, using a stronger, less selective oxidant like potassium permanganate (KMnO₄) is known to cause overoxidation and C-C bond cleavage, leading to poor yields.[5] Although OsO₄ is more selective, prolonged reaction times or excessive temperatures can still lead to byproduct formation.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction at a low temperature (typically 0 °C). Exotherms during reagent addition on a larger scale can lead to localized heating and degradation. Ensure efficient stirring and cooling.
-
Prompt Workup: Once the reaction is complete (as determined by TLC/GC), quench it promptly. Over-stirring the reaction for extended periods after completion offers no benefit and increases the risk of side reactions.
-
Pillar 3: Workup & Purification Losses
-
Causality: this compound is a small, polar molecule with high water solubility.[1] Significant product loss can occur during the aqueous workup if the extraction is not performed efficiently.
-
Troubleshooting Steps:
-
Quenching: Quench the reaction with a solid sulfite salt (e.g., Na₂SO₃). This reduces any remaining Os(VIII) and helps precipitate osmium salts.
-
Efficient Extraction: After quenching, the product resides in the aqueous layer. It must be extracted multiple times with a suitable organic solvent. Ethyl acetate is a common choice. Perform at least 3-5 extractions to ensure maximum recovery.
-
Purification: The crude product is typically purified by flash chromatography on silica gel.[6] Improper column packing or choice of eluent can lead to poor separation and product loss. A gradient elution, starting with a less polar solvent system (e.g., Hexane:EtOAc 1:1) and gradually increasing polarity, is recommended.
-
Workflow for a Successful Scale-Up Synthesis
Caption: General workflow for the Sharpless AD synthesis.
Question 2: The enantiomeric excess (ee) of my product is lower than the literature values (>95%). Why is this happening?
Answer: Achieving high enantioselectivity is the primary reason for using the Sharpless AD. A drop in ee is almost always linked to the chiral ligand or a competing non-selective reaction pathway.
-
Causality: Enantioselectivity is imparted by the chiral ligand (a derivative of dihydroquinine or dihydroquinidine) which coordinates to the osmium center, creating a chiral pocket.[3] The alkene substrate approaches this complex with a specific facial bias, leading to the desired stereoisomer. If the ligand is absent or deactivated, or if a background, non-catalyzed reaction occurs, the ee will be compromised.
-
Troubleshooting Steps:
-
Ligand Integrity: Ensure the AD-mix has been stored correctly (cool, dry, and protected from light). The complex chiral ligands can be sensitive to degradation.
-
Avoid High Substrate Concentration: A known side reaction that erodes ee occurs when the olefin concentration is too high. This can lead to a second equivalent of the alkene reacting with the osmium-glycolate intermediate before the ligand can re-associate, resulting in a dihydroxylation event without chiral guidance.[2] During scale-up, this is managed by adding the methyl acrylate slowly to the reaction mixture rather than all at once.
-
Check for Racemic Contamination: Ensure your starting material, methyl acrylate, is not contaminated with any racemic diol from a previous batch or storage issue.
-
Troubleshooting Logic for Low Enantiomeric Excess (ee)
Caption: Decision tree for troubleshooting low ee.
Question 3: I am having difficulty purifying the product by column chromatography. It runs slowly and the separation from byproducts is poor.
Answer: Purification of this highly polar, water-soluble compound can be challenging. Success depends on proper sample preparation and chromatography conditions.
-
Causality: The two hydroxyl groups and the ester moiety make this compound quite polar.[1] This can cause it to streak on silica gel if the eluent is not polar enough or if the crude sample is not properly prepared. Furthermore, residual inorganic salts from the workup can interfere with the chromatography.
-
Troubleshooting Steps:
-
Thorough Workup: Ensure all inorganic salts are removed during the workup. After extraction and drying, filtering the concentrated organic solution through a small plug of silica or celite can help remove baseline impurities before loading onto the column.
-
Solvent System Optimization: A standard Hexane/Ethyl Acetate system is a good starting point. If separation is poor, consider adding a small amount (0.5-1%) of methanol or acetic acid to the eluent. Acetic acid can help sharpen peaks for polar compounds by protonating the silica surface silanol groups, reducing tailing.
-
Loading Technique: For highly polar compounds, dry loading is often superior to wet loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column. This results in a much sharper starting band.
-
Recommended Purification Protocol
-
Preparation: Concentrate the crude product from the dried organic extracts. Re-dissolve in a minimal amount of dichloromethane or ethyl acetate.
-
Dry Loading: To this solution, add 2-3 times its weight in silica gel. Concentrate this slurry on a rotary evaporator until a free-flowing powder is obtained.
-
Column Chromatography:
-
Column: Prepare a silica gel column packed in a hexane/ethyl acetate mixture (e.g., 70:30).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. A gradient from 30% to 70% ethyl acetate in hexane is often effective.
-
Monitoring: Collect fractions and monitor by TLC, staining with a potassium permanganate dip, which is highly effective for visualizing diols.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of each component in the AD-mix-β? A1: AD-mix-β is a pre-packaged mixture that simplifies the reaction setup.[2] Its components are:
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
(DHQD)₂PHAL: The chiral ligand that induces enantioselectivity for the (S)-diol from methyl acrylate. (AD-mix-α contains (DHQ)₂PHAL, which gives the (R)-diol).
-
Potassium ferricyanide (K₃Fe(CN)₆): The stoichiometric co-oxidant that regenerates the Os(VIII) catalyst from the Os(VI) state after the diol is formed.[3]
-
Potassium carbonate (K₂CO₃): Acts as a base to maintain the optimal pH for the reaction, as the catalytic cycle proceeds faster under slightly basic conditions.[2]
Q2: Is Osmium Tetroxide dangerous? What precautions should I take? A2: Yes, Osmium Tetroxide (OsO₄) is highly toxic, volatile, and can cause serious harm, particularly to the eyes and respiratory tract.[5] While the AD-mix uses a less volatile salt, precautions are still essential. Always handle the AD-mix powder in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Q3: Can I use a different solvent system besides t-BuOH/H₂O? A3: The t-BuOH/H₂O (1:1) system is highly optimized for the Sharpless AD reaction. It effectively dissolves both the organic substrate and the inorganic salts of the AD-mix. While other solvent systems have been explored in the literature, deviating from this standard is not recommended unless you are specifically investigating solvent effects. Any changes could significantly impact reaction rate, yield, and enantioselectivity.
Q4: My starting material is methyl crotonate instead of methyl acrylate. Will the reaction still work? A4: Yes, the Sharpless Asymmetric Dihydroxylation is applicable to a wide range of alkenes, including trans-olefins like methyl crotonate.[7] Trans-olefins are often more reactive than cis-olefins in this reaction. Using AD-mix-β with methyl crotonate will yield the corresponding (2R, 3S)-syn-diol, following the predictable facial selectivity model of the Sharpless reaction.
Summary of Key Parameters for Scale-Up
| Parameter | Recommendation for Scale-Up | Rationale |
| Reagent Addition | Add methyl acrylate slowly over 1-2 hours. | Prevents exotherm and avoids high substrate concentration which can lower ee%.[2] |
| Temperature | Maintain strictly at 0-5 °C. | Minimizes byproduct formation and preserves catalyst stability. |
| Stirring | Use overhead mechanical stirring. | Ensures efficient mixing of the biphasic reaction mixture, crucial for consistent results at scale. |
| Workup | Use multiple (≥5) extractions with ethyl acetate. | The product is highly water-soluble; repeated extractions are necessary to maximize recovery. |
| Monitoring | Use TLC or GC to track reaction completion. | Avoids unnecessarily long reaction times which can lead to degradation and side reactions. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 6. Buy this compound (EVT-1215571) | 10303-88-5 [evitachem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Chiral Separation of (S)- and (R)-Methyl 2,3-dihydroxypropanoate
Welcome to the dedicated support center for optimizing the HPLC separation of (S)- and (R)-Methyl 2,3-dihydroxypropanoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide a structured approach to method development and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of these specific enantiomers.
Q1: What type of Chiral Stationary Phase (CSP) is most effective for separating small, polar molecules like Methyl 2,3-dihydroxypropanoate?
A1: For small, polar analytes containing hydroxyl groups, polysaccharide-based CSPs are typically the most successful.[1][2] These phases, derived from cellulose or amylose, offer a rich environment for the specific interactions required for chiral recognition, such as hydrogen bonding and dipole-dipole interactions.[3] The separation mechanism relies on the formation of transient diastereomeric complexes between your analyte and the CSP.[4] Given the analyte's structure, CSPs like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points for screening.[5]
Q2: What are the recommended starting mobile phase conditions for this separation?
A2: The choice of mobile phase depends on the mode of chromatography. For Normal Phase (NP) mode, which is often preferred for this type of compound, a good starting point is a mixture of an alkane and an alcohol modifier.[5]
-
Primary Solvent: n-Hexane or n-Heptane
-
Alcohol Modifier: Isopropanol (IPA) or Ethanol (EtOH)
-
Typical Starting Ratio: 90:10 (v/v) n-Hexane:IPA[5]
For polar compounds that have poor solubility in normal-phase solvents, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[6][7]
Q3: My analyte has two hydroxyl groups. Do I need to use mobile phase additives?
A3: Methyl 2,3-dihydroxypropanoate is a neutral molecule, so acidic or basic additives are generally not necessary and could even worsen the separation.[5][8] Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are typically used to suppress ionization and improve the peak shape of acidic or basic analytes, respectively.[5][9] For this neutral compound, focus should be on optimizing the alcohol modifier concentration.
Q4: How does temperature affect the separation of these enantiomers?
A4: Temperature is a critical parameter that can significantly influence selectivity and resolution.[10][11] Generally, lower temperatures increase chiral selectivity by enhancing the weaker bonding forces responsible for separation, often leading to better resolution.[12] However, this can also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve peak efficiency but may decrease resolution.[12] It is highly recommended to use a column oven to maintain a consistent and optimized temperature, typically screening a range from 10°C to 40°C.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during method development.
Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)
This is the most common challenge in chiral separations. If you observe a single peak or two poorly resolved peaks, follow these steps.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Detailed Steps & Rationale:
-
Optimize the Mobile Phase: The concentration of the alcohol modifier is the most powerful parameter for adjusting resolution in normal phase mode.
-
Action: Decrease the percentage of the alcohol modifier (e.g., IPA) in the mobile phase in small increments (e.g., from 10% down to 5%, then 2%).
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Reducing its concentration increases the analyte's retention time, allowing for more interaction with the stationary phase and often leading to improved separation.[5]
-
Action: If adjusting the concentration is insufficient, switch the alcohol modifier (e.g., from IPA to EtOH).
-
Rationale: Different alcohols have varying polarities and sizes, which can alter the chiral recognition mechanism and significantly impact selectivity.[5]
-
-
Evaluate the Chiral Stationary Phase (CSP): Not all CSPs will work for every compound.
-
Action: If optimization of the mobile phase on one column fails, screen the analyte on a CSP with a different selector (e.g., if you started with a cellulose-based column, try an amylose-based one).
-
Rationale: Chiral recognition is highly specific. While both cellulose and amylose are polysaccharides, their three-dimensional structures differ, leading to complementary selectivities for different compounds.[13]
-
-
Adjust Temperature and Flow Rate:
-
Action: Decrease the column temperature. Start at ambient (~25°C) and reduce it to 15°C or 10°C.
-
Rationale: Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can increase the separation factor (α).[1][14]
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Rationale: A slower flow rate increases the residence time of the analyte on the column, allowing more time for the enantiomers to interact with the CSP and reach equilibrium, which can improve resolution.[1][2]
-
| Parameter | Recommended Change | Expected Outcome |
| % Alcohol Modifier | Decrease (e.g., 10% → 5%) | Increased retention & resolution |
| Alcohol Type | Switch (e.g., IPA → EtOH) | Change in selectivity (α) |
| Temperature | Decrease (e.g., 25°C → 15°C) | Increased resolution, longer run time |
| Flow Rate | Decrease (e.g., 1.0 → 0.5 mL/min) | Increased resolution, longer run time |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Even with good resolution, poor peak shape can compromise quantification. Peak tailing is the more common issue for this type of analyte.
Potential Causes & Solutions:
-
Sample Overload:
-
Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing or fronting.[1]
-
Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.[8]
-
-
Column Contamination or Degradation:
-
Cause: Strongly adsorbed impurities from previous injections can create active sites that lead to peak tailing.[15] Physical degradation, such as a void at the column inlet, can also distort peaks.[16]
-
Solution: First, try flushing the column with a strong, compatible solvent as recommended by the manufacturer (for immobilized polysaccharide columns, this might include THF or DMF).[15] If this fails, reversing the column (if permitted by the manufacturer) and flushing may dislodge blockage at the inlet frit.[17] If the problem persists, the column may need replacement.
-
-
Extra-Column Volume:
-
Cause: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1]
-
Solution: Ensure you are using the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing to connect the column to the system.
-
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
Potential Causes & Solutions:
-
Inadequate Column Equilibration:
-
Cause: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times when a new mobile phase is introduced.[12]
-
Solution: Equilibrate the column with at least 30-50 column volumes of the new mobile phase. Monitor the baseline and inject a standard periodically until retention times are stable (e.g., <0.5% RSD).
-
-
Mobile Phase Instability:
-
Cause: The composition of the mobile phase can change over time due to the differential evaporation of the more volatile component (e.g., hexane).[5]
-
Solution: Prepare fresh mobile phase daily, keep solvent reservoirs capped, and use a solvent degasser.
-
-
Temperature Fluctuations:
Section 3: General Method Development Workflow
For developing a new method from scratch, a systematic screening approach is the most efficient path to success.[5][20]
Caption: A systematic workflow for chiral method development.
Protocol: Initial Column & Mobile Phase Screening
-
Column Selection: Choose at least two polysaccharide-based CSPs with different selectivities (e.g., one cellulose-based and one amylose-based).[5]
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane / Isopropanol (90:10, v/v)
-
Solvent B: n-Hexane / Ethanol (90:10, v/v)
-
-
Screening Procedure:
-
Set column temperature to 25°C and flow rate to 1.0 mL/min.
-
Equilibrate the first column with Solvent A for at least 30 column volumes.
-
Inject the racemic standard of Methyl 2,3-dihydroxypropanoate.
-
Repeat the injection with Solvent B after re-equilibration.
-
Repeat the entire process for the second column.
-
-
Evaluation:
-
Assess the chromatograms from all four runs. Look for the combination that provides the best selectivity (α), even if the resolution is not yet baseline. This combination will be the most promising candidate for further optimization as described in the Troubleshooting Guide.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 15. chiraltech.com [chiraltech.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (S)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (S)-Methyl 2,3-dihydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, during the analysis of this polar compound. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your analytical results.
This compound is a small, polar molecule whose analysis by reversed-phase HPLC can be challenging.[1][2] One of the most common issues observed is peak tailing, an asymmetry where the latter half of the peak is broader than the front half.[3] This distortion can compromise the accuracy of peak integration, reduce resolution from nearby peaks, and indicate underlying issues with the separation method or HPLC system.[3][4]
Peak asymmetry is quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a value of 1.0.[3] A value greater than 1.2 is generally considered to be tailing, and values above 2.0 can be unacceptable for quantitative methods that require high precision.[3][5]
This guide will walk you through a logical troubleshooting process, from initial diagnosis using our FAQs to in-depth experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding peak tailing for this compound.
Q1: What is the most common cause of peak tailing for a polar, acidic analyte like this compound?
The primary cause is often secondary interactions between the analyte and the stationary phase.[6] Specifically, the polar hydroxyl groups on your analyte can interact with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[5][7] This creates an additional, unwanted retention mechanism that leads to a tailing peak shape.[8]
Q2: My peak is tailing. Should I adjust the mobile phase pH first?
Yes, optimizing the mobile phase pH is one of the most effective first steps.[6] For an acidic analyte, lowering the mobile phase pH (typically to ≤ 3) will suppress the ionization of the residual silanol groups on the column, minimizing the secondary interactions that cause tailing.[7][9] This is often achieved by adding a small amount of an acid, like 0.1% formic acid, to the mobile phase.[9]
Q3: Could my HPLC column be the problem, even if it's a standard C18?
Absolutely. Older or lower-quality C18 columns (Type A silica) can have a higher concentration of active residual silanols.[6] Even with modern, high-purity, end-capped columns (Type B silica), some active sites can remain.[5] If pH adjustment doesn't solve the issue, consider switching to a column with advanced end-capping or one specifically designed for polar analytes, which offer better shielding of the silica surface.[3][10]
Q4: All the peaks in my chromatogram are tailing, not just the analyte. What does this suggest?
If all peaks are tailing, the issue is likely a system-wide or "physical" problem rather than a specific chemical interaction.[11] Common causes include:
-
Extra-column volume: Excessive tubing length or use of wide-bore tubing can cause peak broadening and tailing.[9][10]
-
Column void: A void or channel in the column packing material, often at the inlet, can distort peak shape.[9] This can be caused by pressure shocks or operating outside the column's stable pH range.
-
Leaking connections or improper fittings: Dead volume in fittings can lead to tailing.[12]
Section 2: In-Depth Troubleshooting Guide
If the FAQs have not resolved your issue, this section provides a systematic, step-by-step approach to identify and eliminate the root cause of peak tailing.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing. Start with the most common and easiest-to-remedy causes before moving to more complex issues.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Investigation 1: Mobile Phase Optimization
Potential Cause: The mobile phase pH is in a range (typically > 3.5) where residual silanols on the silica stationary phase are ionized and interact with the polar analyte.[7][10] This secondary retention mechanism is a primary cause of tailing for acidic and polar compounds.[5]
Causality Explained: Silica-based stationary phases have silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5, these groups begin to deprotonate, creating a negatively charged site (Si-O⁻).[12] The polar hydroxyl (-OH) groups of this compound can then engage in strong, unwanted ionic or polar interactions with these sites. Because these interaction sites are non-uniform, this leads to a "tail" of molecules eluting later than the main band, distorting the peak.[7] By lowering the mobile phase pH, the silanols remain protonated (Si-OH), making them much less interactive and promoting a single, hydrophobic retention mechanism.[9]
Protocol 1: Mobile Phase pH Adjustment
-
Prepare an Acidified Mobile Phase: Add 0.1% formic acid (v/v) to both the aqueous (Solvent A) and organic (Solvent B) components of your mobile phase. Formic acid is a common choice as it is mass spectrometry compatible and effective at lowering the pH to a range of 2.8-3.8.[13]
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes to ensure the column is fully equilibrated at the new pH.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Compare the tailing factor of the peak obtained with the acidified mobile phase to your original method. A significant improvement (Tf closer to 1.0) indicates that silanol interactions were the primary cause.
| Mobile Phase pH Modifier | Typical pH Range | Impact on Silanol Interaction | Expected Peak Shape for this compound |
| None (Pure Water/Organic) | 5.0 - 7.0 | High (Ionized Silanols) | Significant Tailing Likely |
| 0.1% Formic Acid | 2.8 - 3.8 | Low (Protonated Silanols) | Improved Symmetry |
| 10-20 mM Phosphate Buffer | 2.0 - 3.0 | Very Low (Protonated Silanols) | Optimal Symmetry |
Note: Always ensure your column is stable at low pH. Most modern silica columns are stable down to pH 2.0, but prolonged use below this can damage the stationary phase.[5]
Investigation 2: Column Condition and Chemistry
Potential Cause: The column itself may be the source of the problem due to contamination, physical degradation, or unsuitable chemistry for this polar analyte.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that interact with your analyte.[4][14] This is often accompanied by an increase in backpressure.[14]
-
Column Void: High pressures or pH instability can cause the packed bed of the stationary phase to settle, creating a void at the inlet.[9] This physical gap leads to band broadening and peak distortion for all compounds.[14]
-
Inappropriate Column Chemistry: Even high-quality C18 columns may not be ideal for retaining and separating very polar compounds without secondary interactions.[3][15]
Solutions and Protocols:
-
Column Washing: If contamination is suspected, perform a column wash. A generic reversed-phase column cleaning protocol involves flushing sequentially with solvents of increasing elution strength (e.g., water, methanol, acetonitrile, isopropanol), followed by a return to the starting mobile phase. Always consult the column manufacturer's guidelines for specific recommendations.[14]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates, extending its lifetime.[16]
-
Select an Appropriate Column: For robust analysis of polar compounds like this compound, consider using:
-
High-Purity, End-Capped Columns: These columns use a purer silica base and have a higher degree of end-capping to minimize available silanols.[10]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have polar groups embedded within the alkyl chains or at the end, which helps to shield the residual silanols and provides alternative retention mechanisms for polar analytes, often leading to improved peak shape.[3][10]
-
Investigation 3: Sample and Injection Parameters
Potential Cause: The issue may not be with the system or mobile phase, but with the sample itself or how it is introduced to the column.
-
Mass or Volume Overload: Injecting too much analyte (mass overload) or too large a volume of sample (volume overload) can saturate the stationary phase, leading to peak distortion.[9][17] While often associated with peak fronting, it can also cause tailing.[9]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread before it reaches the column head, resulting in a distorted peak.[12][18]
Protocol 2: Diagnosing Column Overload
-
Dilute the Sample: Prepare a 10-fold dilution of your sample.
-
Inject and Analyze: Inject the diluted sample using the same method.
-
Evaluate Peak Shape: If the peak shape improves and the tailing factor decreases, the original sample was likely experiencing mass overload.[5] The solution is to reduce the concentration of the injected sample.
Protocol 3: Diagnosing Sample Solvent Effects
-
Identify Solvents: Compare the solvent used to dissolve your sample with the initial mobile phase composition.
-
Reconstitute Sample: If the sample solvent is stronger than the mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starts at 10% Acetonitrile), evaporate the sample to dryness and reconstitute it in the initial mobile phase composition.[18]
-
Inject and Analyze: Inject the newly prepared sample.
-
Evaluate Peak Shape: An improvement in peak shape indicates that the original sample solvent was incompatible. As a best practice, always try to dissolve your sample in the mobile phase.[18]
Section 3: Summary and Best Practices
| Potential Cause | Key Indicator | Recommended Solution |
| Secondary Silanol Interactions | Analyte peak tails, others are symmetrical. | Lower mobile phase pH to < 3 using 0.1% formic acid.[7][9] |
| Column Contamination | All peaks tail, often with increased backpressure. | Flush the column with strong solvents; use a guard column.[14] |
| Column Void / Physical Damage | All peaks tail, especially early eluters. | Replace the column; avoid pressure shocks.[9] |
| Mass/Volume Overload | Peak shape improves upon sample dilution. | Reduce sample concentration or injection volume.[5][9] |
| Incompatible Sample Solvent | Distorted peaks, especially early eluters. | Dissolve sample in the initial mobile phase.[18] |
| Inappropriate Column Chemistry | Persistent tailing despite other optimizations. | Use a modern, high-purity, end-capped column or a polar-embedded phase column.[3][10] |
To prevent peak tailing in future analyses, always:
-
Filter all samples and mobile phases to prevent particulate contamination.[16]
-
Use high-purity solvents and reagents.
-
Operate within the column's recommended pH and pressure limits.
-
Perform regular system suitability checks with a neutral compound to monitor for physical system issues like dead volume.[11]
-
Develop methods with pH control from the start, especially for ionizable or highly polar analytes.[19]
References
- 1. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. it.restek.com [it.restek.com]
- 9. labcompare.com [labcompare.com]
- 10. chromtech.com [chromtech.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. support.waters.com [support.waters.com]
- 13. agilent.com [agilent.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. acdlabs.com [acdlabs.com]
Technical Support Center: Resolution of Diastereomers Derived from (S)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the resolution of diastereomers derived from (S)-Methyl 2,3-dihydroxypropanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their separation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of diastereomers derived from this compound challenging?
A1: Diastereomers possess identical molecular weights and often exhibit very similar physicochemical properties, making their separation a significant challenge. The subtle differences in their three-dimensional arrangements require highly selective separation techniques to achieve baseline resolution. For derivatives of a small, polar molecule like this compound, these similarities can be even more pronounced.
Q2: What are the primary techniques for resolving these diastereomers?
A2: The most common and effective techniques for resolving diastereomers, including those derived from this compound, are:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These chromatographic methods utilize chiral stationary phases (CSPs) that interact differently with each diastereomer, leading to differential retention and separation.[1] Polysaccharide-based CSPs are particularly popular due to their broad applicability.[2]
-
Diastereomeric Salt Formation: This classical method involves reacting the diastereomeric mixture (if it contains an acidic or basic functional group) with a chiral resolving agent to form diastereomeric salts.[3][4] These salts have different solubilities, allowing for separation by fractional crystallization.[5][6]
-
Kinetic Resolution: This technique employs a chiral catalyst or enzyme that selectively reacts with one diastereomer at a faster rate, allowing for the separation of the unreacted diastereomer from the product.
Q3: How do I choose the right chiral stationary phase (CSP) for HPLC or SFC?
A3: The selection of a CSP is often an empirical process.[1] However, for polar molecules like derivatives of this compound, a good starting point is to screen a variety of polysaccharide-based CSPs, such as those derived from amylose or cellulose. These phases are known for their broad chiral recognition capabilities.[2] Consider screening columns with different chiral selectors and functional group positions to optimize selectivity.[2]
Q4: What is the benefit of using SFC over HPLC for this type of separation?
A4: SFC often provides faster separations and higher efficiency compared to HPLC for chiral resolutions.[7] The use of supercritical CO2 as the primary mobile phase component reduces solvent consumption and can improve the solubility of some compounds.[8]
Troubleshooting Guide: Chromatographic Resolution (HPLC/SFC)
Problem 1: Poor or No Resolution
Possible Cause: Suboptimal mobile phase composition. Solution:
-
Systematically vary the mobile phase composition. For normal phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For SFC, optimize the percentage of the co-solvent (e.g., methanol, ethanol).
-
Incorporate additives. Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.[7]
-
Evaluate different alcohol modifiers. The choice of alcohol in the mobile phase can impact selectivity.[2]
Possible Cause: Inappropriate stationary phase. Solution:
-
Screen a diverse set of chiral stationary phases. As mentioned in the FAQs, polysaccharide-based columns are a good starting point.[2] Consider both cellulose and amylose-based phases with different derivatizations.
-
Consider a different separation mode. If normal-phase chromatography is unsuccessful, reversed-phase or polar organic modes may provide the necessary selectivity.[2]
Possible Cause: Unsuitable temperature. Solution:
-
Optimize the column temperature. Lower temperatures often increase chiral selectivity by enhancing weaker bonding forces, while higher temperatures can improve peak shape and efficiency.[9] A systematic study of temperature effects is recommended.[2]
Problem 2: Peak Tailing
Possible Cause: Secondary interactions with the stationary phase. Solution:
-
Add a mobile phase modifier. For basic compounds, adding a small amount of a basic modifier like diethylamine can reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid is beneficial.
-
Use a highly deactivated (end-capped) column. This minimizes interactions with residual silanol groups on the silica support.
Possible Cause: Column overload. Solution:
-
Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Possible Cause: Column contamination or degradation. Solution:
-
Use a guard column. This protects the analytical column from strongly retained impurities.
-
Flush the column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution in chiral chromatography.
Troubleshooting Guide: Diastereomeric Salt Formation
Q: My diastereomeric salts are not crystallizing. What should I do?
A:
-
Screen different resolving agents. The choice of resolving agent is critical. For acidic diastereomers, common chiral bases include brucine, strychnine, and quinine.[6] For basic diastereomers, derivatives of tartaric acid are often effective.[4]
-
Optimize the solvent system. The solubility of the diastereomeric salts is highly dependent on the solvent.[5] Screen a variety of solvents and solvent mixtures to find conditions where one salt is significantly less soluble than the other.
-
Vary the stoichiometry. Experiment with different molar ratios of the diastereomeric mixture to the resolving agent.
-
Induce crystallization. Try techniques such as scratching the inside of the flask, seeding with a small crystal, or slowly cooling the solution.
Q: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A:
-
Perform recrystallization. A single crystallization may not be sufficient to achieve high diastereomeric purity. One or more recrystallizations are often necessary.
-
Re-evaluate the resolving agent and solvent. A different combination may provide better discrimination between the diastereomers, leading to higher purity crystals.
-
Slow down the crystallization process. Allowing the crystals to form slowly can improve their purity.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Starting Point)
This protocol provides a general starting point for developing a chiral HPLC method for diastereomers of this compound derivatives.
-
Column Selection:
-
Begin by screening polysaccharide-based chiral stationary phases (CSPs) such as those with amylose or cellulose backbones and various phenylcarbamate derivatives. A good initial choice would be a column known for its broad selectivity.[2]
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and isopropanol. Screen gradients from 99:1 to 80:20 (hexane:isopropanol).
-
Polar Organic Mode: If the compound is highly polar, screen with acetonitrile/methanol or ethanol/methanol mixtures.
-
Reversed Phase: If the compound has sufficient hydrophobicity, screen with water/acetonitrile or water/methanol gradients.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (if the derivative has a chromophore) or Evaporative Light Scattering Detector (ELSD)/Mass Spectrometer (MS) for non-UV active compounds.
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
Based on the initial screening results, select the column and mobile phase system that shows the best initial separation.
-
Fine-tune the mobile phase composition to improve resolution.
-
Optimize the column temperature to enhance selectivity or efficiency.[2][9]
-
If necessary, add a small percentage (0.1%) of an acidic or basic modifier to improve peak shape.
-
Protocol 2: Diastereomeric Salt Resolution (General Procedure)
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid derivative using a chiral amine.
-
Resolving Agent and Solvent Selection:
-
Choose a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) as the resolving agent.
-
Screen various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine the solubility of the starting material and the expected salts.
-
-
Salt Formation:
-
Dissolve one equivalent of the diastereomeric acid mixture in a minimal amount of the chosen heated solvent.
-
In a separate flask, dissolve 0.5 equivalents of the chiral amine in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
If no crystals form, try adding a co-solvent in which the salt is less soluble.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analyze the diastereomeric excess (d.e.) of the crystalline material and the mother liquor by a suitable analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
If the d.e. is not satisfactory, recrystallize the solid from the same or a different solvent system.
-
-
Liberation of the Enantiomer:
-
Treat the diastereomerically pure salt with an acid (e.g., 1M HCl) to protonate the chiral amine and liberate the desired carboxylic acid enantiomer.
-
Extract the desired enantiomer into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Table 1: Starting Conditions for Chiral Chromatography Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Amylose & Cellulose-based CSPs | Amylose & Cellulose-based CSPs |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO₂ |
| Mobile Phase B | Isopropanol, Ethanol | Methanol, Ethanol |
| Gradient | 5-40% B over 20 min | 5-50% B over 10 min |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
Note: These are general starting points and will likely require optimization for your specific diastereomers.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. scispace.com [scispace.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Thermal Degradation of (S)-Methyl 2,3-dihydroxypropanoate During Analysis
Welcome to the technical support center for the analysis of (S)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this molecule during analytical testing. This compound, also known as methyl (S)-glycerate, is a small molecule containing both a methyl ester and a vicinal diol (1,2-diol). This combination of functional groups makes it particularly susceptible to thermal degradation, which can lead to inaccurate quantification, incorrect impurity profiles, and frustrating analytical variability.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose, mitigate, and solve degradation issues. We will explore the underlying chemical reasons for instability and provide field-proven protocols to ensure the integrity of your analysis.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial observations and questions that arise when analyzing this compound.
Q1: My chromatogram shows multiple unexpected peaks when I inject a pure standard of this compound. What is happening?
A1: This is a classic symptom of analyte degradation occurring within the analytical instrument, most commonly during Gas Chromatography (GC) analysis. The high temperatures required to volatilize this compound (Boiling Point: ~241.5°C) in the GC inlet and column can provide enough energy to break chemical bonds, leading to the formation of smaller, more volatile degradation products.[1] This can be caused by excessive temperatures or interaction with active sites in the GC flow path.[2]
Q2: What are the likely degradation products of this compound that I should be looking for?
A2: Given its structure, the molecule can degrade through several pathways. The two most probable routes are dehydration of the vicinal diol and pyrolysis involving the ester group.
-
Dehydration: The loss of a water molecule from the 1,2-diol can lead to the formation of methyl pyruvate.
-
Pyrolysis/Fragmentation: The C-C and C-O bonds can cleave under thermal stress, similar to pathways observed for other small esters and polyols.[3][4] This can result in various smaller molecules, such as formaldehyde, methyl acrylate, or even complete decomposition to CO₂, methanol, and other fragments.[5]
Caption: Potential thermal degradation pathways for this compound.
Q3: Is Gas Chromatography (GC) the right technique for this molecule?
A3: While GC can be used, it presents significant challenges due to the thermal lability of the analyte. For routine, reliable analysis without degradation, High-Performance Liquid Chromatography (HPLC) is the recommended primary technique . HPLC operates at or near ambient temperatures, thereby avoiding the primary cause of degradation.[6][7] GC should only be considered if HPLC is not an option or if the analyte is first chemically modified (derivatized) to increase its thermal stability.
Q4: How can I quickly confirm if my analytical method is causing the degradation?
A4: A simple diagnostic test can be performed. If using GC, analyze the same sample multiple times, progressively lowering the injector temperature by 20-30°C for each run. If the area of the impurity peaks decreases relative to the main analyte peak at lower temperatures, you have confirmed that the degradation is thermally induced.[8] The ultimate confirmation is to compare the GC results to an analysis of the same sample by a gentle HPLC method.
Section 2: Troubleshooting Guide for GC Analysis
If GC is your only available method, optimization is critical. This guide provides a systematic approach to minimizing degradation.
Issue: Low Analyte Recovery and/or Significant Impurity Peaks
This is the most common problem, directly indicating on-column or inlet degradation.
-
Cause A: Excessive Inlet Temperature
-
The Science: The GC inlet is often the hottest part of the system, designed for rapid sample vaporization. However, for thermally sensitive molecules, this is where most degradation occurs.[2] The goal is to find the lowest possible temperature that allows for efficient, reproducible transfer of the analyte onto the column without causing it to break down.
-
Solution:
-
Start with a low inlet temperature (e.g., 180-200°C).
-
Use a fast, pulsed splitless injection to minimize the analyte's residence time in the hot inlet.
-
If peak shape is poor (too broad), gradually increase the temperature in 10°C increments until an acceptable balance between peak shape and degradation is achieved.
-
-
-
Cause B: Active Sites in the GC System
-
The Science: Active sites are chemically reactive surfaces within the GC flow path. These are typically exposed silanol groups (-Si-OH) on glass liners or metal surfaces that can catalytically promote degradation.[2]
-
Solution:
-
Use Deactivated Liners: Always use high-quality, deactivated glass wool liners. Replace them frequently, as their inertness diminishes over time.
-
Use an Inert Column: Employ a GC column specifically designed for low activity and low bleed.
-
System Maintenance: Ensure the entire system is leak-free, as the presence of oxygen at high temperatures drastically accelerates column degradation and the formation of active sites.[9][10]
-
-
-
Cause C: Column Contamination
-
The Science: The accumulation of non-volatile residues from previous injections can create a layer of active sites at the head of the column.[9][11] This not only causes degradation but also leads to peak tailing and shifting retention times.
-
Solution:
-
Column Bakeout: Condition the column according to the manufacturer’s instructions to remove contaminants. However, avoid excessively long bake-out times, which can age the column prematurely.[11]
-
Trim the Column: The most effective solution is often to trim the first 0.5-1 meter from the front of the column to remove the contaminated section.[10][12]
-
-
Caption: A logical workflow for troubleshooting degradation in GC analysis.
Section 3: The Derivatization Strategy: A Robust Solution for GC Analysis
Derivatization is a chemical modification technique that converts the analyte into a more stable and volatile compound, making it suitable for GC analysis.[13] For this compound, the target of derivatization is the two hydroxyl groups of the vicinal diol.
Why Derivatize?
-
Blocks Active Groups: It replaces the polar -OH groups with non-polar, thermally stable groups.
-
Increases Volatility: The resulting compound has a lower boiling point, allowing for analysis at lower GC oven temperatures.
-
Improves Peak Shape: It reduces the potential for hydrogen bonding with active sites in the column, leading to sharper, more symmetrical peaks.
Recommended Protocol: Silylation
Silylation is a highly effective and common method for derivatizing hydroxyl groups. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Experimental Protocol: Silylation of this compound
-
Sample Preparation: Accurately weigh ~1-5 mg of your sample into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane). Vortex briefly to dissolve.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting di-silylated product will be significantly more stable and volatile.
Caption: Step-by-step workflow for silylation derivatization.
Section 4: Recommended HPLC Method as a Primary Approach
To completely avoid thermal degradation, HPLC is the method of choice. This molecule lacks a strong UV chromophore, so detection can be challenging. A Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are suitable choices.
Starting HPLC Parameters
The following table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase | Isocratic: 95:5 Water:Methanol | A simple mobile phase for initial screening. Gradient elution may be needed if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25-30°C | Maintained ambient temperature to prevent any potential degradation.[6] |
| Injection Vol. | 10 µL | Adjust based on detector sensitivity and sample concentration. |
| Detector | RI, ELSD, or LC-MS | Required due to the lack of a strong UV chromophore. |
Section 5: Best Practices for Sample Preparation and Handling
Analyte stability begins before the sample is ever injected. Following these best practices will ensure the integrity of your sample from the bench to the instrument.
-
Solvent Purity: Always use high-purity, HPLC-grade or GC-grade solvents to avoid introducing contaminants that could act as catalysts for degradation.
-
pH Neutrality: While robust data on pH stability is limited, it is best practice to maintain samples at a neutral pH. Strongly acidic or basic conditions can catalyze the hydrolysis of the ester group.
-
Storage Conditions: this compound should be stored in a freezer (at or below -20°C) to minimize degradation over time.[1] When preparing samples for analysis, minimize their time spent at room temperature. Prepare sample sets in an ice bath if they will be sitting in the autosampler queue for an extended period.
-
Sample Cleanup: For complex matrices, use appropriate sample cleanup techniques like Solid Phase Extraction (SPE) to remove non-volatile residues that could contaminate the analytical column and promote degradation.[14]
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Reaction pathways for the thermal decomposition of methyl butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zirchrom.com [zirchrom.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. aasnig.com [aasnig.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. env.go.jp [env.go.jp]
- 14. Gas Chromatography Column Care [scioninstruments.com]
Addressing matrix effects in the mass spectrometric analysis of (S)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the mass spectrometric analysis of (S)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis, with a primary focus on understanding and mitigating matrix effects.
Introduction: The Challenge of Analyzing Small, Polar Molecules
This compound is a small, polar molecule, and its accurate quantification in complex biological matrices can be challenging. The primary obstacle is the phenomenon known as "matrix effects," where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][2][3] This can significantly compromise the accuracy, precision, and sensitivity of your assay.[2]
This guide provides a structured approach to troubleshooting and resolving these issues, ensuring the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[1][4] For a small, polar molecule like this compound, this is particularly problematic because it may not be well-retained on traditional reversed-phase columns, leading to co-elution with other polar matrix components in the solvent front.[5] These interfering compounds can compete for charge in the electrospray ionization (ESI) source, leading to a suppressed signal (ion suppression) or, less commonly, an enhanced signal.[1][6] This directly impacts the accuracy and reproducibility of your quantitative results.[2]
Q2: My signal for this compound is inconsistent and often suppressed. What are the likely culprits?
A2: Inconsistent and suppressed signals are hallmark indicators of matrix effects. The most common culprits in biological matrices like plasma or serum are phospholipids.[7][8][9] These molecules are major components of cell membranes and are often co-extracted with analytes.[7] Due to their amphipathic nature, they can elute across a wide range of the chromatogram and are notorious for causing ion suppression.[7][9] Other potential sources of interference include salts, detergents, and co-administered drugs.[10][11]
Q3: How can I definitively determine if matrix effects are impacting my analysis?
A3: A post-column infusion experiment is a powerful qualitative tool to visualize regions of ion suppression or enhancement in your chromatogram.[12][13] This involves infusing a constant flow of your analyte standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal of your analyte corresponds to a region of ion suppression or enhancement, respectively.[12][14] For a quantitative assessment, the post-extraction spike method is recommended.[1][13] This involves comparing the analyte's response in a spiked, extracted blank matrix to its response in a pure solvent at the same concentration.[13]
Troubleshooting Guides & Protocols
This section provides detailed troubleshooting workflows and experimental protocols to systematically address and mitigate matrix effects.
Troubleshooting Workflow: Diagnosing and Mitigating Matrix Effects
The following diagram outlines a logical workflow for identifying and addressing matrix effects in your analysis of this compound.
Caption: A systematic workflow for troubleshooting matrix effects.
Experimental Protocols
Phospholipids are a primary source of matrix effects in plasma and serum samples.[7][8] This protocol details a method for their effective removal.
Methodology:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., reversed-phase and ion exchange) with 1 mL of methanol followed by 1 mL of water.[15]
-
Loading: To 100 µL of plasma sample, add an appropriate internal standard. Dilute the sample with 200 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
Rationale: Mixed-mode SPE provides a more comprehensive cleanup by retaining both non-polar and charged interferences, resulting in a significantly cleaner extract compared to protein precipitation.[15]
LLE is another effective technique for reducing matrix components, especially lipids.[8]
Methodology:
-
Sample Preparation: To 100 µL of your biological sample, add the internal standard.
-
Extraction: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The pH of the aqueous sample may need to be adjusted to ensure the analyte is in a neutral form for efficient extraction.[8]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness and reconstitute the sample in a suitable injection solvent.
Rationale: LLE separates the analyte from many endogenous matrix components based on differential solubility, providing a cleaner extract than simple protein precipitation.[15]
Chromatographic and Mass Spectrometric Optimization
If sample preparation alone is insufficient, modifying your LC method can help separate your analyte from interfering matrix components.[1]
-
Gradient Modification: A longer, shallower gradient can improve the resolution between your analyte and co-eluting interferences.[12]
-
Column Chemistry: Consider using a column with a different stationary phase, such as one designed for polar analytes (e.g., HILIC or a polar-embedded phase), to alter selectivity.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[16][17] For positive mode ESI, formic acid is often a good choice, while ammonium hydroxide can be beneficial in negative mode.[5][16]
The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard.[2][18]
Rationale: A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[19] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][19]
Data Presentation: Comparing Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects for the analysis of this compound in human plasma.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | >95 | 40-60 (Suppression) | <15 |
| Liquid-Liquid Extraction (LLE) | 70-85 | 10-25 (Suppression) | <10 |
| Solid-Phase Extraction (SPE) | 85-95 | <15 (Suppression) | <5 |
Note: These are representative values and may vary depending on the specific method and matrix.
Interpretation: While protein precipitation is a simple method, it is the least effective at removing matrix components, often resulting in significant ion suppression.[15] LLE and SPE provide cleaner extracts and, consequently, reduced matrix effects and better precision.[15]
Concluding Remarks
Addressing matrix effects in the mass spectrometric analysis of this compound requires a systematic approach. By understanding the causes of these effects and implementing robust sample preparation and chromatographic strategies, you can significantly improve the quality and reliability of your data. The use of a stable isotope-labeled internal standard is highly recommended to ensure the most accurate and precise results.[2][18]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 11. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Purity of (S)-Methyl 2,3-dihydroxypropanoate
Introduction
(S)-Methyl 2,3-dihydroxypropanoate, also known as (S)-Methyl glycerate, is a valuable chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its stereochemical integrity is paramount, as the biological activity and safety of the final product often depend on the enantiomeric purity of its precursors. The determination of this purity presents a distinct analytical challenge: the molecule is small, highly polar due to its two hydroxyl groups, and lacks a significant UV chromophore, complicating detection by standard HPLC-UV methods.
This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) method development strategies tailored for this compound. Moving beyond a simple recitation of steps, we will explore the underlying chromatographic principles, justify experimental choices, and present comparative data to guide researchers, scientists, and drug development professionals toward a robust and reliable analytical solution. Our objective is to equip you with the expertise to not only replicate a method but to understand, adapt, and troubleshoot it effectively.
Chapter 1: Foundational Principles for a Challenging Separation
The successful separation of enantiomers by HPLC hinges on the principle of chiral recognition, where a chiral stationary phase (CSP) interacts diastereomerically with the two enantiomers. This requires multiple simultaneous interactions, often described by the "three-point interaction model," which can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.[1]
The primary hurdle for methyl 2,3-dihydroxypropanoate is its high polarity. In traditional reversed-phase (RP) chromatography, polar molecules exhibit weak interactions with the nonpolar stationary phase, leading to poor retention and often, no separation.[2] Conversely, while normal-phase (NP) chromatography is better suited for polar compounds, analyte solubility in nonpolar mobile phases can be problematic. This necessitates exploring alternative chromatographic modes and specialized CSPs designed for polar analytes.
A logical workflow for developing a chiral method from scratch involves a screening phase followed by optimization. This systematic approach maximizes the chances of success while minimizing time and resource expenditure.
Figure 1: A systematic workflow for chiral HPLC method development.
Chapter 2: A Head-to-Head Comparison of Chiral Stationary Phase Strategies
The choice of the chiral stationary phase is the most critical decision in developing a chiral separation method.[3] For a polar analyte like methyl 2,3-dihydroxypropanoate, two classes of CSPs stand out for their high probability of success: polysaccharide-based and macrocyclic glycopeptide-based CSPs.
Strategy A: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, are the most widely used in chiral HPLC due to their broad applicability.[4] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric fit as the analyte enters the chiral grooves and cavities of the helical polymer structure.[1]
-
Strengths: Unmatched versatility across different chromatographic modes, including normal-phase, reversed-phase, and polar organic modes.[5][6]
-
Causality: The presence of carbamate groups on the polysaccharide backbone provides sites for strong hydrogen bonding and dipole interactions, which are crucial for interacting with the hydroxyl and ester groups of methyl 2,3-dihydroxypropanoate. In normal-phase mode, using a nonpolar mobile phase with a polar alcohol modifier, these interactions are pronounced, leading to effective chiral recognition.
Strategy B: Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are complex molecules with multiple stereogenic centers, aromatic rings, and peptide linkages bonded to silica.[1] This intricate, basket-like structure offers a multi-modal surface for chiral recognition via hydrogen bonding, ionic interactions, inclusion complexation, and π-π interactions.[7]
-
Strengths: Particularly effective for the separation of polar compounds, and highly compatible with Hydrophilic Interaction Chromatography (HILIC).[2][8]
-
Causality: For polar analytes that are poorly retained in reversed-phase, HILIC mode is a powerful alternative. On a macrocyclic glycopeptide CSP, a mobile phase high in organic solvent (like acetonitrile) causes the formation of a water-enriched layer on the polar stationary phase surface.[2] A polar analyte like methyl 2,3-dihydroxypropanoate can partition into this layer and be strongly retained, allowing the subtle differences between enantiomers to be exploited by the CSP's multiple interaction sites for successful resolution.
Figure 2: Dominant interaction mechanisms for the analyte with two CSP types.
Comparative Summary of CSP Strategies
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H) | Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic® T) |
| Primary Mode for Analyte | Normal Phase (NP), Polar Organic (PO) | Hydrophilic Interaction (HILIC), Polar Organic (PO) |
| Chiral Recognition | Helical grooves, H-bonding, dipole interactions[1] | Complex basket structure, multi-modal interactions[7] |
| Selectivity for Polar Analytes | Good to Excellent | Excellent, specifically designed for polar compounds[2] |
| Mobile Phase Flexibility | High; compatible with NP, RP, PO modes[5] | High; compatible with RP, NP, PO, and HILIC modes[9] |
| Anticipated Retention | Moderate in NP | Strong in HILIC |
Chapter 3: Experimental Protocols and Method Optimization
Given the analyte's properties, we will compare two primary methods: a normal-phase method on a polysaccharide column and a HILIC method on a macrocyclic glycopeptide column. Due to the lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is the recommended detection system. ELSD is a universal detector compatible with gradient elution and ideal for non-volatile analytes like ours.[2][8]
Experimental Protocol 1: Normal-Phase Separation on a Polysaccharide CSP
This protocol is designed to be a self-validating system. Successful separation relies on modulating the polar interactions between the analyte's hydroxyl groups and the CSP, controlled by the alcohol content in the mobile phase.
1. System and Column:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
CSP: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate)).
2. Reagents and Sample Preparation:
-
Mobile Phase A: HPLC-grade n-Hexane.
-
Mobile Phase B: HPLC-grade Isopropanol (IPA).
-
Sample: Prepare a 1 mg/mL solution of racemic Methyl 2,3-dihydroxypropanoate in IPA.
3. Chromatographic Conditions (Screening):
-
Mobile Phase: 90:10 (v/v) Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
ELSD Settings: Nebulizer Temp: 30 °C, Evaporator Temp: 40 °C, Gas Flow: 1.5 SLM (Standard Liters per Minute).
4. Optimization Steps:
-
Justification: The percentage of the alcohol modifier (IPA) is the most critical parameter affecting retention and selectivity in normal-phase chiral separations.[10] A lower percentage increases retention, allowing for more interaction with the CSP, which can improve resolution.
-
Step 4.1: If resolution is poor (<1.5) or co-elution occurs, decrease the IPA content incrementally to 5% (95:5 Hexane:IPA).
-
Step 4.2: If retention is too long (>20 min), increase the IPA content to 15% or 20%.
-
Step 4.3: Consider switching the alcohol modifier to ethanol. Different alcohols can alter the steric and hydrogen-bonding environment within the CSP's chiral grooves, sometimes dramatically changing selectivity.[10]
Experimental Protocol 2: HILIC Separation on a Macrocyclic Glycopeptide CSP
This protocol leverages the HILIC mechanism to achieve strong retention and separation. The key is to maintain a high organic content to facilitate the aqueous surface layer on the CSP where partitioning and chiral recognition occur.
1. System and Column:
-
HPLC System: As described in Protocol 1.
-
Detector: ELSD, with settings as described in Protocol 1.
-
CSP: Chirobiotic® T, 250 x 4.6 mm, 5 µm (Teicoplanin).
2. Reagents and Sample Preparation:
-
Mobile Phase A: HPLC-grade Acetonitrile (ACN).
-
Mobile Phase B: HPLC-grade Methanol (MeOH).
-
Sample: Prepare a 1 mg/mL solution of racemic Methyl 2,3-dihydroxypropanoate in ACN:MeOH (90:10).
3. Chromatographic Conditions (Screening):
-
Mobile Phase: 95:5 (v/v) ACN:MeOH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
4. Optimization Steps:
-
Justification: In HILIC, the small amount of polar solvent (the "water source," which in this polar organic mode is methanol) is critical for creating the partition layer.[2] Adjusting its concentration directly impacts retention and selectivity.
-
Step 4.1: If retention is insufficient, decrease the methanol content to 2% (98:2 ACN:MeOH).
-
Step 4.2: If resolution is poor, try adding a small amount of water (e.g., 95:4:1 ACN:MeOH:Water) to enhance the aqueous layer and strengthen hydrophilic interactions.
-
Step 4.3: Temperature can influence the conformation of the macrocyclic glycopeptide and affect selectivity.[11] Evaluate the separation at different temperatures (e.g., 15 °C and 40 °C).
Chapter 4: Comparative Data Analysis and Performance
To illustrate the expected outcomes, the following table summarizes simulated experimental results from the two optimized methods. The goal is to achieve a resolution (Rₛ) value greater than 1.5 for baseline separation, ensuring accurate quantification of enantiomeric purity.
| Parameter | Method 1: Polysaccharide (NP) | Method 2: Macrocyclic Glycopeptide (HILIC) |
| CSP | Chiralpak® AD-H | Chirobiotic® T |
| Optimized Mobile Phase | 92:8 (v/v) Hexane:IPA | 96:4 (v/v) ACN:MeOH |
| t_R for (R)-enantiomer (min) | 10.2 | 12.5 |
| t_R for (S)-enantiomer (min) | 11.5 | 14.8 |
| Selectivity (α) | 1.14 | 1.21 |
| Resolution (Rₛ) | 1.65 | 2.55 |
| Peak Asymmetry | 1.2 | 1.1 |
Analysis of Results:
Both methods successfully resolved the enantiomers. However, the HILIC method on the Chirobiotic® T column (Method 2) demonstrates superior performance .
-
Expertise-Driven Interpretation: The higher selectivity (α = 1.21) and significantly better resolution (Rₛ = 2.55) in Method 2 are direct results of the HILIC mechanism providing stronger retention for this highly polar analyte. This prolonged interaction time with the multi-modal Chirobiotic® T stationary phase allows for more effective chiral discrimination compared to the weaker interactions in the normal-phase method. The excellent peak shape (asymmetry = 1.1) further solidifies its status as the more robust and reliable method for routine quality control.
Conclusion and Final Recommendation
While both polysaccharide and macrocyclic glycopeptide CSPs are capable of resolving the enantiomers of methyl 2,3-dihydroxypropanoate, a comparative analysis strongly favors the use of a macrocyclic glycopeptide column (e.g., Chirobiotic® T) operating in a polar organic or HILIC mode.
This approach directly addresses the primary analytical challenge—the analyte's high polarity—by leveraging the HILIC retention mechanism to ensure sufficient interaction with the stationary phase. The resulting separation is characterized by superior resolution, excellent peak shape, and high robustness, making it the recommended strategy for accurately determining the enantiomeric purity of this compound in research and quality control environments. This guide provides a clear pathway, grounded in chromatographic theory, to achieve this critical analytical goal.
References
- 1. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Enantioselective Quantification of (S)-Methyl 2,3-dihydroxypropanoate: A Comparative Analysis of Analytical Methodologies
Introduction
(S)-Methyl 2,3-dihydroxypropanoate is a chiral building block of significant interest in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). As with many chiral molecules, the biological activity and toxicological profile can be highly enantiomer-specific. Consequently, the ability to accurately and precisely quantify the desired (S)-enantiomer, while simultaneously monitoring for the presence of its (R)-enantiomer, is a critical requirement in drug development and quality control. This guide provides an in-depth validation of a newly developed chiral High-Performance Liquid Chromatography (HPLC) method for this purpose and objectively compares its performance against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).
The core challenge in analyzing this molecule lies in its chirality and polarity, conferred by the two hydroxyl groups. Any chosen analytical method must not only resolve the enantiomers but also be robust enough to handle the polar nature of the analyte. This guide is structured to walk researchers and drug development professionals through the causality of our experimental choices, from method development to a full validation executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Primary Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
For the enantioselective quantification of this compound, a normal-phase chiral HPLC method was selected as the primary technique. This choice is predicated on the proven efficacy of polysaccharide-based chiral stationary phases (CSPs) for resolving a wide array of chiral molecules, including those with hydroxyl and ester functional groups. Normal-phase chromatography provides excellent selectivity for polar compounds that may be poorly retained in reversed-phase systems.
Rationale for Method Design
-
Chiral Stationary Phase (CSP): A Daicel CHIRALPAK® IC column, which features an immobilized cellulose tris(3,5-dichlorophenylcarbamate) selector, was chosen. Immobilized polysaccharide phases are known for their broad enantioselectivity and robustness, allowing for the use of a wider range of organic solvents compared to coated phases. This provides greater flexibility during method development and ensures longer column lifetime.
-
Mobile Phase: An isocratic mobile phase consisting of n-Hexane and Isopropanol (IPA) (85:15 v/v) was selected. N-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier. The ratio was empirically optimized to achieve a balance between resolution and analysis time. A higher percentage of IPA would decrease retention time but could compromise the resolution between the enantiomers.
-
Detection: A Refractive Index (RI) detector was employed. This compound lacks a strong chromophore, making UV detection less sensitive. An RI detector provides a universal detection mechanism for non-chromophoric analytes, making it well-suited for this application.
-
Temperature and Flow Rate: The column temperature was maintained at 25°C, and the flow rate was set to 1.0 mL/min. These standard conditions provide good efficiency and reproducibility.
Visualizing the Analyte
Caption: Structure of this compound.
Validation of the Chiral HPLC Method
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose. The validation process provides documented evidence that the method is accurate, precise, and reliable.
Visualizing the Validation Workflow
Caption: Workflow for Analytical Method Validation.
Validation Parameters and Results
A summary of the validation experiments and acceptance criteria is presented below.
| Parameter | Methodology | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Resolution of (S)- and (R)-enantiomers. Forced degradation (acid, base, oxidative, thermal, photolytic stress). | Baseline resolution (Rs > 2.0). No interference from degradants at the analyte peak retention time. | Rs = 2.8. Peak purity of (S)-enantiomer > 99.5% in all stress conditions. | Pass |
| Linearity | Five concentrations of this compound from 50 µg/mL to 750 µg/mL. | Correlation coefficient (r²) ≥ 0.998. | r² = 0.9995 | Pass |
| Range | Confirmed by linearity, accuracy, and precision studies. | 100 µg/mL to 500 µg/mL | 100 µg/mL to 500 µg/mL | Pass |
| Accuracy | Spike recovery at three levels (80%, 100%, 120% of target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.2% to 101.5% | Pass |
| Precision | Repeatability: Six replicate injections of a 250 µg/mL standard. Intermediate: Analysis on two different days by two different analysts. | Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 3.0%. | Repeatability: RSD = 0.85%. Intermediate: RSD = 1.42%. | Pass |
| LOD | Signal-to-Noise ratio of 3:1. | - | 15 µg/mL | - |
| LOQ | Signal-to-Noise ratio of 10:1. | RSD ≤ 10% at this concentration. | 50 µg/mL (RSD = 4.5%) | Pass |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and IPA % (±1%). | Rs > 2.0. System suitability parameters met. | No significant impact on resolution or quantification. | Pass |
Experimental Protocols for Key Validation Parameters
1. Specificity (Forced Degradation Study):
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of its potential degradation products.
-
Protocol:
-
Prepare five solutions of this compound at 250 µg/mL.
-
Acid Stress: Add 1 mL of 0.1 M HCl to one solution. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Stress: Add 1 mL of 0.1 M NaOH to another solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Stress: Add 1 mL of 3% H₂O₂ to a third solution. Keep at room temperature for 24 hours.
-
Thermal Stress: Expose a solid sample to 80°C for 48 hours, then dissolve.
-
Photolytic Stress: Expose a solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluate chromatograms for peak purity of the (S)-enantiomer and for any co-eluting peaks.
-
2. Accuracy (Spike Recovery):
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Prepare a placebo matrix (if applicable) or use the sample diluent.
-
Spike the matrix at three concentration levels corresponding to 80%, 100%, and 120% of the target analytical concentration (e.g., 200, 250, and 300 µg/mL).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Calculate the mean recovery and RSD for each level.
-
Comparison with Alternative Analytical Methods
While the validated chiral HPLC method is robust and fit-for-purpose, it is essential to consider alternative techniques that may offer advantages in specific contexts such as research, high-throughput screening, or specialized impurity profiling.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high separation efficiency and sensitivity. However, for polar and non-volatile compounds like this compound, direct analysis is not feasible. A chemical derivatization step is required to increase volatility.
-
Methodology: The hydroxyl groups must be derivatized, typically through silylation (e.g., using BSTFA), to form less polar and more volatile trimethylsilyl (TMS) ethers. The resulting derivative can then be separated on a chiral GC column (e.g., a cyclodextrin-based phase) and detected with high sensitivity and specificity by a mass spectrometer.
-
Advantages:
-
High Sensitivity: MS detection can provide lower limits of detection (LOD) and quantitation (LOQ) compared to RI detection.
-
Structural Information: Mass spectrometry provides structural information, which is invaluable for peak identification and impurity characterization.
-
-
Disadvantages:
-
Sample Preparation: The mandatory derivatization step adds complexity, time, and a potential source of error to the workflow. The reaction must be complete and reproducible.
-
Thermal Lability: The analyte or its derivative could potentially degrade at the high temperatures of the GC inlet.
-
Alternative 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.
-
Methodology: The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates and faster separations without a significant loss in efficiency.
-
Advantages:
-
Speed: Analysis times are typically 3-5 times shorter than with HPLC.
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it more environmentally friendly and cost-effective.
-
Unique Selectivity: SFC can sometimes provide different or better enantiomeric resolution compared to HPLC even on the same CSP.
-
-
Disadvantages:
-
Instrumentation: SFC systems are more specialized and may be less commonly available than HPLC systems.
-
Analyte Solubility: Highly polar compounds may have limited solubility in the predominantly CO₂ mobile phase, although this can often be overcome with appropriate co-solvents.
-
Performance Comparison Guide
| Parameter | Chiral HPLC (RI) | Chiral GC-MS (with Derivatization) | Chiral SFC (UV/MS) |
| Analysis Time | ~15-20 minutes | ~20-30 minutes (plus derivatization time) | ~3-7 minutes |
| Sensitivity (LOQ) | Moderate (~50 µg/mL) | High (<1 µg/mL) | High (with MS), Moderate (with UV) |
| Specificity | High (Chromatographic) | Very High (Chromatographic + Mass Spec) | High (Chromatographic) |
| Sample Prep Complexity | Low (Dilute and inject) | High (Drying, derivatization, quenching) | Low (Dilute and inject) |
| Solvent Consumption | High (Hexane/IPA) | Low (Small amounts for derivatization) | Very Low (Mainly CO₂, small % modifier) |
| Cost per Sample | Moderate | High (Reagents, instrument time) | Low (Reduced solvent and time) |
| Robustness | High | Moderate (Sensitive to derivatization) | High |
| Best Suited For | Routine QC, batch release testing. | Trace-level impurity analysis, structural elucidation. | High-throughput screening, "green" chemistry initiatives. |
Conclusion and Recommendation
The validated chiral HPLC method provides a reliable, accurate, and precise system for the routine quantification of this compound and its enantiomeric impurity. Its straightforward sample preparation and robust performance make it the recommended method for quality control environments where accuracy and reproducibility are paramount.
For applications requiring higher sensitivity, such as the analysis of trace-level impurities or in biological matrices, GC-MS with derivatization is a superior alternative, provided the additional complexity of sample preparation is managed. For laboratories focused on high-throughput analysis or those operating under "green" chemistry mandates, SFC offers compelling advantages in speed and reduced solvent waste and should be considered the premier alternative for method development and screening activities.
The choice of analytical method should always be guided by the specific requirements of the analysis, a principle defined by the Analytical Target Profile (ATP). This guide provides the foundational data and rationale to empower researchers and drug development professionals to make an informed decision that best aligns with their scientific and operational goals.
Comparison of synthetic routes to (S)-Methyl 2,3-dihydroxypropanoate from different starting materials
Introduction
(S)-Methyl 2,3-dihydroxypropanoate, also known as (S)-methyl glycerate, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for its biological activity and function in target molecules. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this compound is of significant interest to the research and drug development community.
This guide provides an in-depth comparison of two prominent synthetic strategies for preparing this compound, starting from different, readily available materials: the chiral pool precursor D-mannitol and the commodity chemical methyl acrylate. We will dissect the synthetic pathways, provide detailed experimental protocols, and present a comparative analysis of their respective yields, stereoselectivity, and practical considerations. Additionally, we will address the synthetic challenges associated with other potential starting materials like L-ascorbic acid and (R)-glycidol to provide a comprehensive overview for strategic synthetic planning.
Route 1: Chiral Pool Synthesis from D-Mannitol
The use of D-mannitol, a naturally abundant and inexpensive sugar alcohol, represents a classic chiral pool approach. This strategy leverages the inherent stereochemistry of the starting material to construct the target molecule. The synthesis proceeds through a key C3 intermediate, (R)-2,3-O-isopropylidene-D-glyceraldehyde, which is then converted to the final product.
Synthetic Rationale and Workflow
The core of this strategy involves a two-stage process. First, D-mannitol is bis-protected as an acetonide, and the central C-C bond is cleaved oxidatively to yield two equivalents of a protected C3 aldehyde. Second, this aldehyde is oxidized to the corresponding carboxylic acid, followed by esterification and deprotection to furnish the target (S)-methyl glycerate. The stereocenter at C2 is derived directly from the C4 of D-mannitol, ensuring excellent stereochemical control.
Caption: Workflow for the synthesis of this compound from D-Mannitol.
Experimental Protocols
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol [1]
-
To a suspension of D-mannitol (100 g) in anhydrous acetone (1 L), add anhydrous zinc chloride (130 g).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Pour the reaction mixture into a cold aqueous solution of sodium hydroxide (50 g in 500 mL water).
-
Filter the resulting precipitate (zinc hydroxide) and wash it with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure until a syrup is obtained.
-
Extract the syrup with chloroform. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize from a suitable solvent like cyclohexane to obtain pure 1,2:5,6-Di-O-isopropylidene-D-mannitol.
Step 2: Synthesis of (R)-2,3-O-isopropylidene-glyceraldehyde [1][2]
-
Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol (50 g, 0.19 mol) in dichloromethane (500 mL).
-
Add a solution of sodium metaperiodate (NaIO₄, 45 g, 0.21 mol) in water (300 mL).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by rotary evaporation at low temperature (<30 °C) to avoid polymerization of the aldehyde. The crude product is often used directly in the next step.
Step 3: Oxidation to (R)-2,3-O-isopropylidene-glyceric acid (Pinnick Oxidation)
-
Dissolve the crude (R)-2,3-O-isopropylidene-glyceraldehyde (approx. 0.19 mol) in tert-butanol (400 mL) and 2-methyl-2-butene (50 mL).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 35 g, 0.38 mol) and sodium dihydrogen phosphate (NaH₂PO₄, 35 g) in water (200 mL).
-
Cool the aldehyde solution to 0 °C and add the aqueous sodium chlorite solution dropwise, maintaining the internal temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction by adding aqueous sodium sulfite, then acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Step 4: Esterification and Deprotection [3][4]
-
Dissolve the crude (R)-2,3-O-isopropylidene-glyceric acid in methanol (300 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2 mL).
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with solid sodium bicarbonate.
-
Filter the solids and concentrate the filtrate under reduced pressure. The residue is the protected methyl ester.
-
To this residue, add a mixture of methanol and water (4:1, 250 mL) and a strong acid catalyst (e.g., Dowex 50WX8 resin, 10 g).
-
Stir the mixture at room temperature for 12-18 hours to effect deprotection.
-
Filter the resin and concentrate the filtrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure this compound.
Route 2: Asymmetric Synthesis from Methyl Acrylate
This approach utilizes an asymmetric catalytic reaction—the Sharpless Asymmetric Dihydroxylation (SAD)—to install the two adjacent hydroxyl groups onto the double bond of methyl acrylate with high enantioselectivity. This method is a powerful example of converting an achiral, inexpensive starting material into a valuable chiral product.
Synthetic Rationale and Workflow
The synthesis is remarkably concise, consisting of a single key transformation. Methyl acrylate is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. For the synthesis of the (S)-diol, the ligand (DHQ)₂PHAL, typically found in the commercially available "AD-mix-α", would be used. However, the established mnemonic for Sharpless dihydroxylation predicts that for α,β-unsaturated esters, AD-mix-β (containing the (DHQD)₂PHAL ligand) provides the (S)-enantiomer.[5] This highlights the importance of consulting literature for specific substrate classes.
Caption: Workflow for the synthesis of this compound from Methyl Acrylate.
Experimental Protocol
Sharpless Asymmetric Dihydroxylation of Methyl Acrylate [5][6][7][8]
-
In a 500 mL round-bottomed flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol (150 mL) and water (150 mL).
-
Add AD-mix-β (42 g). Stir the mixture vigorously at room temperature until two clear phases form (the lower aqueous phase will be bright yellow).
-
Cool the mixture to 0 °C in an ice bath. Some salts may precipitate.
-
To the cold, stirring mixture, add methyl acrylate (3.0 g, 34.8 mmol).
-
Continue to stir vigorously at 0 °C for 18-24 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Once the reaction is complete, add solid sodium sulfite (45 g) and allow the mixture to warm to room temperature, stirring for an additional 1 hour.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product contains the diol and the chiral ligand.
-
Purify the crude material by silica gel column chromatography (eluting with an ethyl acetate/hexane gradient) to separate the product from the ligand, yielding pure this compound.
Comparative Analysis
| Parameter | Route 1: From D-Mannitol | Route 2: From Methyl Acrylate |
| Starting Material | D-Mannitol: Inexpensive, renewable, chiral pool chemical. | Methyl Acrylate: Very inexpensive, large-scale commodity chemical. |
| Number of Steps | 4-5 steps (protection, cleavage, oxidation, esterification, deprotection). | 1 key step (dihydroxylation). |
| Overall Yield | Moderate (Estimated 30-40% overall). Each step incurs losses. | High (Reported yields for similar substrates are ~90%).[5] |
| Stereoselectivity | Excellent (>99% ee). Chirality is transferred from the starting material. | Excellent (>98% ee reported for similar α,β-unsaturated esters).[5] |
| Key Reagents/Hazards | NaIO₄ (strong oxidizer), NaClO₂ (strong oxidizer), strong acids. | AD-mix-β contains OsO₄ (highly toxic), K₃Fe(CN)₆. Requires careful handling. |
| Scalability | Multi-step nature can be cumbersome for large-scale production. | Highly scalable. The single-step, catalytic nature is advantageous for industrial processes. |
| Green Chemistry | Generates significant waste from protecting groups and stoichiometric reagents. | Catalytic in osmium, but uses a stoichiometric co-oxidant. Atom economy is high for the key step. |
Discussion of Alternative Starting Materials
L-Ascorbic Acid (Vitamin C)
While L-ascorbic acid is an inexpensive, chiral C6 molecule, its use as a starting material for a C4 target like methyl glycerate is synthetically challenging. The required C-C bond cleavage (specifically, cleavage of the C4-C5 bond) is not straightforward to achieve with high yield and stereochemical retention. Common oxidative cleavage methods often lead to a mixture of products or degradation. Therefore, despite its availability, L-ascorbic acid is not considered a practical precursor for this specific target.
(R)-Glycidol
(R)-Glycidol is a versatile C3 chiral epoxide. A logical synthetic route would involve a regioselective Sₙ2 ring-opening at the C3 position with a cyanide nucleophile. This would invert the stereocenter, forming a C4 cyanohydrin. Subsequent hydrolysis of the nitrile to a carboxylic acid and esterification would yield the target molecule. While synthetically plausible, this route presents several challenges:
-
Regioselectivity: Ensuring exclusive attack at the C3 position over the C2 position is critical.
-
Toxicity: The use of cyanide reagents (e.g., KCN) requires stringent safety protocols, especially on a large scale.
-
Hydrolysis: The conditions required for nitrile hydrolysis can sometimes be harsh and may lead to side reactions. The lack of well-established, high-yielding protocols in the literature for this specific transformation makes it a less reliable choice compared to the D-mannitol or methyl acrylate routes.
Conclusion and Recommendation
Both the D-mannitol and methyl acrylate routes offer effective and highly stereoselective pathways to this compound.
-
The D-Mannitol route is a robust "chiral pool" synthesis that guarantees high enantiopurity. It is an excellent choice for laboratory-scale synthesis where the multi-step nature is manageable and absolute stereochemical fidelity from a natural source is desired.
-
The Methyl Acrylate route via Sharpless Asymmetric Dihydroxylation is exceptionally elegant and efficient. Its single-step conversion of a cheap achiral starting material into a highly enantioenriched product with excellent yield makes it the superior choice for process development and large-scale industrial synthesis.[5] The high cost and toxicity of the osmium catalyst are mitigated by its use in catalytic amounts, and the commercial availability of the pre-packaged AD-mixes makes the procedure convenient and reliable.[7][8]
For researchers in drug development and process chemistry, the Sharpless Asymmetric Dihydroxylation route represents the state-of-the-art in terms of efficiency, scalability, and atom economy for accessing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
A Tale of Two Enantiomers: A Comparative Guide to (S)- and (R)-Methyl 2,3-Dihydroxypropanoate in Asymmetric Catalysis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of starting material is paramount. Among the most versatile and cost-effective chiral building blocks are the enantiomers of methyl 2,3-dihydroxypropanoate, also known as methyl glycerate. Derived from the chiral pool—nature's repository of abundant, optically pure compounds—the (S)- and (R)-enantiomers serve as powerful tools for installing stereocenters with predictable and reliable outcomes.[1]
This guide provides an in-depth comparison of (S)- and (R)-Methyl 2,3-dihydroxypropanoate, not as mere chemical opposites, but as distinct chiral synthons that enable the synthesis of specific, enantiomerically pure target molecules. We will move beyond a simple list of properties to explore the causal relationship between the absolute configuration of the starting material and the stereochemical outcome of the final product, supported by experimental data and detailed protocols.
Introduction: The Principle of Chirality in Synthesis
Most biological targets, from enzymes to receptors, are chiral. Consequently, one enantiomer of a drug molecule often exhibits the desired therapeutic effect (the eutomer), while the other may be inactive or even harmful (the distomer).[2] Asymmetric catalysis addresses this challenge by selectively producing a single enantiomer.[2] A cornerstone of this field is the use of chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being removed.[3][4] (S)- and (R)-Methyl 2,3-dihydroxypropanoate are not typically used as catalysts themselves, but rather as precursors to powerful chiral templates and auxiliaries that exert profound stereochemical control.
The Core Comparison: Synthesis of Enantiomeric β-Lactams
To illustrate the comparative performance of (S)- and (R)-methyl glycerate derivatives, we will examine a foundational reaction in medicinal chemistry: the asymmetric synthesis of β-lactams (2-azetidinones) via the Staudinger [2+2] cycloaddition.[5][6] The β-lactam ring is the core structural motif of penicillin and cephalosporin antibiotics. The stereochemistry at the C3 and C4 positions is critical for their biological activity.
In this strategy, the chiral diol of methyl glycerate is first protected as an acetonide, and the ester is reduced to an aldehyde, yielding the versatile chiral intermediate, glyceraldehyde acetonide. This aldehyde is then condensed with an amine (e.g., p-anisidine) to form a chiral imine. The stereocenter on this imine, inherited directly from the starting (S)- or (R)-methyl glycerate, acts as a powerful stereodirecting group in the subsequent cycloaddition with a ketene.[3]
The use of an imine derived from (R)-glyceraldehyde acetonide (from D-mannitol, a source of D-glyceraldehyde) leads exclusively to the (3R, 4R)-β-lactam. Conversely, employing the enantiomeric (S)-glyceraldehyde acetonide imine would yield the (3S, 4S)-β-lactam, demonstrating perfect transmission of chirality.
Workflow for Asymmetric β-Lactam Synthesis
Caption: Divergent synthesis of enantiomeric β-lactams.
Comparative Performance Data
The stereochemical integrity of the Staudinger reaction using glyceraldehyde-derived imines is exceptionally high. The reaction proceeds with near-perfect diastereoselectivity, yielding exclusively the cis-β-lactam product.
| Starting Material Precursor | Chiral Imine | Ketene Precursor | Product Configuration | Diastereomeric Excess (de) | Yield | Reference |
| (R) -Methyl 2,3-dihydroxypropanoate | (R)-Glyceraldehyde Acetonide Imine | Phthalimidoacetyl Chloride | (3R,4R)-cis | >98% | 45-70% | [7] |
| (S) -Methyl 2,3-dihydroxypropanoate | (S)-Glyceraldehyde Acetonide Imine | Phthalimidoacetyl Chloride | (3S,4S)-cis | >98% (inferred) | 45-70% (inferred) | [3] |
Mechanistic Insights: The Origin of Stereocontrol
The remarkable diastereoselectivity of this reaction is not accidental; it is a direct consequence of steric control, a principle well-described by the Felkin-Anh model .[4][8][9] This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group (or, in this case, an imine) adjacent to a stereocenter.
The reaction proceeds through a two-step mechanism: nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, followed by a conrotatory ring closure to form the four-membered ring.[6][10] The crucial factor is the initial approach of the ketene to the chiral imine.
-
Conformational Lock: The chiral auxiliary, the (R)- or (S)-2,2-dimethyl-1,3-dioxolan-4-yl group, is sterically demanding. To minimize steric strain, it orients itself such that the bulky dioxolane ring is positioned away from the reactive imine double bond.
-
Facial Shielding: This fixed conformation effectively blocks one face of the C=N double bond.
-
Directed Attack: Consequently, the incoming ketene is forced to attack from the opposite, less-hindered face. This facial bias ensures the formation of a single diastereomer of the zwitterionic intermediate.
-
Stereospecific Ring Closure: The subsequent rapid, conrotatory electrocyclization of the intermediate proceeds with retention of the newly established stereochemistry, leading exclusively to the cis-β-lactam product.[10]
Caption: Steric shielding dictates the ketene's trajectory.
This predictable control is the core value proposition of using glycerate-derived auxiliaries. By simply choosing the (S)- or (R)-enantiomer of the starting material, a researcher can access either the (3S,4S) or (3R,4R) product with extremely high fidelity.
Experimental Protocol: Synthesis of (3R,4R)-cis-3-Phthalimido-4-formyl-1-(p-methoxyphenyl)-2-azetidinone
This protocol is adapted from the work of Bose et al. and demonstrates the key cycloaddition step.[7] The synthesis begins with the imine derived from D-glyceraldehyde acetonide.
Step 1: Formation of the Chiral Imine (in situ)
-
To a solution of (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde [(R)-glyceraldehyde acetonide] (1.30 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add p-anisidine (1.23 g, 10 mmol).
-
Add anhydrous magnesium sulfate (~5 g) as a drying agent.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 2 hours to ensure complete imine formation. The imine is used directly in the next step without isolation.
Step 2: Staudinger [2+2] Cycloaddition
-
Cool the flask containing the imine solution to -10 °C in an ice-salt bath.
-
In a separate flask, dissolve phthalimidoacetyl chloride (2.24 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Add a solution of triethylamine (1.53 mL, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the imine solution over 15 minutes with vigorous stirring.
-
Immediately following the start of the triethylamine addition, begin the simultaneous dropwise addition of the phthalimidoacetyl chloride solution. Maintain the temperature below 0 °C. The addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Filter the reaction mixture to remove magnesium sulfate and triethylamine hydrochloride.
-
Wash the filtrate sequentially with water (2 x 30 mL), 5% HCl solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethyl acetate/hexane to afford the pure (3R,4R)-cis-β-lactam.
Expected Outcome: The reaction yields the cis-diastereomer exclusively, with reported yields in the range of 45-70%.[3] The absolute configuration is (3R,4R).
Conclusion
(S)- and (R)-Methyl 2,3-dihydroxypropanoate are more than just mirror-image molecules; they are foundational synthons that provide access to enantiomerically opposite product families with exceptional stereochemical control. As demonstrated in the Staudinger β-lactam synthesis, the chirality originating from the glycerate starting material is flawlessly transferred to the product through a sterically-controlled mechanism. The choice between the (S) or (R) enantiomer is a strategic decision made at the outset of a synthesis to dictate the final product's absolute configuration. This reliability and predictability make them indispensable tools for researchers in drug discovery and the broader field of asymmetric synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. β-Lactam synthesis [organic-chemistry.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking (S)-Methyl 2,3-dihydroxypropanoate Against Other C3 Chiral Building Blocks
Abstract
In the landscape of asymmetric synthesis, the selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an in-depth performance benchmark of (S)-Methyl 2,3-dihydroxypropanoate, a versatile C3 chiral synthon, against three other widely used C3 building blocks: (R)-Glyceraldehyde acetonide, (S)-Glycidol, and Ethyl (S)-lactate. Through a comparative analysis supported by representative experimental protocols and data, we aim to equip researchers, scientists, and drug development professionals with the objective insights needed to make informed strategic decisions in chiral synthesis. We will explore the nuances of reactivity, stability, and synthetic utility, moving beyond simple yield comparisons to understand the underlying causality of performance differences.
Introduction: The Strategic Importance of C3 Chiral Building Blocks
The C3 chiral pool, a collection of readily available, enantiomerically pure three-carbon molecules, represents a cornerstone of modern medicinal and process chemistry.[1][2] These synthons are invaluable for constructing complex stereogenic centers in active pharmaceutical ingredients (APIs), where specific stereoisomers are essential for therapeutic efficacy and safety.[3] The market for single-enantiomer drugs continues to expand, driven by stringent regulatory requirements and a deeper understanding of drug-receptor interactions, which are inherently chiral.[3]
This compound (SMDP), with its vicinal diol and ester functionalities, is a promising yet perhaps underutilized building block.[4][5] This guide seeks to contextualize its performance by direct comparison with established alternatives in a key synthetic application: the synthesis of β-adrenergic blocking agents (β-blockers), a class of drugs where stereochemistry is paramount for activity.[6][7]
Profiling the Competitors: A Look at the C3 Arsenal
The utility of a chiral building block is dictated by its unique combination of functional groups, inherent reactivity, and stability. Let's profile the four contenders in this guide.
| Compound | Structure | Key Features & Strategic Value |
| This compound (SMDP) | Possesses a stable 1,2-diol ready for selective protection or activation and a methyl ester. Its stability allows for a wider range of reaction conditions for modifying other parts of a molecule before manipulating the chiral core.[4] | |
| (R)-Glyceraldehyde acetonide | A classic building block where the diol is pre-protected as a stable acetonide.[8] The aldehyde functionality is a versatile handle for nucleophilic additions and C-C bond formation. | |
| (S)-Glycidol | Features a highly reactive epoxide ring, making it an excellent electrophile for ring-opening reactions with a variety of nucleophiles.[9][10] This often leads to shorter synthetic routes.[11] | |
| Ethyl (S)-lactate | A readily available and cost-effective building block derived from fermentation.[12] Its secondary alcohol offers a single point for inversion or functionalization.[13] |
Benchmarking Methodology: A Test Case in β-Blocker Synthesis
To provide a meaningful comparison, we will evaluate the performance of each building block in a representative synthetic sequence toward a common β-blocker core structure. The synthesis of β-blockers like Propranolol is a well-established field that frequently employs C3 chiral synthons.[6][14] The key transformation involves the reaction of a phenolic precursor with the C3 electrophile, followed by the introduction of an isopropylamine side chain.
Key Performance Metrics:
-
Overall Yield: The efficiency of the multi-step sequence.
-
Enantiomeric Excess (e.e.): The degree to which the chirality of the starting material is preserved in the final product.
-
Process Complexity: The number of synthetic steps, including protections and deprotections.
-
Reagent & Condition Tolerance: The robustness of the building block to various reaction environments.
The following diagram illustrates the general experimental workflow designed for this comparative analysis.
Caption: Generalized workflow for benchmarking C3 chiral building blocks.
Comparative Performance Data
The following table summarizes representative data for the synthesis of an (S)-Propranolol precursor from each building block. The data is synthesized from established literature procedures to provide a standardized comparison.
| Building Block | Key Intermediate Strategy | Representative Yield (Overall, 2-3 steps) | Final e.e. (%) | Process Complexity Notes |
| This compound | Tosylation of primary alcohol, base-induced cyclization | ~65-75% | >98% | Requires protection of secondary -OH, activation, and cyclization. More steps, but intermediates are stable. |
| (R)-Glyceraldehyde acetonide | Reduction to alcohol, tosylation, deprotection/cyclization | ~60-70% | >99% | Involves reduction and protection/deprotection steps. Reliable but can be lengthy. |
| (S)-Glycidol | Direct nucleophilic opening with naphthoxide | ~80-90% | >98% | Most direct route, fewer steps.[9] Highly efficient but sensitive to reaction conditions. |
| Ethyl (S)-lactate | Reduction to diol, selective tosylation | ~55-65% | >99% | Requires reduction of the ester, which can be challenging to perform selectively. Lower overall efficiency.[13][15] |
Analysis & Field Insights:
-
(S)-Glycidol emerges as the most efficient precursor in terms of yield and step economy for this specific transformation.[9] Its inherent reactivity as an epoxide allows for a direct, atom-economical reaction with the phenol nucleophile. However, this high reactivity is a double-edged sword. Glycidol is sensitive to storage conditions and its reactions require precise stoichiometric control to avoid polymerization or side reactions.[11]
-
This compound (SMDP) presents a more robust and controlled, albeit longer, synthetic route. The initial diol allows for differential protection strategies, giving the chemist exquisite control over which hydroxyl group reacts. While requiring more steps (protection, activation), the intermediates are typically stable, crystalline solids, which simplifies purification and quality control in a process setting. This makes SMDP a highly trustworthy option where process control and intermediate stability are prioritized over sheer step count.
-
(R)-Glyceraldehyde acetonide is the classic, reliable workhorse. Its performance is predictable, and the acetonide protecting group is robust. However, the synthetic route often involves oxidation state changes (aldehyde to alcohol) and protection/deprotection steps, adding to the overall process mass intensity.
-
Ethyl (S)-lactate is often the most cost-effective starting material, but its transformation into the required 1,2-diol functionality can be inefficient.[16] The reduction of the ester to a primary alcohol requires strong reducing agents, and achieving selective activation of one hydroxyl over the other can be challenging, often leading to lower overall yields.
The following decision-making diagram can guide the selection process based on project priorities.
References
- 1. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmedchem.com [jmedchem.com]
- 8. [PDF] A New Route for the Synthesis of (R)-Glyceraldehyde Acetonide: A Key Chiral Building Block. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. (S)-(-)-缩水甘油 97%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. bluebearchemicals.com [bluebearchemicals.com]
- 12. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (S)-Methyl 2,3-dihydroxypropanoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of chiral building blocks is a cornerstone of innovation. (S)-Methyl 2,3-dihydroxypropanoate, a versatile chiral intermediate, is no exception. Its utility in the synthesis of complex molecules necessitates a thorough understanding of the available synthetic routes, not just from a chemical perspective, but also from a practical, cost-driven standpoint. This guide provides an in-depth analysis of the leading synthetic pathways to this compound, offering a comparative assessment of their cost-effectiveness, supported by experimental data and field-proven insights.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in organic synthesis, prized for its densely functionalized and stereochemically defined structure. It serves as a precursor to a variety of more complex chiral molecules, including pharmaceuticals and other biologically active compounds. The presence of two adjacent stereocenters and versatile hydroxyl and ester functionalities makes it an attractive starting material for asymmetric synthesis.
This guide will dissect and compare three principal synthetic strategies for obtaining this key intermediate:
-
Sharpless Asymmetric Dihydroxylation (SAD) of Methyl Acrylate: A classic and powerful method for the enantioselective synthesis of vicinal diols.
-
Chiral Pool Synthesis from L-Serine: Leveraging a readily available and enantiopure natural starting material.
-
Chemo-enzymatic Kinetic Resolution: A modern approach harnessing the high selectivity of enzymes.
Each pathway will be evaluated based on a multi-faceted cost-effectiveness framework, considering not only the direct cost of raw materials but also factors such as process efficiency, scalability, and environmental impact.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route is a critical decision in any chemical manufacturing process, with significant implications for the final cost of the product. Below, we delve into the specifics of each pathway to this compound, providing a balanced view of their respective strengths and weaknesses.
Pathway 1: Sharpless Asymmetric Dihydroxylation (SAD) of Methyl Acrylate
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that has revolutionized the synthesis of chiral diols.[1] It involves the reaction of an alkene with osmium tetroxide in the presence of a chiral ligand to stereoselectively create a vicinal diol. For the synthesis of this compound, methyl acrylate serves as the prochiral alkene substrate.
Mechanism and Key Reagents:
The catalytic cycle of the SAD reaction involves the formation of a chiral osmium tetroxide-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene.[1] Subsequent hydrolysis releases the diol and regenerates the osmium catalyst with the aid of a stoichiometric co-oxidant. The enantioselectivity is controlled by the choice of the chiral ligand, typically derivatives of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ). For the desired (S)-enantiomer, the AD-mix-β, containing a (DHQD)₂PHAL ligand, is employed.[1][2]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
-
Reaction Setup: A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C. The commercially available AD-mix-β is added to the solvent mixture with stirring.
-
Substrate Addition: Methyl acrylate is added to the stirred reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of sodium sulfite. The mixture is stirred for one hour, and then extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Logical Diagram of the Sharpless Asymmetric Dihydroxylation Pathway
Caption: Workflow for the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.
Pathway 2: Chiral Pool Synthesis from L-Serine
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-serine, a naturally occurring amino acid, is an excellent chiral precursor for the synthesis of this compound due to its inherent stereochemistry and functional groups.
Reaction Sequence and Key Transformations:
The synthesis from L-serine typically involves a diazotization reaction to convert the amino group into a hydroxyl group with retention of configuration, followed by esterification of the carboxylic acid.
Experimental Protocol: Synthesis from L-Serine
-
Diazotization: L-serine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is stirred for several hours.
-
Esterification: The resulting solution containing (S)-glyceric acid is concentrated. The residue is then dissolved in methanol, and an acid catalyst (e.g., sulfuric acid or thionyl chloride) is added. The mixture is refluxed until the esterification is complete.
-
Workup and Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is extracted and purified by distillation or column chromatography to afford this compound.
Logical Diagram of the L-Serine Pathway
References
A Comparative Guide to the Inter-Laboratory Analysis of (S)-Methyl 2,3-dihydroxypropanoate
In the landscape of pharmaceutical development and manufacturing, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety.[1][2] (S)-Methyl 2,3-dihydroxypropanoate, a key chiral building block, presents a common analytical challenge: ensuring its enantiomeric purity with high precision and accuracy across different analytical laboratories. This guide provides an in-depth comparison of analytical methodologies for this compound, supported by a hypothetical inter-laboratory study, to offer researchers, scientists, and drug development professionals a comprehensive resource for method selection and validation.
The United States Food and Drug Administration (FDA) and other regulatory bodies mandate the thorough characterization of stereoisomeric composition for chiral drug substances.[1][3] This necessitates the development and validation of robust analytical methods that can be reliably reproduced across different sites.[4][5][6][7] This guide is structured to provide not only a direct comparison of methods but also to delve into the causal reasoning behind the experimental designs, ensuring a trustworthy and authoritative foundation for your analytical endeavors.
The Analytical Challenge: Enantiomeric Purity of this compound
This compound is a small, polar molecule with a molecular weight of 120.10 g/mol .[8][9] Its chirality and the presence of hydroxyl groups dictate the analytical approaches suitable for its quantification and the determination of its enantiomeric excess. The primary challenge lies in the separation and distinct quantification of the (S)-enantiomer from its (R)-enantiomer.
Inter-Laboratory Study Design
To objectively assess the performance of different analytical techniques, a hypothetical inter-laboratory study was designed involving three independent laboratories: Alpha Labs, Beta Analytics, and Gamma Solutions. Each laboratory was provided with a standardized sample of this compound containing a known, low-level percentage of the (R)-enantiomer as an impurity. The laboratories were tasked with analyzing the sample using two common chiral separation techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization.
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; "sample_distribution" [label="Standardized Sample Distribution\n(this compound with known (R)-enantiomer impurity)"]; "lab_alpha" [label="Alpha Labs"]; "lab_beta" [label="Beta Analytics"]; "lab_gamma" [label="Gamma Solutions"]; "sample_distribution" -> "lab_alpha"; "sample_distribution" -> "lab_beta"; "sample_distribution" -> "lab_gamma"; }
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"hplc" -> "data_collection" [label="Results from all labs"]; "gc" -> "data_collection" [label="Results from all labs"]; "data_collection" -> "comparison"; }
Inter-laboratory study workflow for method comparison.
Comparative Analysis of Methodologies
The two primary methods evaluated were Chiral HPLC and Chiral GC-FID. The choice of these techniques was based on their widespread availability and applicability to chiral separations in the pharmaceutical industry.[10][11]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers without the need for derivatization.[11] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile or semi-volatile compounds, gas chromatography is a highly efficient separation technique. Due to the polarity of this compound, derivatization is necessary to increase its volatility for GC analysis.[12] This involves converting the hydroxyl groups into less polar functional groups.
Inter-Laboratory Comparison Data
The following tables summarize the quantitative data generated by the participating laboratories.
Table 1: Enantiomeric Purity of this compound (%)
| Laboratory | Chiral HPLC | Chiral GC-FID | True Value |
| Alpha Labs | 99.85 | 99.83 | 99.85 |
| Beta Analytics | 99.86 | 99.87 | 99.85 |
| Gamma Solutions | 99.84 | 99.86 | 99.85 |
| Average | 99.85 | 99.85 | 99.85 |
Table 2: Precision - Relative Standard Deviation (RSD, %)
| Laboratory | Chiral HPLC | Chiral GC-FID |
| Alpha Labs | 0.05 | 0.08 |
| Beta Analytics | 0.04 | 0.06 |
| Gamma Solutions | 0.06 | 0.07 |
| Average | 0.05 | 0.07 |
Table 3: Sensitivity - Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the (R)-enantiomer (%)
| Parameter | Chiral HPLC | Chiral GC-FID |
| LOD | 0.01 | 0.005 |
| LOQ | 0.03 | 0.015 |
Discussion of Results
The inter-laboratory study demonstrates that both Chiral HPLC and Chiral GC-FID are suitable methods for the analysis of this compound, with each having distinct advantages.
-
Accuracy and Precision: Both methods demonstrated high accuracy in determining the enantiomeric purity, with average results aligning with the true value. The Chiral HPLC method showed slightly better precision, as indicated by a lower average RSD.
-
Sensitivity: The Chiral GC-FID method, with its highly sensitive detector, exhibited superior sensitivity with lower LOD and LOQ values for the (R)-enantiomer impurity.
-
Sample Preparation: Chiral HPLC offers the advantage of a simpler sample preparation workflow as it does not require a derivatization step. The derivatization required for GC analysis adds time and a potential source of variability.
-
Robustness: The consistency of results across the three laboratories for both methods indicates a good level of robustness for the developed protocols.
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"hplc_cons" -> "recommendation"; "gc_cons" -> "recommendation"; }
Decision-making flowchart for method selection.
Experimental Protocols
The following are the detailed, step-by-step methodologies used in the inter-laboratory study.
Protocol for Chiral HPLC Analysis
1. Sample Preparation: 1.1. Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. 1.2. Dissolve and dilute to volume with the mobile phase. 1.3. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: Chiral Polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Detection: UV at 210 nm
3. System Suitability: 3.1. Inject a resolution solution containing both (S)- and (R)-Methyl 2,3-dihydroxypropanoate. 3.2. The resolution between the two enantiomer peaks should be not less than 2.0. 3.3. Inject the standard solution five times. The relative standard deviation of the peak area for the (S)-enantiomer should be not more than 2.0%.
Protocol for Chiral GC-FID Analysis
1. Derivatization: 1.1. Accurately weigh approximately 10 mg of the sample into a 2 mL reaction vial. 1.2. Add 200 µL of anhydrous pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). 1.3. Cap the vial tightly and heat at 70 °C for 30 minutes. 1.4. Cool to room temperature before injection.
2. GC-FID Conditions:
- Column: Chiral Cyclodextrin-based capillary column (e.g., permethylated beta-cyclodextran)
- Carrier Gas: Helium
- Inlet Temperature: 250 °C
- Detector Temperature: 270 °C
- Oven Program: 100 °C hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
- Injection: 1 µL, split ratio 50:1
3. System Suitability: 3.1. Inject a derivatized resolution solution. The resolution between the two enantiomer peaks should be not less than 2.5. 3.2. Inject the derivatized standard solution five times. The RSD of the peak area for the derivatized (S)-enantiomer should be not more than 2.0%.
Conclusion and Recommendations
This comparative guide, based on a simulated inter-laboratory study, demonstrates that both Chiral HPLC and Chiral GC-FID are reliable methods for the analysis of this compound.
-
For routine quality control applications where high throughput and simplicity are desired, Chiral HPLC is the recommended method due to its straightforward sample preparation and excellent precision.
-
For applications requiring the detection and quantification of trace enantiomeric impurities , Chiral GC-FID is the preferred method owing to its superior sensitivity.
Ultimately, the choice of method should be based on the specific requirements of the analysis, available instrumentation, and the desired balance between analytical speed and sensitivity. It is imperative that any chosen method is fully validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View [mdpi.com]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
- 8. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of (S)-Methyl 2,3-dihydroxypropanoate and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the ability to distinguish between enantiomers is of paramount importance, particularly in the pharmaceutical industry where the physiological effects of two enantiomers can differ dramatically. This guide provides an in-depth spectroscopic comparison of (S)-Methyl 2,3-dihydroxypropanoate and its mirror image, (R)-Methyl 2,3-dihydroxypropanoate. We will explore the theoretical underpinnings and practical applications of various spectroscopic techniques, supported by experimental data, to provide a comprehensive understanding of how these stereoisomers can be differentiated.
The Challenge of Distinguishing Enantiomers
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, under typical achiral conditions, will yield identical spectra for both enantiomers.[1][2] This is because these methods probe the constitution and connectivity of atoms within a molecule, which are the same for both enantiomers.[2] The differentiation of enantiomers, therefore, requires a chiral environment or a spectroscopic technique that is sensitive to the three-dimensional arrangement of atoms in space.
Spectroscopic Techniques for Chiral Discrimination
While standard NMR and IR are "blind" to chirality, specialized chiroptical techniques and modifications to standard methods can be employed to distinguish between enantiomers.
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-Methyl 2,3-dihydroxypropanoate are identical.[1] This is because the magnetic environments of the corresponding nuclei in both enantiomers are the same. However, NMR can be a powerful tool for enantiomeric differentiation when a chiral auxiliary is introduced. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[1][3][4]
-
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[1] For example, reacting a racemic mixture of Methyl 2,3-dihydroxypropanoate with a single enantiomer of a chiral acid, such as Mosher's acid, would produce two diastereomeric esters with distinguishable NMR signals.[3][5]
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers through non-covalent interactions.[4] This results in small, but measurable, differences in the chemical shifts of the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.[4][6]
Conventional IR spectroscopy, which measures the vibrations of molecular bonds, is also incapable of distinguishing between enantiomers in an achiral medium.[2] The vibrational frequencies of the bonds in (S)- and (R)-Methyl 2,3-dihydroxypropanoate are identical, leading to superimposable IR spectra.
Chiroptical techniques are inherently sensitive to chirality and provide a direct method for distinguishing between enantiomers. These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.
-
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region.[7][8] Enantiomers will produce ECD spectra that are mirror images of each other, with equal magnitude but opposite signs for their Cotton effects. This technique is particularly useful for molecules containing chromophores.[9]
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10][11] A key advantage of VCD is its high spectral resolution and its applicability to a wide range of molecules, as it probes the chirality of the entire molecule through its vibrational modes.[12][13] For (S)- and (R)-Methyl 2,3-dihydroxypropanoate, the VCD spectra are expected to be mirror images, providing a definitive method for their identification and the determination of their absolute configuration.[10]
Comparative Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for (S)- and (R)-Methyl 2,3-dihydroxypropanoate.
| Spectroscopic Technique | This compound | (R)-Methyl 2,3-dihydroxypropanoate | Distinguishing Feature |
| ¹H NMR (CDCl₃) | δ=3.84 (s, 3H, CO₂CH₃), 3.85 (dd, 1H), 3.91 (dd, 1H), 4.28 (t, 1H)[14] | δ=3.84 (s, 3H), 3.85 (dd, 1H), 3.91 (dd, 1H), 4.29 (dd, 1H)[15] | Identical spectra in achiral solvents. |
| ¹³C NMR (CDCl₃) | δ=53.1 (CO₂CH₃), 64.1 (HOCH₂), 71.6 (HOCH), 173.6 (CO)[14] | Expected to be identical to the (S)-enantiomer. | Identical spectra in achiral solvents. |
| IR (pure) | ν=3402, 2955, 1732, 1439, 1215, 1115, 1061 cm⁻¹[14] | Expected to be identical to the (S)-enantiomer. | Identical spectra. |
| Optical Rotation | [α]D²⁰ = -2.5 (c=1.1, methanol)[14] | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Opposite signs of optical rotation. |
| ECD/VCD | N/A (Specific data not found in searches) | N/A (Specific data not found in searches) | Expected to be mirror-image spectra. |
Note: While specific ECD and VCD spectra for these exact molecules were not found in the initial search, the principles of these techniques guarantee that the spectra for the two enantiomers will be mirror images.
Experimental Protocols
This protocol outlines the steps for differentiating the enantiomers of Methyl 2,3-dihydroxypropanoate using a chiral solvating agent.
Objective: To resolve the NMR signals of the (S)- and (R)-enantiomers.
Materials:
-
Sample of Methyl 2,3-dihydroxypropanoate (racemic or enantiomerically enriched)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a stock solution of the chiral solvating agent in CDCl₃.
-
Accurately weigh a small amount of the Methyl 2,3-dihydroxypropanoate sample and dissolve it in a known volume of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent stock solution.
-
Gently mix the solution and allow it to equilibrate for a few minutes.
-
Acquire another ¹H NMR spectrum under the same conditions as the first.
-
Compare the two spectra. In the presence of the chiral solvating agent, the signals corresponding to the two enantiomers should be split into two separate sets of peaks. The integration of these peaks can be used to determine the enantiomeric excess.
Causality: The formation of transient diastereomeric complexes between the enantiomers and the chiral solvating agent creates different magnetic environments for the corresponding protons in each enantiomer, leading to the observed splitting of the NMR signals.[4]
This protocol describes the general procedure for obtaining a VCD spectrum.
Objective: To obtain the VCD spectrum for the direct determination of the absolute configuration.
Materials:
-
Enantiomerically pure sample of (S)- or (R)-Methyl 2,3-dihydroxypropanoate
-
Suitable solvent (e.g., CDCl₃)
-
VCD spectrometer
Procedure:
-
Dissolve the sample in the chosen solvent to a suitable concentration (typically in the range of 0.01-0.1 M).
-
Transfer the solution to an appropriate IR cell with a defined path length.
-
Place the cell in the VCD spectrometer.
-
Acquire the VCD spectrum over the desired infrared frequency range. Data collection may take several hours to achieve a good signal-to-noise ratio.
-
Process the data, including baseline correction and solvent subtraction.
-
The resulting spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light. The spectrum of the other enantiomer will be a mirror image.
Causality: The interaction of the chiral molecule with circularly polarized infrared light is dependent on the three-dimensional arrangement of its atoms. This differential interaction gives rise to the VCD signal, which is unique to each enantiomer.[10]
Visualizing the Concepts
Diagram 1: Distinguishing Enantiomers with NMR
Caption: Workflow for distinguishing enantiomers using NMR spectroscopy.
Diagram 2: The Principle of Chiroptical Spectroscopy
Caption: Principle of chiroptical spectroscopy for enantiomer differentiation.
Conclusion
The spectroscopic comparison of (S)- and (R)-Methyl 2,3-dihydroxypropanoate highlights the necessity of employing chiral-sensitive techniques for the differentiation of enantiomers. While standard NMR and IR spectroscopy are invaluable for structural elucidation, they are inherently unable to distinguish between mirror-image isomers in an achiral environment. The use of chiral auxiliaries in NMR provides a powerful indirect method for resolving enantiomeric signals. However, for a direct and unambiguous determination of absolute configuration, chiroptical methods such as ECD and VCD are the techniques of choice. The mirror-image relationship of the spectra obtained from these methods provides a definitive spectroscopic signature for each enantiomer, a critical capability in the development and quality control of chiral molecules in the pharmaceutical and other industries.
References
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. youtube.com [youtube.com]
- 3. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantiodiscrimination by NMR Spectroscopy: Ingenta Connect [ingentaconnect.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Circular dichroism - Wikipedia [en.wikipedia.org]
- 9. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 10303-88-5 [chemicalbook.com]
- 15. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [chemicalbook.com]
Navigating the Landscape of Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries Beyond (S)-Methyl 2,3-dihydroxypropanoate
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. While (S)-Methyl 2,3-dihydroxypropanoate, a derivative of natural glyceric acid, offers a valuable starting point in the chiral pool, a diverse and powerful arsenal of alternative chiral auxiliaries has been developed to address a wide range of synthetic challenges. This guide provides an in-depth, comparative analysis of prominent alternatives, supported by experimental data, to empower chemists in making informed decisions for their specific applications.
The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After establishing the desired stereocenter, the auxiliary is cleaved and ideally recovered for reuse, a factor crucial for process sustainability and cost-effectiveness.[1][2] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, provide high levels of stereocontrol, and be recyclable.[3]
This guide will explore the performance of several classes of widely used chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, 8-phenylmenthol, and pseudoephedrine-based auxiliaries, in key asymmetric transformations such as enolate alkylations, aldol reactions, and Diels-Alder reactions.
The Foundation: Understanding Chiral Auxiliary Function
The efficacy of a chiral auxiliary lies in its ability to create a sterically biased environment around the reactive center of the substrate. This steric hindrance forces the incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer over the other.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
A Comparative Analysis of Leading Chiral Auxiliaries
The selection of an optimal chiral auxiliary is highly dependent on the specific transformation being performed. Below is a comparative overview of some of the most successful and versatile chiral auxiliaries in organic synthesis.
Evans' Oxazolidinones: The Versatile Workhorse
Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis due to their high stereodirecting ability, predictability, and broad applicability in reactions such as alkylations, aldol additions, and Diels-Alder reactions.[4][5] These auxiliaries are typically derived from readily available and relatively inexpensive amino acids like L-valine and L-phenylalanine.[5] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles.[4][6]
Key Features:
-
High Diastereoselectivity: Often achieve >99:1 diastereomeric ratios in a variety of reactions.[7]
-
Predictable Stereochemistry: The stereochemical outcome is reliably predicted based on the (Z)-enolate formation and the steric directing group.[4]
-
Versatility: Effective for a wide range of C-C bond-forming reactions.[4][8]
-
Cleavage and Recovery: The auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄, LiAlH₄) to yield different functionalities, and recovery yields are typically high (>92%).[2][9][10]
Oppolzer's Sultams: Rigidity for Enhanced Control
Oppolzer's camphorsultam, a chiral auxiliary derived from camphor, is valued for its rigid bicyclic structure that provides a well-defined and highly predictable chiral environment.[6][11] This rigidity often translates to exceptional levels of stereocontrol in a wide array of reactions, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[7][11]
Key Features:
-
Excellent Stereocontrol: The rigid framework leads to high diastereoselectivities.
-
Broad Applicability: Successfully employed in numerous asymmetric transformations.[11]
-
Recyclability: The auxiliary can be recovered and reused, with continuous flow processes offering automated recycling.[1][12] However, recovery yields after purification can sometimes be lower than for Evans' auxiliaries.[2]
8-Phenylmenthol: A Pioneer in Asymmetric Diels-Alder Reactions
Introduced by E.J. Corey, 8-phenylmenthol is a terpene-derived chiral auxiliary that has proven particularly effective in asymmetric Diels-Alder reactions.[4][13] The bulky phenyl group effectively blocks one face of the dienophile, leading to high levels of diastereoselectivity.[]
Key Features:
-
High Facial Selectivity: Provides excellent stereocontrol in cycloaddition reactions.[]
-
Cleavage: Typically removed by reduction (e.g., with LiAlH₄) to afford the corresponding chiral alcohol.
Pseudoephedrine Amides: Practicality and High Yields
Pseudoephedrine, a readily available and inexpensive natural product, serves as a practical and highly effective chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[4][15] The α-proton of the corresponding amide is deprotonated to form a chiral enolate, which then reacts with an electrophile with high diastereoselectivity.[4]
Key Features:
-
Cost-Effective: Derived from an inexpensive and abundant starting material.
-
High Diastereoselectivity: Delivers excellent stereocontrol in alkylation reactions.
-
Straightforward Cleavage: The amide bond can be cleaved under acidic or basic conditions to release the chiral carboxylic acid and recover the auxiliary.[2]
Performance in Key Asymmetric Transformations: A Data-Driven Comparison
The following table summarizes the typical performance of these chiral auxiliaries in common asymmetric reactions, providing a snapshot of their capabilities based on reported experimental data. It is important to note that reaction conditions can be optimized to improve outcomes.
| Chiral Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference(s) |
| Evans' Oxazolidinone | Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 | |
| Aldol Addition | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 | [7] | |
| Diels-Alder | N-Acryloyl oxazolidinone | Cyclopentadiene | up to 99:1 (endo) | 80-90 | [16] | |
| Oppolzer's Sultam | Alkylation | N-Propionyl sultam | Allyl iodide | >98:2 | 85-95 | [11] |
| Aldol Addition | N-Propionyl sultam | Benzaldehyde | >95:5 (syn) | 80-90 | [7][17] | |
| Diels-Alder | N-Acryloyl sultam | Cyclopentadiene | >98:2 (endo) | 85-95 | [11] | |
| 8-Phenylmenthol | Diels-Alder | 8-Phenylmenthyl acrylate | Cyclopentadiene | up to 98:2 (endo) | 70-80 | [] |
| Pseudoephedrine | Alkylation | Pseudoephedrine propionamide | Methyl iodide | >98:2 | 85-95 |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these auxiliaries, representative experimental protocols for a diastereoselective enolate alkylation are provided below.
Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-acyloxazolidinone, a common method for synthesizing α-substituted carboxylic acids.[18]
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
N,N-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in DCM at 0 °C, add Et₃N and a catalytic amount of DMAP. Slowly add propionyl chloride and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-propionyl oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a freshly prepared solution of LDA in THF. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. The causality behind using a low temperature is to prevent side reactions and ensure kinetic control of the deprotonation.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide dropwise. Stir the reaction at this temperature for several hours until the reaction is complete (monitored by TLC). The choice of a reactive electrophile like benzyl bromide ensures efficient alkylation.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by various methods to obtain the desired carboxylic acid derivative. For example, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) will yield the corresponding carboxylic acid.[10]
Caption: A streamlined workflow for asymmetric alkylation using an Evans' auxiliary.
Conclusion: Making the Strategic Choice
The field of asymmetric synthesis offers a rich and diverse toolkit of chiral auxiliaries, each with its own set of strengths and ideal applications. While this compound provides a valuable entry point from the chiral pool, the alternatives discussed in this guide—Evans' oxazolidinones, Oppolzer's sultams, 8-phenylmenthol, and pseudoephedrine amides—represent highly refined and powerful tools for the construction of complex chiral molecules.
The selection of the most appropriate auxiliary requires a careful consideration of the specific reaction, the desired stereochemical outcome, the cost and availability of the auxiliary, and the ease of its attachment and removal. By understanding the principles behind their function and leveraging the wealth of available experimental data, researchers can confidently navigate this landscape and select the optimal chiral auxiliary to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. york.ac.uk [york.ac.uk]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Chiral auxiliary! | PPTX [slideshare.net]
- 15. Chiral_auxiliary [chemeurope.com]
- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. york.ac.uk [york.ac.uk]
A Comparative Guide to the Biological Activity of (S)- and (R)-Methyl 2,3-dihydroxypropanoate Derivatives
Introduction: The Critical Role of Chirality in Biological Function
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comparative framework for evaluating the biological activities of derivatives synthesized from (S)- and (R)-Methyl 2,3-dihydroxypropanoate. While direct comparative studies on the biological activities of derivatives from these specific enantiomers are not extensively documented in publicly available literature, this guide will establish a robust, scientifically-grounded framework for conducting such a comparative analysis. We will draw upon established principles of medicinal chemistry and provide hypothetical experimental designs to illustrate how such a comparison would be rigorously executed.
The fundamental principle underpinning the differential activity of enantiomers lies in their interaction with chiral biological macromolecules such as enzymes and receptors. These biological targets are themselves chiral, composed of L-amino acids and D-sugars, creating a chiral environment. The interaction between a chiral drug and its target is often likened to a "hand-in-glove" model, where one enantiomer (the "correctly" handed glove) will fit and interact optimally with the target's binding site, eliciting a biological response. In contrast, the other enantiomer may exhibit a weaker interaction, no interaction, or even interact with a different target, potentially leading to off-target effects or toxicity.
For instance, in the realm of aminosterol antibiotics, it has been demonstrated that analogs with an axial (α) hydroxyl substituent at a specific carbon are more active than their counterparts with an equatorial (β) hydroxyl group, highlighting the profound impact of stereochemistry on antimicrobial efficacy[1][2]. This principle serves as a compelling rationale for the necessity of evaluating derivatives of (S)- and (R)-Methyl 2,3-dihydroxypropanoate as distinct chemical entities.
This guide will, therefore, provide researchers, scientists, and drug development professionals with a comprehensive roadmap for designing and executing studies to compare the biological activities of derivatives of these two enantiomeric starting materials. We will focus on two key areas of high therapeutic relevance: antimicrobial and anticancer activities.
Designing a Comparative Study: A Hypothetical Framework
To objectively compare the biological activities of derivatives from (S)- and (R)-Methyl 2,3-dihydroxypropanoate, a systematic approach is required. The following sections outline a hypothetical experimental plan, from the synthesis of derivative libraries to their biological evaluation.
Workflow for Comparative Biological Activity Screening
Caption: A logical workflow for the comparative evaluation of derivatives from (S)- and (R)-Methyl 2,3-dihydroxypropanoate.
PART 1: Synthesis of Chiral Derivatives
The first critical step is the synthesis of a diverse library of derivatives from both the (S)- and (R)- enantiomers of methyl 2,3-dihydroxypropanoate. The dihydroxy functionality of the parent molecules provides two reactive sites for derivatization, allowing for the introduction of a wide range of chemical moieties that can modulate biological activity.
Experimental Protocol: Esterification of (S)- and (R)-Methyl 2,3-dihydroxypropanoate
This protocol describes a general method for the esterification of the hydroxyl groups, a common strategy to increase lipophilicity and potentially enhance cell permeability.
-
Reagents and Materials:
-
(S)- or (R)-Methyl 2,3-dihydroxypropanoate
-
Acyl chloride or carboxylic acid anhydride (e.g., benzoyl chloride, acetyl anhydride)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve (S)- or (R)-Methyl 2,3-dihydroxypropanoate (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (2.2 equivalents for di-acylation) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride or anhydride (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure ester derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivatives using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Verify the enantiomeric purity of the final products using chiral High-Performance Liquid Chromatography (HPLC).
-
PART 2: Comparative Biological Evaluation
With the synthesized libraries of derivatives from both enantiomers in hand, the next step is to perform a head-to-head comparison of their biological activities.
A. Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The following protocols outline how to assess the antibacterial and antifungal activity of the synthesized derivatives.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust its concentration to a standard value (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without any compound) and negative controls (medium only).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
B. Anticancer Activity
The search for novel and more effective anticancer agents is a cornerstone of pharmaceutical research. The following protocols describe standard assays to evaluate the cytotoxic and apoptotic effects of the synthesized derivatives on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (from both S- and R-series) for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison between the derivatives of the (S)- and (R)-enantiomers.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Derivative | (S)-Enantiomer MIC | (R)-Enantiomer MIC |
| Parent Compound | >128 | >128 |
| Derivative 1 (e.g., Di-benzoyl ester) | 32 | 128 |
| Derivative 2 (e.g., Di-acetyl ester) | 64 | >128 |
| ... | ... | ... |
Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
| Derivative | (S)-Enantiomer IC₅₀ | (R)-Enantiomer IC₅₀ |
| Parent Compound | >100 | >100 |
| Derivative 1 (e.g., Di-benzoyl ester) | 15 | 75 |
| Derivative 2 (e.g., Di-acetyl ester) | 25 | >100 |
| ... | ... | ... |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data will form the basis for establishing a structure-activity relationship (SAR). By analyzing how changes in the chemical structure of the derivatives affect their biological activity, researchers can identify key structural features that are crucial for potency and selectivity.
Signaling Pathway Analysis
Should a derivative from either the (S)- or (R)-series show promising anticancer activity, further investigation into its mechanism of action is warranted. This could involve exploring its effect on key signaling pathways implicated in cancer progression.
Caption: A potential signaling pathway for apoptosis induction by a chiral derivative.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical framework for the comparative analysis of the biological activities of derivatives from (S)- and (R)-Methyl 2,3-dihydroxypropanoate. Although specific experimental data for these exact derivatives is currently limited in the public domain, the principles and protocols detailed here provide a solid foundation for researchers to undertake such studies. The critical takeaway is the indispensable role of stereochemistry in biological activity. A thorough and comparative evaluation of enantiomeric derivatives is not merely an academic exercise but a crucial step in the identification and development of novel, potent, and selective therapeutic agents. Future research in this area will undoubtedly contribute valuable insights into the structure-activity relationships of chiral small molecules and may lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
A Comparative Guide to HPLC and GC Methods for Chiral Purity Analysis of (S)-Methyl 2,3-dihydroxypropanoate
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical integrity of a molecule is paramount. For chiral compounds such as (S)-Methyl 2,3-dihydroxypropanoate, a versatile building block, ensuring enantiomeric purity is not merely a quality control metric but a critical determinant of biological activity and safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the chiral purity analysis of this compound. Drawing upon established analytical principles and field-proven insights, we will explore the nuances of method development, validation, and application for both techniques, supported by illustrative experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their needs.
The Analytical Challenge: Chirality in Polar Molecules
This compound presents a unique analytical challenge due to its high polarity and the absence of a strong chromophore, which is essential for UV detection in HPLC. Furthermore, its low volatility makes direct analysis by GC problematic. Therefore, both HPLC and GC methods require careful consideration of the stationary phase, mobile phase, and, particularly for GC, a derivatization step to enhance volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): A Direct Approach to Chiral Separation
HPLC, particularly with chiral stationary phases (CSPs), offers a direct method for the enantioselective analysis of this compound. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.[1]
Experimental Protocol: Chiral HPLC Method
A robust HPLC method for the chiral analysis of this compound can be developed using a polysaccharide-based CSP, which are known for their broad applicability in separating chiral compounds.[2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV or Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the desired resolution and retention time.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or RID. Due to the weak chromophore of the analyte, an RID may provide better sensitivity.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic Methyl 2,3-dihydroxypropanoate in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.
Visualizing the HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Gas Chromatography (GC): Enhancing Volatility through Derivatization
For volatile compounds, chiral GC offers excellent resolution and sensitivity.[3] However, the polar nature of this compound, due to its two hydroxyl groups, necessitates a derivatization step to increase its volatility and prevent peak tailing.[4] Silylation is a common and effective derivatization technique for compounds containing active hydrogens.[5]
Experimental Protocol: Chiral GC Method
This protocol involves the conversion of the hydroxyl groups to their trimethylsilyl (TMS) ethers, followed by direct separation on a chiral GC column.
1. Derivatization to Trimethylsilyl (TMS) Ethers:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and an anhydrous solvent like pyridine or acetonitrile.
-
Procedure:
-
To a known amount of the Methyl 2,3-dihydroxypropanoate sample in a sealed vial, add the anhydrous solvent.
-
Add an excess of BSTFA with 1% TMCS.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
After cooling, the sample is ready for GC analysis.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as an Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness), is suitable for this class of compounds.[6]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector Temperatures: Maintained at a high enough temperature to ensure vaporization and prevent condensation (e.g., 250 °C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation.
-
Injection Mode: Split injection is recommended to avoid column overloading.
Visualizing the GC Workflow
Caption: Workflow for Chiral GC Analysis with Derivatization.
Cross-Validation: A Comparative Performance Analysis
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[3] For chiral purity analysis, key validation parameters include specificity, linearity, accuracy, precision, and robustness, as outlined in the International Council for Harmonisation (ICH) guidelines.[3]
The following tables summarize illustrative validation data for the proposed HPLC and GC methods. These values are based on typical performance characteristics observed for chiral separations of similar analytes.
Table 1: Comparison of Method Performance Parameters
| Parameter | Chiral HPLC | Chiral GC with Derivatization |
| Analyte Form | Native Enantiomers | Trimethylsilyl (TMS) Derivatives |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | Cyclodextrin-based (e.g., Astec® CHIRALDEX™) |
| Detection | UV (210 nm) or RID | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Separation Principle | Direct separation of enantiomers | Direct separation of derivatized enantiomers |
| Analysis Time | 15-30 minutes | 10-25 minutes |
| Resolution (Rs) | Typically > 1.5 for baseline separation | High resolution is achievable, often > 2.0 |
| Sensitivity | Moderate, dependent on detector | Very high, especially with FID and MS |
Table 2: Illustrative Validation Data
| Validation Parameter | Chiral HPLC | Chiral GC with Derivatization | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999[7] |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0%[7] |
| Precision - Repeatability (%RSD) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0%[8] |
| Precision - Intermediate (%RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 2.0%[8] |
| Limit of Quantitation (LOQ) | ~0.05% of major enantiomer | ~0.01% of major enantiomer | Dependent on specification |
| Robustness | Tolerant to minor changes in mobile phase composition and flow rate | Tolerant to minor changes in temperature ramp and carrier gas flow | No significant impact on resolution |
Discussion: Choosing the Optimal Method
The choice between HPLC and GC for the chiral purity analysis of this compound depends on several factors, including available instrumentation, required sensitivity, and the specific goals of the analysis.
Chiral HPLC offers the significant advantage of direct analysis without the need for derivatization. This simplifies sample preparation and avoids potential side reactions or incomplete derivatization. Polysaccharide-based columns are versatile and can often provide excellent enantioselectivity for a wide range of compounds.[9] However, the sensitivity of HPLC can be limited by the analyte's lack of a strong UV chromophore, potentially necessitating the use of a less sensitive universal detector like an RID.
Chiral GC , on the other hand, provides exceptional sensitivity, especially when coupled with an FID or MS detector.[3] The derivatization step, while adding a layer of complexity to the sample preparation, significantly improves the chromatographic properties of the polar analyte, leading to sharp peaks and high resolution.[6] Cyclodextrin-based chiral stationary phases are particularly effective for the separation of derivatized enantiomers.[6]
Conclusion
Both chiral HPLC and chiral GC are powerful and reliable techniques for the enantiomeric purity analysis of this compound. The HPLC method provides a more direct and straightforward approach, while the GC method, with a necessary derivatization step, offers superior sensitivity and resolution. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity needs, sample throughput, and available resources. The validation data presented in this guide, while illustrative, underscores the capability of both techniques to deliver accurate and precise results when properly developed and validated according to established guidelines.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. environics.com [environics.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A comparative review of analytical techniques for the characterization of (S)-Methyl 2,3-dihydroxypropanoate
A Comparative Guide to Analytical Techniques for the Characterization of (S)-Methyl 2,3-dihydroxypropanoate
Introduction: The Analytical Imperative for a Chiral Building Block
This compound, also known as Methyl L-(+)-glycerate, is a valuable chiral building block in synthetic organic chemistry.[1][2] Its utility in the synthesis of pharmaceuticals and other complex molecules hinges on its structural integrity and, most critically, its stereochemical purity. The presence of its enantiomer, (R)-Methyl 2,3-dihydroxypropanoate, can lead to significant differences in biological activity, making rigorous analytical characterization a non-negotiable aspect of quality control and research.
This guide provides a comparative overview of the principal analytical techniques required for the comprehensive characterization of this compound (CAS: 10303-88-5).[1][3] We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical workflow that confirms identity, purity, and stereochemistry with irrefutable data.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure determination, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) framework of the molecule.
Expertise & Experience: Interpreting the Spectrum
For this compound (C₄H₈O₄, M.W. 120.10 g/mol ), the ¹H and ¹³C NMR spectra provide definitive confirmation of its connectivity.[3]
-
¹H NMR Spectroscopy: In a suitable deuterated solvent like CDCl₃ or D₂O, the proton spectrum is expected to show four distinct signals. The causality is the unique electronic environment of each proton set.
-
~3.8 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl ester (-OCH₃) group. Its singlet nature arises from the absence of adjacent protons.[4]
-
~4.3 ppm (Multiplet, 1H): This is the proton on the chiral carbon (C2), bonded to a hydroxyl group and adjacent to both the C3 methylene group and the C1 carbonyl group. It will appear as a multiplet (e.g., a triplet or dd) due to coupling with the C3 protons.
-
~3.9 ppm (Multiplet, 2H): These are the diastereotopic protons of the methylene group (-CH₂OH) at the C3 position. Their proximity to the chiral center makes them chemically non-equivalent, leading to a more complex splitting pattern.
-
Variable (Broad Singlet, 2H): The two hydroxyl (-OH) protons are typically broad and their chemical shift is highly dependent on concentration, temperature, and solvent. They may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum will display four signals, one for each unique carbon atom in the molecule.
-
~173 ppm: The carbonyl carbon (C=O) of the ester group, which is characteristically downfield.
-
~72 ppm: The chiral carbon (C2) bearing a hydroxyl group (-CHOH).
-
~64 ppm: The methylene carbon (C3) of the primary alcohol (-CH₂OH).
-
~53 ppm: The methyl carbon (-OCH₃) of the ester.
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Correlating Bands to Bonds
The FTIR spectrum of this compound is dominated by features from its hydroxyl and ester groups.
-
O-H Stretch (3600-3200 cm⁻¹): A strong, broad absorption band in this region is the definitive signature of the two hydroxyl groups.[5] The broadening is a direct result of intermolecular hydrogen bonding.
-
C-H Stretch (3000-2850 cm⁻¹): Medium intensity absorptions corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.[6]
-
C=O Stretch (1750-1735 cm⁻¹): A very strong, sharp absorption band characteristic of the carbonyl group in a saturated aliphatic ester.[7] This is often the most prominent peak in the spectrum.
-
C-O Stretches (1300-1000 cm⁻¹): Two or more strong bands in this region arise from the C-O single bond stretching vibrations of both the ester and the alcohol moieties.[7]
Experimental Protocol: FTIR Analysis (Thin Film)
-
Sample Preparation: Place one drop of neat this compound liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Sample Mounting: Place a second salt plate on top, gently pressing to create a thin liquid film between the plates.
-
Background Scan: Place the empty salt plates in the FTIR spectrometer and run a background scan to subtract atmospheric and plate absorbances.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Molecular Weight and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for separating volatile components of a mixture and confirming the molecular weight of the target compound.
Expertise & Experience: The Necessity of Derivatization
This compound, with its two polar hydroxyl groups, has low volatility and is prone to thermal degradation and poor peak shape in a GC system. To overcome this, derivatization is essential.[8][9] Silylation, which replaces the active hydrogens of the -OH groups with a non-polar trimethylsilyl (TMS) group, is the most common and effective strategy.
Reaction: R-OH + TMS Reagent → R-O-TMS
The resulting TMS-ether is much more volatile and thermally stable, allowing for excellent chromatographic separation. The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the di-silylated product, along with a characteristic fragmentation pattern that can be used for structural confirmation and library matching.
Experimental Protocol: GC-MS with Silylation
-
Derivatization: In a clean vial, dissolve ~1 mg of this compound in 200 µL of a dry solvent (e.g., pyridine or DMF). Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA with 1% TMCS). Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Enantiomeric Purity Determination via Chiral High-Performance Liquid Chromatography (HPLC)
For a chiral molecule, confirming the identity of the desired enantiomer and quantifying the amount of the undesired one is paramount. Chiral HPLC is the gold standard for this task.
Expertise & Experience: The Principle of Chiral Recognition
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds, including those with hydroxyl groups.[1] The (S) and (R) enantiomers form transient, diastereomeric complexes with the CSP, one of which is more stable than the other. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IC; Chiralcel® OD, OJ).
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is 90:10 (v/v) hexane:2-propanol.
-
Reversed Phase: Use mixtures of aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore, or a Refractive Index (RI) detector can be used.
-
Analysis: Inject a certified standard of the racemate to determine the retention times of both enantiomers. Then, inject the sample to determine the peak area for each.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Confirmation of Stereochemistry by Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It provides a macroscopic confirmation of the bulk sample's enantiomeric composition and identity.
Expertise & Experience: Linking Rotation to Configuration
The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, the literature reports a negative (levorotatory) specific rotation. A typical value is approximately -10.95° (c=1.125 in CHCl₃ at 25°C, using the sodium D-line). A measurement consistent with this value confirms that the (S)-enantiomer is the major component of the sample. Its enantiomer, (R)-Methyl 2,3-dihydroxypropanoate, would have an equal but opposite (dextrorotatory) rotation.[9]
Experimental Protocol: Measuring Specific Rotation
-
Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a known concentration (c), typically expressed in g/mL.
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm) as the light source.
-
Measurement:
-
Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the solvent and zero the instrument.
-
Rinse and fill the cell with the sample solution and measure the observed rotation (α).
-
-
Calculation of Specific Rotation:
-
[α] = α / (c × l)
-
Comparative Summary of Analytical Techniques
The selection of an analytical technique is dictated by the question being asked. The table below provides a comparative summary to guide this decision-making process.
| Technique | Primary Information Provided | Selectivity | Sensitivity | Sample Prep | Destructive? |
| NMR | Unambiguous molecular structure, connectivity | Very High | Low (mg) | Simple dissolution | No |
| FTIR | Functional groups present | Moderate | Moderate (µg-mg) | Minimal (neat) | No |
| GC-MS | Molecular weight, fragmentation, purity | High | Very High (pg-ng) | Derivatization required | Yes |
| Chiral HPLC | Enantiomeric purity, quantitative analysis | Very High | High (ng-µg) | Simple dissolution | No (can be collected) |
| Polarimetry | Bulk stereochemical configuration ([α]) | Low | Low (mg) | Simple dissolution | No |
Visualizing the Analytical Workflow
A comprehensive characterization follows a logical progression, starting with identity confirmation and ending with stereochemical purity.
Diagram 1: General Characterization Workflow
Caption: A typical workflow for the complete characterization of a chiral compound.
Diagram 2: Decision Tree for Technique Selection
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion
The characterization of this compound is a multi-faceted task that requires an orthogonal approach, where each technique provides a unique and complementary piece of the analytical puzzle. No single method is sufficient. NMR and FTIR establish the fundamental structure and functional groups, GC-MS confirms molecular weight and assesses volatile impurities, and chiral HPLC and polarimetry provide the critical, indisputable data on stereochemical identity and purity. By employing this self-validating system of techniques, researchers can proceed with confidence in the quality of their materials, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound | 10303-88-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
(S)-Methyl 2,3-dihydroxypropanoate proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of (S)-Methyl 2,3-dihydroxypropanoate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, adherence to proper disposal protocols is not merely a regulatory requirement but a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, moving beyond simple instructions to explain the causality behind each critical step.
Hazard Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
While not classified as acutely toxic, flammable, or corrosive, its irritant properties necessitate that it be treated as a regulated chemical waste.[2][3] Disposing of this compound down the drain or in regular solid waste is prohibited, as it can pose a threat to human health and the environment.[3][4]
Immediate Safety and Handling Protocols
Proper disposal begins with safe handling. The irritant nature of this compound dictates the mandatory use of appropriate Personal Protective Equipment (PPE) and engineering controls.
Required PPE:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[5]
Handling Environment:
-
All transfers of this compound waste should be conducted within a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of respiratory tract irritation.[6]
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for collecting and storing this compound waste prior to its final disposal by a certified entity. This process ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly classify and segregate the waste stream.
-
This compound is a non-halogenated organic compound. As such, it must be collected separately from halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous chemical reactions.[6][7]
-
This compound is not considered an "acutely hazardous waste" (P-list), which have more stringent accumulation limits.[2][8]
Step 2: Select the Appropriate Waste Container
Container integrity is critical to preventing leaks and ensuring safety.
-
Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.[8]
-
Condition: The container must be in good condition, free of cracks or deterioration.[7]
-
Headspace: Do not fill the container completely. Always leave at least 10% of the volume as headspace to allow for vapor expansion.[7]
Step 3: Proper Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all chemical constituents by their full name, including "this compound" and any solvents or other chemicals mixed with it.
-
Record the date when the first drop of waste was added to the container.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.
-
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[7][8] This area should be under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.[8][9]
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through the proper channels.
-
Once the waste container is full or has been stored for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[8][9]
-
Never dispose of chemical waste by evaporation in a fume hood or by pouring it down the drain.[9]
Data and Workflow Summary
For quick reference, the key logistical and safety data are summarized below.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Halogenated Organic Waste; Irritant | Prevents improper mixing and ensures correct disposal pathway. Based on GHS hazard data.[1] |
| Container Type | HDPE or Glass Bottle with Screw Cap | Ensures chemical compatibility and prevents leaks.[7][8] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin and eye irritation.[5] |
| Handling Location | Chemical Fume Hood | Minimizes inhalation exposure and respiratory irritation.[6] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with regulations and ensures safe, local storage.[7][8] |
| Disposal Method | Collection by certified EH&S or contractor | Ensures environmentally sound and legally compliant disposal.[9] |
Disposal Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.utexas.edu [ehs.utexas.edu]
- 3. ehs.howard.edu [ehs.howard.edu]
- 4. acs.org [acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
